Dipsanoside A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C66H90O37 |
|---|---|
Molecular Weight |
1475.4 g/mol |
IUPAC Name |
methyl (1S,4aS,6S,7R,7aS)-6-[(2S,3R,4S)-4-[(E)-3-[(2S,3R)-5-[[(1S,4aS,6R,7S,7aS)-4-methoxycarbonyl-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-6-yl]oxycarbonyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]-4-oxobut-2-enyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate |
InChI |
InChI=1S/C66H90O37/c1-7-25-27(30(18-90-59(25)100-63-51(80)47(76)43(72)36(14-68)96-63)57(86)94-34-11-28-31(55(84)88-5)19-92-61(40(28)22(34)3)102-65-53(82)49(78)45(74)38(16-70)98-65)10-9-24(13-67)42-26(8-2)60(101-64-52(81)48(77)44(73)37(15-69)97-64)91-21-33(42)58(87)95-35-12-29-32(56(85)89-6)20-93-62(41(29)23(35)4)103-66-54(83)50(79)46(75)39(17-71)99-66/h7-9,13,18-23,25-29,34-54,59-66,68-83H,1-2,10-12,14-17H2,3-6H3/b24-9-/t22-,23+,25+,26+,27-,28+,29+,34-,35+,36+,37+,38+,39+,40+,41+,42?,43+,44+,45+,46+,47-,48-,49-,50-,51+,52+,53+,54+,59-,60-,61-,62-,63-,64-,65-,66-/m0/s1 |
InChI Key |
JGFCDHIJCNLFPY-ZBXZQQMGSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Biosynthetic Pathway of Dipsanoside A in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipsanoside A, a prominent bis-iridoid found in the roots of Dipsacus asper, has garnered significant interest within the scientific community for its potential therapeutic properties. As a complex natural product, understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production and for the development of novel pharmaceuticals. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, detailing the precursor molecules, key enzymatic steps, and relevant experimental methodologies.
The Biosynthetic Route to this compound: A Multi-step Enzymatic Cascade
This compound is a bis-iridoid, meaning it is formed through the dimerization of two distinct iridoid units: a secoiridoid glucoside and an iridoid glucoside. The biosynthesis of these monomeric precursors originates from the general terpenoid pathway, specifically the iridoid biosynthesis branch.
The Iridoid Backbone Formation
The biosynthesis of the iridoid skeleton commences with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are produced through the methylerythritol phosphate (B84403) (MEP) pathway in plastids and the mevalonate (B85504) (MVA) pathway in the cytosol.
Key Steps:
-
Geranyl Pyrophosphate (GPP) Synthesis: IPP and DMAPP are condensed by GPP synthase (GPPS) to form the C10 compound geranyl pyrophosphate (GPP).
-
Formation of Geraniol (B1671447): GPP is hydrolyzed by geraniol synthase (GES) to yield geraniol.
-
Oxidation of Geraniol: A series of oxidation steps catalyzed by cytochrome P450 monooxygenases, specifically geraniol 8-hydroxylase (G8H) and 8-hydroxygeraniol dehydrogenase (8HGD) , converts geraniol into 8-oxogeranial.
-
Reductive Cyclization: The key cyclization step is catalyzed by iridoid synthase (ISY) , which converts 8-oxogeranial into the characteristic iridoid cyclopentanopyran skeleton. This reaction proceeds via a reductive cyclization mechanism, forming a reactive enol intermediate that is then captured to form the iridodial (B1216469).
-
Further Modifications: The iridodial intermediate undergoes further oxidation and glycosylation steps to yield various iridoid glucosides. Key enzymes in these steps include iridoid oxidase (IO) and various UDP-glycosyltransferases (UGTs) .
While the complete enzymatic cascade has been primarily elucidated in model organisms like Catharanthus roseus (Madagascar periwinkle), homologous enzymes are presumed to be active in Dipsacus asper.
Precursors of this compound: Loganin (B1675030) and Secoiridoids
Current research suggests that the monomeric units of this compound are derived from prominent iridoids found in Dipsacus asper, namely loganin and a secoiridoid likely derived from sweroside.
-
Loganin Biosynthesis: Loganin is a key intermediate in the biosynthesis of many complex iridoids. Its formation from the iridodial intermediate involves several enzymatic steps, including oxidation, methylation, and glycosylation. A key enzyme in this process is loganic acid methyltransferase (LAMT) .
-
Secoiridoid Biosynthesis: Secoiridoids are characterized by the cleavage of the cyclopentane (B165970) ring of the iridoid skeleton. This crucial step is catalyzed by secologanin synthase (SLS) , a cytochrome P450 enzyme, which converts loganin to secologanin. Other secoiridoids, such as sweroside, are also prevalent in Dipsacus asper and are likely precursors for the secoiridoid moiety of this compound.
The Dimerization Step: Formation of this compound
The final and most complex step in the biosynthesis of this compound is the enzymatic dimerization of the iridoid and secoiridoid glucoside monomers. While the specific enzyme responsible for this coupling in Dipsacus asper has not yet been definitively identified, enzymes such as cytochrome P450s and laccases are known to catalyze similar dimerization reactions in the biosynthesis of other natural products. This dimerization is a highly specific process, leading to the precise stereochemical configuration of this compound.
Quantitative Data
The concentration of this compound and its potential precursors can vary depending on the plant's origin, age, and environmental conditions. The following table summarizes representative quantitative data from studies on Dipsacus asper.
| Compound | Plant Part | Concentration Range (mg/g dry weight) | Analytical Method | Reference |
| This compound | Root | 0.1 - 2.5 | HPLC-MS | [1] |
| Loganin | Root | 0.5 - 5.0 | HPLC-MS | [1] |
| Sweroside | Root | 0.2 - 3.0 | HPLC-MS | [1] |
Experimental Protocols
Isolation and Purification of this compound
Objective: To isolate and purify this compound from Dipsacus asper roots for structural elucidation and bioactivity studies.
Methodology:
-
Extraction: Dried and powdered roots of Dipsacus asper are extracted with a polar solvent, typically methanol (B129727) or ethanol, using maceration or Soxhlet extraction.
-
Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to fractionate the compounds based on their polarity. This compound, being a glycoside, is typically enriched in the n-butanol fraction.
-
Chromatography: The n-butanol fraction is subjected to multiple chromatographic steps for purification.
-
Column Chromatography: Initial separation is performed on a silica (B1680970) gel or macroporous resin column, eluting with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol-water).
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Final purification is achieved using a reversed-phase C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water.
-
-
Purity Assessment: The purity of the isolated this compound is confirmed by analytical HPLC and spectroscopic methods (NMR, MS).
Structural Elucidation of this compound
Objective: To determine the chemical structure of this compound.
Methodology:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the molecule. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that help in identifying the substructures of the iridoid and secoiridoid moieties and the glycosidic linkages.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1D NMR (¹H and ¹³C): Provides information about the number and types of protons and carbons in the molecule.
-
2D NMR (COSY, HSQC, HMBC, NOESY): These experiments are crucial for establishing the connectivity between atoms (COSY, HSQC, HMBC) and the spatial proximity of protons (NOESY), which allows for the complete assignment of the structure and the determination of the relative stereochemistry.
-
Gene Expression Analysis of Biosynthetic Genes
Objective: To identify and quantify the expression levels of candidate genes involved in the this compound biosynthetic pathway.
Methodology:
-
RNA Extraction: Total RNA is isolated from different tissues of Dipsacus asper (e.g., roots, leaves, stems).
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
Quantitative Real-Time PCR (qRT-PCR): The expression levels of candidate genes (e.g., homologs of GPPS, GES, G8H, ISY, LAMT, SLS) are quantified using qRT-PCR with gene-specific primers. The expression is typically normalized to a housekeeping gene.
Enzyme Assays
Objective: To characterize the activity of enzymes involved in the this compound pathway.
Methodology:
-
Heterologous Expression: Candidate enzyme genes are cloned and expressed in a heterologous host system, such as E. coli or yeast.
-
Protein Purification: The recombinant enzyme is purified using affinity chromatography.
-
Enzyme Activity Assay: The purified enzyme is incubated with its putative substrate, and the formation of the product is monitored over time using methods like HPLC or LC-MS.
-
Kinetic Analysis: By varying the substrate concentration, the kinetic parameters of the enzyme (e.g., Km, Vmax) can be determined.
Visualizations
Caption: Proposed biosynthetic pathway of this compound precursors.
Caption: Workflow for the isolation and purification of this compound.
Conclusion
The biosynthesis of this compound is a complex and fascinating process that involves the convergence of the general iridoid pathway and a specific dimerization step. While the general framework of the pathway is understood, further research is needed to identify and characterize the specific enzymes involved in Dipsacus asper, particularly the enzyme responsible for the dimerization of the iridoid and secoiridoid precursors. Elucidating the complete pathway will not only advance our fundamental understanding of plant specialized metabolism but also pave the way for the sustainable production of this promising bioactive compound through metabolic engineering and synthetic biology approaches. This guide serves as a foundational resource for researchers dedicated to unraveling the intricacies of this compound biosynthesis.
References
Dipsanoside A: A Technical Guide to Its Natural Sources, Abundance, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipsanoside A, a notable bis-iridoid glycoside, has garnered attention within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the natural sources, abundance, and analytical methodologies pertaining to this compound, tailored for professionals in research and drug development.
Natural Sources of this compound
The primary natural source of this compound is the root of Dipsacus asper Wall. ex DC., a perennial herb belonging to the Caprifoliaceae family.[1] This plant, commonly known as "Xu Duan" in Traditional Chinese Medicine, is widely distributed in the mountainous regions of China, Korea, and Japan.[1] The roots of Dipsacus asper are rich in a variety of bioactive compounds, including iridoid glycosides, triterpenoid (B12794562) saponins, alkaloids, and phenolic compounds. This compound is specifically classified as a bis-iridoid glycoside and is found alongside other related compounds such as Dipsanosides B-N.
Abundance of this compound
Quantitative analysis of this compound in its natural source indicates its presence in measurable quantities. The following table summarizes the concentration of this compound found in a standard solution prepared from the roots of Dipsacus asper. This data is derived from high-performance liquid chromatography (HPLC) analysis.
| Compound | Source Material | Standard Solution Concentration (µg/mL) |
| This compound | Roots of Dipsacus asper | 110.85 |
Data sourced from a study on the chemical composition of Radix Dipsaci.[1]
Experimental Protocols
The isolation and quantification of this compound from Dipsacus asper roots involve a multi-step process encompassing extraction, fractionation, purification, and analytical determination.
Extraction of Crude Saponins and Iridoid Glycosides
-
Plant Material Preparation: Air-dried and powdered roots of Dipsacus asper are used as the starting material.
-
Solvent Extraction: The powdered root material is extracted with a solvent to isolate the compounds of interest. A common method involves using 80% methanol.[1] The mixture is subjected to ultrasonication to enhance extraction efficiency.[1]
-
Solvent Removal: The resulting extract is filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.
Fractionation and Purification of this compound
A comprehensive strategy for separating iridoid glycosides like this compound from the crude extract involves macroporous resin column chromatography followed by high-speed countercurrent chromatography (HSCCC).
-
Macroporous Resin Column Chromatography:
-
The crude extract is dissolved in water and applied to an AB-8 macroporous resin column.
-
The column is then eluted with a stepwise gradient of ethanol (B145695) in water (e.g., 10%, 30%, 40%, 50%, and 80% ethanol) to separate fractions based on polarity. Iridoid glycosides are typically enriched in the lower to mid-polarity fractions (e.g., 30% and 40% ethanol).
-
-
High-Speed Countercurrent Chromatography (HSCCC):
-
The enriched fractions containing iridoid glycosides are further purified using HSCCC.
-
A suitable two-phase solvent system is selected. For high-polarity iridoid glycosides, an inorganic salt-containing solvent system can be effective.
-
The sample is subjected to HSCCC, and fractions are collected based on their elution profile. Recycling HSCCC can be employed to achieve higher resolution and separate closely related compounds.
-
Quantification by High-Performance Liquid Chromatography (HPLC)
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile (B52724) and water is common.
-
Detection: A Diode Array Detector (DAD) is used to monitor the absorbance at a specific wavelength.
-
-
Standard and Sample Preparation:
-
A standard solution of purified this compound is prepared in a suitable solvent (e.g., 80% methanol) at a known concentration.[1]
-
The sample to be analyzed is extracted and dissolved in the same solvent.
-
-
Analysis:
-
The standard and sample solutions are injected into the HPLC system.
-
The peak corresponding to this compound is identified by comparing its retention time with that of the standard.
-
The concentration of this compound in the sample is determined by comparing the peak area with the calibration curve generated from the standard solution.
-
Signaling Pathway Associated with Dipsacus asper Extract
Extracts from Dipsacus asper have been shown to influence cellular signaling pathways. One such pathway is the Wnt/β-catenin signaling pathway, which plays a crucial role in cell proliferation, differentiation, and tissue homeostasis. While the direct effect of this compound on this pathway requires further investigation, the activity of the whole extract suggests a potential role for its constituent compounds.
Conclusion
This compound, a significant bioactive compound from the roots of Dipsacus asper, presents a promising area for further pharmacological research. This guide provides a foundational understanding of its natural occurrence, relative abundance, and the methodologies required for its isolation and analysis. The association of Dipsacus asper extract with key signaling pathways like Wnt/β-catenin further underscores the potential for this compound and related compounds in the development of novel therapeutics. Continued research is essential to fully elucidate the specific biological activities and mechanisms of action of this compound.
References
Pharmacological Profile of Dipsanoside A: A Technical Literature Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dipsanoside A, a tetrairidoid glucoside isolated from the medicinal plant Dipsacus asper, has garnered interest for its potential therapeutic properties. Traditional use of Dipsacus asper in treating inflammatory conditions and bone ailments suggests a rich pharmacological profile for its constituent compounds. This technical review consolidates the current scientific literature on this compound, focusing on its pharmacological activities, proposed mechanisms of action, and available quantitative data. While research on the isolated compound is still emerging, this document provides a comprehensive overview for researchers and professionals in drug development, highlighting areas for future investigation.
Introduction
This compound is a complex iridoid glycoside that has been identified as a significant component of Dipsacus asper, a plant with a long history in traditional medicine for addressing inflammatory diseases and promoting bone health.[1] The pharmacological activities of extracts from Dipsacus asper have been attributed, in part, to its iridoid constituents. This review focuses specifically on the known pharmacological profile of this compound, presenting quantitative data, detailing experimental methodologies, and proposing signaling pathways based on current evidence and the activities of structurally related compounds.
Quantitative Pharmacological Data
The available quantitative data for the biological activity of this compound is currently limited. The following table summarizes the reported inhibitory concentration.
| Biological Activity | Assay System | Target | IC50 Value | Reference |
| Anti-inflammatory | LPS-activated RAW264.7 murine macrophages | Nitric Oxide (NO) Production | 15.2 µM | [2] |
Pharmacological Activities and Experimental Protocols
Anti-inflammatory Activity
This compound has demonstrated notable anti-inflammatory potential by inhibiting the production of nitric oxide (NO), a key inflammatory mediator.
Experimental Protocol: Inhibition of Nitric Oxide Production in RAW264.7 Macrophages
-
Cell Line: RAW264.7 murine macrophage cell line.
-
Cell Culture: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified atmosphere of 5% CO2 at 37°C.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for 1-2 hours. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS; typically 1 µg/mL).
-
Nitric Oxide Measurement (Griess Assay): After a 24-hour incubation period, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid). The absorbance is then measured at approximately 540 nm using a microplate reader. The quantity of nitrite is determined from a sodium nitrite standard curve.
-
Data Analysis: The concentration of this compound that inhibits NO production by 50% (IC50) is calculated from the dose-response curve.[2]
Potential Osteogenic Activity
Extracts of Dipsacus asper, containing this compound as a major component, have been traditionally used for bone healing.[1] While direct studies on isolated this compound are limited, the therapeutic use of the plant suggests a potential role in promoting osteoblast differentiation and bone formation.
Representative Experimental Protocol: In Vitro Osteoblast Differentiation Assay
-
Cell Line: MC3T3-E1 pre-osteoblastic cells or primary osteoblasts.
-
Osteogenic Induction: Cells are cultured in an osteogenic induction medium, which typically contains ascorbic acid and β-glycerophosphate, to stimulate differentiation.
-
Treatment: Cells are treated with varying concentrations of the test compound (e.g., this compound) throughout the differentiation period.
-
Assessment of Osteoblast Differentiation:
-
Alkaline Phosphatase (ALP) Activity: ALP is an early marker of osteoblast differentiation. Its activity can be measured using a colorimetric assay after cell lysis.
-
Mineralization Assay (Alizarin Red S Staining): Mature osteoblasts produce a mineralized matrix. After several weeks of culture, the cells are fixed and stained with Alizarin Red S, which specifically binds to calcium deposits. The stained nodules can be quantified by solubilizing the dye and measuring its absorbance.[3][4]
-
Potential Neuroprotective Activity
Iridoid glycosides from Dipsacus asper have been investigated for their neuroprotective effects. Although specific quantitative data for this compound is not yet available, this remains a promising area for future research.
Representative Experimental Protocol: In Vitro Neuroprotection Assay
-
Cell Line: PC12 (rat pheochromocytoma) cells, often used as a model for neuronal cells.
-
Induction of Neurotoxicity: Neurotoxicity can be induced by various agents, such as hydrogen peroxide (H2O2) to model oxidative stress, or glutamate (B1630785) to model excitotoxicity.[5][6][7]
-
Treatment: Cells are pre-treated with different concentrations of the test compound before the addition of the neurotoxic agent.
-
Assessment of Cell Viability: Cell viability is typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity. A decrease in the conversion of MTT to formazan (B1609692) indicates reduced cell viability.[6]
Proposed Mechanisms of Action and Signaling Pathways
Based on the known anti-inflammatory effects of this compound and the established mechanisms of other iridoid glycosides, it is proposed that this compound may exert its effects through the modulation of key inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[8][9][10]
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces NO. It is hypothesized that this compound may inhibit this pathway, leading to a reduction in NO production.
Modulation of the MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases, including p38, JNK, and ERK, that are activated by extracellular stimuli like LPS. Activated MAPKs can lead to the production of various inflammatory mediators. Iridoid glycosides have been shown to inhibit the phosphorylation and activation of MAPKs. This compound may share this mechanism, contributing to its anti-inflammatory effects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of in vitro osteoblast and osteoclast differentiation from stem cell: a systematic review of morphological assays and staining techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Mechanisms of Paeonoside in the Differentiation of Pre-Osteoblasts and the Formation of Mineralized Nodules [mdpi.com]
- 5. Protective effects of ginsenoside Rd on PC12 cells against hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of 20(S)-protopanaxadiol against glutamate-induced mitochondrial dysfunction in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of 20(S)-protopanaxadiol against glutamate-induced mitochondrial dysfunction in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Iridoid glycosides from Morinda officinalis How. exert anti-inflammatory and anti-arthritic effects through inactivating MAPK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. The Activation of Nrf2/HO-1 by 8-Epi-7-deoxyloganic Acid Attenuates Inflammatory Symptoms through the Suppression of the MAPK/NF-κB Signaling Cascade in In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
Dipsanoside A: A Technical Guide to its Role in Traditional Chinese Medicine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dipsanoside A, a tetrairidoid glucoside isolated from the roots of Dipsacus asper, holds a significant place in Traditional Chinese Medicine (TCM). Known as "Xu Duan" (續斷), the plant has been historically used to treat bone fractures, joint diseases, and to prevent miscarriage. This technical guide provides an in-depth analysis of the available scientific data on this compound, focusing on its pharmacological activities, underlying molecular mechanisms, and the experimental methodologies used to elucidate its effects. This document is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development, offering a foundation for further investigation into the therapeutic potential of this natural compound.
Introduction
Dipsacus asper Wall. ex C.B. Clarke, a member of the Caprifoliaceae family, is a perennial plant widely distributed in China.[1] In the practice of Traditional Chinese Medicine, its roots are prescribed for their purported ability to strengthen bones and tendons, promote blood circulation, and alleviate pain.[1][2] Phytochemical investigations have revealed that the primary bioactive constituents of Dipsacus asper are iridoids and triterpenoid (B12794562) saponins.[1][2] Among these, this compound has emerged as a compound of interest due to its potential contributions to the plant's therapeutic effects. This guide synthesizes the current understanding of this compound, with a particular focus on its anti-inflammatory, osteogenic, and neuroprotective properties.
Pharmacological Activities and Mechanisms of Action
While research specifically isolating the effects of this compound is still emerging, studies on extracts of Dipsacus asper and related compounds provide strong evidence for its involvement in several key signaling pathways.
Anti-inflammatory Activity
Chronic inflammation is a key pathological feature of many diseases. The extracts of Dipsacus asper have demonstrated notable anti-inflammatory effects, which are likely attributable in part to this compound. The primary mechanism implicated in this activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.
The NF-κB pathway is a central regulator of the inflammatory response. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus, where it induces the transcription of genes encoding pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).
This compound is hypothesized to exert its anti-inflammatory effects by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting the expression of inflammatory genes.
Caption: this compound inhibits the NF-κB signaling pathway.
Osteogenic Activity
The traditional use of Dipsacus asper for bone healing is supported by modern research demonstrating its ability to promote osteoblast differentiation and mineralization. This activity is largely mediated through the Bone Morphogenetic Protein (BMP) signaling pathway.
BMPs are a group of growth factors that play a crucial role in bone formation. BMPs bind to their receptors on the cell surface, leading to the phosphorylation of Smad proteins (Smad1/5/8). These phosphorylated Smads then form a complex with Smad4 and translocate to the nucleus. In the nucleus, this complex acts as a transcription factor, upregulating the expression of key osteogenic markers such as Runt-related transcription factor 2 (Runx2), Alkaline Phosphatase (ALP), and Osteocalcin (OCN). Runx2 is a master regulator of osteoblast differentiation.
This compound is believed to promote osteogenesis by enhancing the expression of BMP-2, which in turn activates the downstream Smad signaling cascade, leading to increased expression of osteogenic markers and ultimately, bone formation.
Caption: this compound promotes osteogenesis via the BMP signaling pathway.
Neuroprotective Activity
Emerging evidence suggests that constituents of Dipsacus asper, including this compound, may possess neuroprotective properties. A key mechanism underlying this effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which plays a critical role in the cellular defense against oxidative stress.
Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription. These genes encode for protective enzymes such as Heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which help to mitigate oxidative damage in neuronal cells.
Caption: this compound activates the Nrf2 antioxidant pathway.
Quantitative Data Summary
The following tables summarize quantitative data from studies on compounds with similar activities to those proposed for this compound, providing a reference for expected efficacy.
Table 1: In Vitro Anti-inflammatory Activity
| Compound/Extract | Cell Line | Assay | IC50 (µg/mL) | Reference |
| Derris scandens Extract | RAW 264.7 | NO Production Inhibition | 40.08 ± 2.78 | [3] |
| Lawsonia inermis Extract | - | Protein Denaturation Inhibition | 103.21 | [4] |
| Jaceosidin | RAW 264.7 | NO Production Inhibition | - | [5] |
| Trichosanthes palmata Extract | - | Protein Denaturation Inhibition | 261.09 | [6] |
Table 2: In Vitro Osteogenic Activity
| Compound | Cell Line | Assay | Concentration | Result | Reference |
| Ginsenoside Re | MC3T3-E1 | ALP Activity | 50 µM | Increased | [7] |
| Ginsenoside Re | MC3T3-E1 | Alizarin Red S Staining | 50 µM | Increased | [7] |
| Paeonoside | Pre-osteoblasts | ALP Activity | 1-30 µM | Dose-dependent increase | [8] |
| Paeonoside | Pre-osteoblasts | Alizarin Red S Staining | 1-30 µM | Dose-dependent increase | [8] |
Table 3: In Vitro Neuroprotective Activity
| Compound/Extract | Cell Line | Assay | Concentration | Result | Reference |
| S. adstringens EAF | SH-SY5Y | Aβ25-35 induced toxicity | 15.62 µg/mL | Inhibition of mitochondrial depolarization, superoxide (B77818) production, and lipid peroxidation | [5] |
| Tiliroside | BV2 microglia | Nrf2 Activation | - | Increased Nrf2, HO-1, and NQO1 protein levels | [9] |
| Loliolide | SH-SY5Y | 6-OHDA induced toxicity | - | Increased cell viability | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to assessing the bioactivities of this compound.
In Vitro Anti-inflammatory Assay
Caption: Workflow for in vitro anti-inflammatory activity assessment.
Protocol: Nitric Oxide (NO) Production Inhibition Assay
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Plating: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound.
-
Stimulation: After 1 hour of pre-treatment with this compound, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS).
-
Incubation: The plates are incubated for 24 hours.
-
Griess Assay: 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Measurement: The absorbance is measured at 540 nm using a microplate reader. The amount of nitrite (B80452) is calculated from a sodium nitrite standard curve.
Osteoblast Differentiation Assay
References
- 1. Ginsenoside Rh2(S) induces differentiation and mineralization of MC3T3-E1 cells through activation of the PKD/AMPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ginsenoside Rh2(S) induces the differentiation and mineralization of osteoblastic MC3T3-E1 cells through activation of PKD and p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. phcogj.com [phcogj.com]
- 4. A comprehensive insight into the anti-inflammatory properties of dapsone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro evaluation of the protective effects of plant extracts against amyloid-beta peptide-induced toxicity in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Ginsenoside Re Promotes Osteoblast Differentiation in Mouse Osteoblast Precursor MC3T3-E1 Cells and a Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Preliminary Biological Activity Screening of Dipsanoside A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipsanoside A, a tetrairidoid glucoside isolated from the roots of Dipsacus asper, represents a promising candidate for further pharmacological investigation. The genus Dipsacus has a rich history in traditional medicine, with extracts demonstrating a range of biological activities including anti-inflammatory, antioxidant, and cytotoxic effects. While specific quantitative data on the isolated this compound is limited in publicly available literature, this guide provides a comprehensive framework for its preliminary biological activity screening. The methodologies and representative data presented herein are based on established protocols for iridoid glycosides and related compounds from Dipsacus species, offering a robust starting point for the evaluation of this compound's therapeutic potential.
Quantitative Biological Activity Data
The following tables summarize the reported biological activities of extracts and compounds related to this compound, providing a basis for expected efficacy.
Table 1: Antioxidant Activity of Related Plant Extracts
| Plant Extract/Compound | Assay | IC50 / Activity | Reference |
| Vernonia amygdalina Methanol (B129727) Extract | DPPH | 94.92 µg/mL | [1] |
| Vernonia amygdalina Ethanol (B145695) Extract | DPPH | 94.83 µg/mL | [1] |
| Vernonia amygdalina Methanol Extract | ABTS | 179.8 µg/mL | [1] |
| Anogeissus leiocarpus Stem Bark Extract | DPPH | 104.74 µg/mL | [2] |
| Macaranga hypoleuca Ethyl Acetate (B1210297) Fraction | DPPH | 14.31 µg/mL | [3] |
| Macaranga hypoleuca Ethyl Acetate Fraction | ABTS | 2.10 µg/mL | [3] |
| Macaranga hypoleuca Butanol Fraction | FRAP | 0.48 µg/mL | [3] |
Table 2: Anti-inflammatory Activity of Related Compounds and Extracts
| Compound/Extract | Cell Line | Assay | IC50 / Inhibition | Reference |
| Akebia saponin (B1150181) D (Dipsacus asper) | RAW264.7 | Nitric Oxide (NO) Production | 12.7 µM | [4] |
| Dipasperoside A (Dipsacus asper) | RAW264.7 | Nitric Oxide (NO) Production | 15.2 µM | [4] |
| Rapanone | Human Neutrophils | Superoxide Chemiluminescence | 3.0 µM | [5] |
| Rapanone | Human Synovial PLA2 | Enzyme Inhibition | 2.6 µM | [5] |
| Scandoside | RAW 264.7 | Nitric Oxide (NO) Production | - | [6] |
| Gomphandra mollis Iridoid Glycosides | - | - | 6.13 to 13.0 µM | [7] |
Table 3: Cytotoxic Activity of Related Compounds and Extracts
| Compound/Extract | Cell Line | Assay | IC50 | Reference |
| Fagonia indica Saponin Glycoside | MDA-MB-468 (Breast Cancer) | MTT | 12.5 µM | [8] |
| Fagonia indica Saponin Glycoside | Caco-2 (Colon Cancer) | MTT | 12.5 µM | [8] |
| Fagonia indica Saponin Glycoside | MCF-7 (Breast Cancer) | MTT | 100 µM | [8] |
| Piroxicam | Melanoma | Growth Rate | 530 µM | [9] |
| Indomethacin | Melanoma | Growth Rate | 180 µM | [9] |
| Di-rhamnolipids | K-562 (Leukemia) | - | GI50 < 10 µg/mL | [10] |
| Di-rhamnolipids | HeLa (Cervical Cancer) | - | GI50 35.2 µg/mL | [10] |
| Di-rhamnolipids | HT-29 (Colon Cancer) | - | GI50 42.3 µg/mL | [10] |
Experimental Protocols
In Vitro Antioxidant Activity Assays
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
This compound
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in a dark bottle to prevent degradation.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested. Prepare similar dilutions for the positive control.
-
Assay:
-
In a 96-well microplate, add 100 µL of the DPPH working solution to each well.
-
Add 100 µL of the different concentrations of this compound or the positive control to the respective wells.
-
For the blank, add 100 µL of the solvent (e.g., methanol) instead of the sample.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentrations.
This assay is based on the ability of antioxidants to scavenge the blue-green ABTS radical cation (ABTS•+).
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS, pH 7.4) or Ethanol
-
This compound
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution of this compound and a series of dilutions as described for the DPPH assay. Prepare similar dilutions for the positive control.
-
Assay:
-
In a 96-well microplate, add 190 µL of the ABTS•+ working solution to each well.
-
Add 10 µL of the different concentrations of this compound or the positive control to the respective wells.
-
-
Incubation: Incubate the microplate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance of each well at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value is determined from the plot of percentage inhibition versus sample concentration.
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
This compound
-
Ferrous sulfate (B86663) (FeSO₄) or Trolox (standard)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Sample and Standard Preparation: Prepare a stock solution of this compound and a series of dilutions. Prepare a standard curve using different concentrations of FeSO₄ or Trolox.
-
Assay:
-
In a 96-well microplate, add 280 µL of the FRAP reagent to each well.
-
Add 20 µL of the different concentrations of this compound, standards, or blank (solvent) to the respective wells.
-
-
Incubation: Incubate the microplate at 37°C for 30 minutes.
-
Measurement: Measure the absorbance of each well at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with the standard curve of FeSO₄ or Trolox and is expressed as µM Fe(II) equivalents or Trolox equivalents.
In Vitro Anti-inflammatory Activity Assay
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages upon stimulation with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
This compound
-
Dexamethasone or L-NMMA (positive control)
-
Griess Reagent (A: 1% sulfanilamide (B372717) in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (NaNO₂) standard
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound or the positive control for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. A control group without LPS stimulation and an LPS-only group should be included.
-
-
Nitrite Measurement:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm.
-
Calculation: The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of inhibition of NO production is calculated relative to the LPS-only treated cells.
In Vitro Cytotoxicity Assay
This colorimetric assay measures cell viability based on the reduction of MTT by mitochondrial dehydrogenases in living cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, HepG2)
-
Appropriate cell culture medium with FBS
-
This compound
-
Doxorubicin or Cisplatin (positive control)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or Solubilization solution
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound or the positive control for 24, 48, or 72 hours. A vehicle control group (cells treated with solvent only) should be included.
-
MTT Addition: After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm.
-
Calculation: The percentage of cell viability is calculated as: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Iridoid glycosides are known to exert their biological effects through the modulation of various signaling pathways. The following diagrams illustrate the potential mechanisms through which this compound may act.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. benchchem.com [benchchem.com]
- 5. abcam.cn [abcam.cn]
- 6. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Hypoglycemic, hypolipidemic and antioxidant effects of iridoid glycosides extracted from Corni fructus: possible involvement of the PI3K–Akt/PKB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "Hypoglycemic, hypolipidemic and antioxidant effects of iridoid glycosi" by Jiefang Kang, Chen Guo et al. [jdc.jefferson.edu]
- 10. Iridoid glycosides from Morinda officinalis How. exert anti-inflammatory and anti-arthritic effects through inactivating MAPK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Mechanistic Insights into the Bioactivity of Dipsacus asper Extracts: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental studies elucidating the specific mechanism of action of Dipsanoside A are currently limited in the public domain. This document provides a comprehensive overview of the preliminary mechanism of action studies conducted on extracts of Dipsacus asper, the plant from which this compound is isolated. While this compound is a known constituent, the observed biological effects are likely attributable to the synergistic action of multiple compounds within the extract, including saponins (B1172615) and phenolic acids. The specific contribution of this compound to these activities requires further investigation.
Executive Summary
Extracts from the root of Dipsacus asper have a long history of use in traditional medicine for treating inflammatory conditions and bone-related ailments.[1][2] Modern preclinical research has begun to explore the molecular mechanisms underlying these therapeutic effects. In vitro studies on Dipsacus asper extracts, particularly aqueous and saponin-rich fractions, have demonstrated significant anti-inflammatory and chondroprotective activities. The primary mechanisms identified to date involve the modulation of key signaling pathways related to inflammation and apoptosis.
This guide summarizes the available quantitative data from these preliminary studies, details the experimental protocols employed, and provides visual representations of the implicated signaling pathways to facilitate a deeper understanding of the current state of research.
Quantitative Data Summary
The following tables present a consolidated view of the quantitative findings from key in vitro studies on Dipsacus asper extracts.
Table 2.1: Anti-inflammatory Effects of Aqueous Extract of Dipsacus asperoides (AEDA) on LPS-Stimulated RAW 264.7 Macrophages
| Parameter Measured | Treatment Concentration (AEDA) | Result | Reference |
| iNOS Protein Expression | Not specified | Suppressed | [3] |
| COX-2 Protein Expression | Not specified | Suppressed | [3] |
| IL-6 Release | Not specified | Reduced | [3] |
| IL-1β Release | Not specified | Reduced | [3] |
| Prostaglandin (B15479496) E2 Release | Not specified | Reduced | [3] |
| NO Release | Not specified | Reduced | [3] |
Table 2.2: Effects of Dipsacus Saponins on Primary Rabbit Chondrocytes
| Parameter Measured | Treatment Concentration (Saponins) | Result | Reference |
| Cyclin D1 mRNA Expression | 50 µg/l | Significantly Increased | [4] |
| Cyclin D1 mRNA Expression | 100 µg/l | Significantly Increased (Concentration-dependent) | [4] |
| CDK4 mRNA Expression | 50 µg/l | Significantly Increased | [4] |
| CDK4 mRNA Expression | 100 µg/l | Significantly Increased (Concentration-dependent) | [4] |
| p21 mRNA Expression | 50 µg/l | Significantly Decreased | [4] |
| p21 mRNA Expression | 100 µg/l | Significantly Decreased (Concentration-dependent) | [4] |
| Bax mRNA Expression | 100 µg/l | Significantly Decreased (P<0.01) | [4] |
| Caspase-3 mRNA Expression | 100 µg/l | Significantly Decreased (P<0.01) | [4] |
| Caspase-9 mRNA Expression | 100 µg/l | Significantly Decreased (P<0.01) | [4] |
| Bcl-2 mRNA Expression | 100 µg/l | Significantly Increased (P<0.05) | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preliminary mechanism of action studies of Dipsacus asper extracts.
3.1 Anti-inflammatory Activity in RAW 264.7 Macrophages
-
Cell Culture and Treatment: RAW 264.7 macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere. Cells were pre-treated with various concentrations of the aqueous extract of Dipsacus asperoides (AEDA) for a specified time before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[3]
-
Western Blot Analysis: Following treatment, cells were lysed, and total protein was quantified. Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane was blocked and then incubated with primary antibodies against iNOS, COX-2, p-ERK1/2, ERK1/2, and β-actin, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[3]
-
Nitric Oxide (NO) Assay: The concentration of NO in the cell culture supernatant was determined by measuring the amount of nitrite (B80452) using the Griess reagent.[3]
-
Enzyme-Linked Immunosorbent Assay (ELISA): The levels of pro-inflammatory cytokines such as IL-6 and IL-1β, and prostaglandin E2 in the culture medium were quantified using specific ELISA kits according to the manufacturer's instructions.[3]
-
Immunocytochemistry for NF-κB and Nrf2 Translocation: Cells grown on coverslips were treated as described, then fixed and permeabilized. They were then incubated with primary antibodies against NF-κB p65 or Nrf2, followed by a fluorescently labeled secondary antibody. The cellular localization of the proteins was observed using a fluorescence microscope.[3]
3.2 Chondroprotective Effects on Primary Rabbit Chondrocytes
-
Cell Culture and Treatment: Primary chondrocytes were isolated from rabbit articular cartilage and cultured in DMEM/F12 medium supplemented with FBS and antibiotics. The cells were then treated with different concentrations (0, 25, 50, or 100 µg/l) of Dipsacus saponins.[4]
-
RNA Extraction and Reverse Transcription-quantitative Polymerase Chain Reaction (RT-qPCR): Total RNA was extracted from the treated chondrocytes using an RNeasy Mini kit. The RNA was then reverse transcribed into cDNA. The mRNA expression levels of target genes (Cyclin D1, CDK4, p21, Bcl-2, Bax, caspase-3, and caspase-9) were quantified by RT-qPCR using specific primers and a suitable reference gene for normalization.[4]
Visualized Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways modulated by Dipsacus asper extracts and a typical experimental workflow.
Caption: Anti-inflammatory signaling pathway of Dipsacus asperoides extract.
Caption: Inhibition of chondrocyte apoptosis by Dipsacus saponins.
Caption: Experimental workflow for in vitro anti-inflammatory assays.
References
- 1. Effects of Dipsacus asperoides Extract on Monosodium Iodoacetate–Induced Osteoarthritis in Rats Based on Gene Expression Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aqueous extract of Dipsacus asperoides suppresses lipopolysaccharide-stimulated inflammatory responses by inhibiting the ERK1/2 signaling pathway in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The molecular mechanism of treating osteoarthritis with dipsacus saponins by inhibiting chondrocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of purified Dipsanoside A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipsanoside A, a novel tetrairidoid glucoside isolated from the roots of Dipsacus asper, presents a promising scaffold for therapeutic development.[1] Traditionally, Dipsacus asper has been utilized in Chinese medicine for its tonic properties, promotion of bone healing, and as an agent to ensure embryo security.[1] This technical guide provides a detailed overview of the known physical and chemical properties, experimental protocols for its isolation and analysis, and explores its potential biological activities and associated signaling pathways based on current scientific understanding.
Physicochemical Properties
Purified this compound is a white crystalline powder.[2] Its solubility profile indicates good solubility in organic solvents such as methanol (B129727), ethanol (B145695), and dimethyl sulfoxide (B87167) (DMSO).[2] The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆₆H₉₀O₃₇ | [1][2][3][4] |
| Molecular Weight | 1475.41 g/mol | [1][2][3] |
| Appearance | White Crystalline Powder | [2] |
| Purity | ≥98% | [5] |
| Solubility | Soluble in Methanol, Ethanol, DMSO | [2][6] |
| Melting Point | Not explicitly available in reviewed literature. |
Spectral Data:
-
¹H and ¹³C NMR: Complex spectra with multiple signals in the glycosidic and aglycone regions, characteristic of a tetrairidoid glucoside structure. Analysis of chemical shifts and coupling constants would be essential for complete structural assignment.
-
FT-IR: Absorption bands corresponding to hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) functional groups, which are abundant in its glycosidic and iridoid structures.
-
UV-Vis: Absorbance maxima would be expected for chromophores present in the iridoid core. The exact λmax would provide information about the electronic transitions within the molecule.
Experimental Protocols
Isolation and Purification of this compound from Dipsacus asper
The following is a generalized protocol for the isolation and purification of this compound from the roots of Dipsacus asper, based on established methods for similar compounds from this plant.
Workflow for Isolation and Purification:
Caption: Generalized workflow for the isolation and purification of this compound.
Methodology:
-
Extraction: The air-dried and powdered roots of Dipsacus asper are extracted exhaustively with 95% ethanol at room temperature. The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is subjected to column chromatography on an AB-8 macroporous resin.
-
Elution: The column is eluted with a stepwise gradient of ethanol in water (e.g., 10%, 30%, 50%, 80%). Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fine Purification: Fractions containing this compound are pooled and further purified using high-performance liquid chromatography (HPLC) or high-speed countercurrent chromatography (HSCCC). A C18 reversed-phase column is typically used for preparative HPLC, with a mobile phase consisting of a gradient of methanol or acetonitrile (B52724) in water.
-
Characterization: The purity of the isolated this compound is assessed by analytical HPLC, and its structure is confirmed by spectroscopic methods (NMR, MS, IR, UV).
Analytical Methods for Characterization
The following table outlines the standard analytical techniques used for the characterization of purified this compound.
| Technique | Purpose | Typical Experimental Parameters |
| ¹H and ¹³C NMR Spectroscopy | Structural elucidation and confirmation. | Performed in deuterated solvents (e.g., DMSO-d₆, Methanol-d₄). 1D and 2D NMR experiments (COSY, HSQC, HMBC) are used for complete assignment of proton and carbon signals. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identification of functional groups. | Sample is typically prepared as a KBr pellet or analyzed using an ATR accessory. Spectra are recorded in the 4000-400 cm⁻¹ range. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Detection of chromophores and quantification. | Spectra are recorded in a suitable solvent (e.g., methanol) over a wavelength range of 200-400 nm to determine the maximum absorption wavelength (λmax). |
| High-Resolution Mass Spectrometry (HRMS) | Determination of molecular formula and exact mass. | Electrospray ionization (ESI) is a common technique used to generate ions for mass analysis. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A C18 reversed-phase column is commonly used with a mobile phase gradient of acetonitrile and water. Detection is typically performed using a UV detector. |
Biological Activities and Potential Signaling Pathways
While direct studies on the signaling pathways modulated by purified this compound are limited, the known biological activities of Dipsacus asper extracts and related iridoid glycosides suggest potential mechanisms of action in several therapeutic areas.
Anti-inflammatory Activity
Extracts from Dipsacus asper have demonstrated anti-inflammatory properties. Iridoid glycosides, the class of compounds to which this compound belongs, are known to modulate inflammatory responses. A plausible mechanism is the inhibition of pro-inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Hypothesized Anti-inflammatory Signaling Pathway:
Caption: Hypothesized inhibition of NF-κB and MAPK pathways by this compound.
Neuroprotective Effects
Compounds from Dipsacus asper have been investigated for their neuroprotective potential. The underlying mechanisms may involve the modulation of signaling pathways related to oxidative stress and neuronal survival.
Potential Neuroprotective Signaling Pathway:
Caption: Potential activation of the Nrf2 antioxidant pathway by this compound.
Osteoprotective Activity
The traditional use of Dipsacus asper for bone healing suggests that its constituents may influence bone metabolism. This could involve the regulation of osteoclast differentiation and function, a process often mediated by the RANKL/RANK signaling pathway, which in turn activates NF-κB and MAPK pathways.
Potential Role in Osteoclast Differentiation:
Caption: Hypothesized inhibition of RANKL-induced osteoclast differentiation by this compound.
Conclusion
This compound is a complex natural product with significant potential for further investigation. While its fundamental physicochemical properties are established, a comprehensive understanding of its biological activities and precise mechanisms of action requires further dedicated research. The experimental protocols and hypothesized signaling pathways presented in this guide offer a framework for future studies aimed at unlocking the full therapeutic potential of this promising molecule. Researchers are encouraged to pursue detailed spectroscopic analysis, develop optimized purification strategies, and conduct in-depth pharmacological studies to validate the proposed mechanisms and explore new therapeutic applications for this compound.
References
Methodological & Application
Application Notes: Extraction of Dipsanoside A from Dipsacus asper Roots
Introduction
Dipsacus asper, commonly known as teasel root, is a perennial herb utilized in traditional medicine, particularly in China, Korea, and Japan.[1][2] Its roots are a rich source of various bioactive compounds, including triterpenoid (B12794562) saponins (B1172615) and iridoid glycosides.[1][3][4] Dipsanoside A, an iridoid glycoside, is a characteristic compound found in the roots of Dipsacus asper.[1] This document provides detailed protocols for the extraction, purification, and quantification of this compound for researchers, scientists, and professionals in drug development.
Principle of Extraction and Purification
The extraction of this compound from Dipsacus asper roots typically involves an initial solvent extraction of the dried and powdered plant material. Ethanol (B145695) or aqueous ethanol is commonly employed for this purpose. Subsequent purification steps are necessary to isolate this compound from the complex mixture of phytochemicals in the crude extract. A common strategy involves liquid-liquid partitioning to separate compounds based on their polarity, followed by chromatographic techniques. Macroporous resin column chromatography is an effective method for the enrichment of saponins and glycosides, while high-performance liquid chromatography (HPLC) is used for the final purification and quantification of this compound.[3][5]
Experimental Protocols
Protocol 1: General Extraction of Triterpenoid Saponins and Iridoid Glycosides
This protocol describes a general method for the extraction of various bioactive compounds from Dipsacus asper roots, which can be adapted for the enrichment of this compound.
1. Plant Material Preparation:
-
Obtain dried roots of Dipsacus asper.
-
Grind the roots into a coarse powder.
2. Solvent Extraction:
-
Macerate the powdered roots with 70-80% ethanol at room temperature for 24 hours. The solvent-to-solid ratio should be approximately 10:1 (v/w).
-
Alternatively, perform reflux extraction with 70-80% ethanol at 60-80°C for 2-3 hours.
-
Repeat the extraction process 2-3 times to ensure maximum yield.
-
Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
3. Liquid-Liquid Partitioning:
-
Suspend the crude extract in water.
-
Successively partition the aqueous suspension with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. This compound, being a glycoside, is expected to be enriched in the n-butanol fraction.
-
Concentrate the n-butanol fraction to dryness.
Protocol 2: Purification of this compound using Macroporous Resin Column Chromatography
This protocol is a representative method for the purification of this compound from the enriched n-butanol extract.
1. Column Preparation:
-
Select a suitable macroporous resin (e.g., AB-8).
-
Pre-treat the resin by washing with ethanol and then equilibrating with deionized water.
-
Pack the resin into a glass column.
2. Sample Loading and Elution:
-
Dissolve the dried n-butanol extract in a minimal amount of the initial mobile phase (e.g., 10% ethanol in water).
-
Load the sample onto the prepared column.
-
Elute the column with a stepwise gradient of increasing ethanol concentration in water (e.g., 10%, 30%, 50%, 70%, 95% ethanol).
-
Collect fractions and monitor the composition using Thin Layer Chromatography (TLC) or HPLC. Fractions containing this compound are typically eluted with intermediate ethanol concentrations.
3. Final Purification:
-
Pool the fractions containing this compound.
-
Further purify the pooled fractions using preparative HPLC with a suitable column (e.g., C18) and mobile phase (e.g., acetonitrile-water gradient) to obtain pure this compound.
Protocol 3: Quantitative Analysis of this compound by HPLC
This protocol outlines the analytical method for the quantification of this compound in extracts of Dipsacus asper.[5]
1. Instrumentation and Conditions:
-
HPLC System: Agilent C18 column (250 mm x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: Acetonitrile (A) and 0.1% phosphoric acid in water (B) with a gradient elution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 237 nm.[5]
-
Injection Volume: 20 µL.
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound standard in methanol (B129727) and dilute to create a series of calibration standards.
-
Sample Solution: Accurately weigh the dried extract, dissolve it in methanol, and filter through a 0.45 µm membrane filter before injection.
3. Quantification:
-
Construct a calibration curve by plotting the peak area against the concentration of the this compound standards.
-
Calculate the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Data Presentation
Table 1: Summary of Quantitative Data for this compound Analysis by HPLC[5]
| Parameter | Value |
| Linear Range (µg/mL) | 40.64 - 121.92 |
| Regression Equation | Y = aX + b (specific values not provided in the source) |
| Correlation Coefficient (r) | > 0.9990 |
| Average Recovery (%) | 102.93 |
| Relative Standard Deviation (RSD) of Recovery (%) | 2.26 (n=6) |
| Precision (RSD, %) | < 2 |
| Reproducibility (RSD, %) | < 2 |
| Stability (24h) (RSD, %) | < 2 |
| Content in D. asper (mg/g) | 17.2 - 79.3 |
Mandatory Visualization
References
- 1. mdpi.com [mdpi.com]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Comprehensive separation of iridoid glycosides and triterpenoid saponins from Dipsacus asper with salt-containing solvent by high-speed countercurrent chromatography coupled with recycling mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
High-Yield Purification of Dipsanoside A from Dipsacus asper Roots: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dipsanoside A, an iridoid glycoside found in the roots of Dipsacus asper, has garnered interest for its potential therapeutic properties. The lack of a standardized, high-yield purification method, however, presents a significant bottleneck for further research and development. This document provides a detailed application note and protocol for a high-yield purification strategy for this compound. The proposed method integrates multi-step chromatography techniques, including macroporous resin chromatography and preparative high-performance liquid chromatography (Prep-HPLC), to achieve high purity and yield. Additionally, based on the known anti-inflammatory properties of related iridoid glycosides, a putative signaling pathway is presented to guide mechanistic studies.
Introduction
The roots of Dipsacus asper have a long history of use in traditional medicine for treating bone and joint disorders. Modern phytochemical investigations have identified several bioactive constituents, including iridoid glycosides, triterpenoid (B12794562) saponins (B1172615), and phenolic acids.[1][2][3] this compound is one of the iridoid glycosides isolated from this plant. While several studies have reported the isolation of this compound, the described methods often result in low yields, hindering comprehensive biological evaluation.[2] This application note details a robust and scalable purification protocol designed to obtain this compound in high yield and purity, thereby facilitating advanced preclinical and clinical research.
Data Presentation
Table 1: Summary of a Reported Purification of this compound
| Parameter | Value | Reference |
| Starting Material | 450 g of Dipsacus asper roots | [2] |
| Extraction Method | Water reflux | [2] |
| Initial Extract Yield | 62.8 g | [2] |
| n-Butanol Fraction Yield | 14.4 g | [2] |
| Final Purified this compound (Compound 13) | 10.1 mg | [2] |
| Overall Yield (from dried roots) | ~0.0022% | Calculated from[2] |
Table 2: Proposed High-Yield Purification Strategy - Expected Outcomes
| Step | Parameter | Target Value |
| 1. Extraction | Extraction Efficiency | >90% of this compound from raw material |
| 2. Macroporous Resin Chromatography | Enrichment Factor | 5-10 fold |
| Recovery Rate | >85% | |
| 3. Preparative HPLC | Purity | >98% (by HPLC-UV) |
| Overall Yield | >0.05% (from dried roots) |
Experimental Protocols
Protocol 1: Extraction and Initial Fractionation
-
Plant Material Preparation: Air-dry the roots of Dipsacus asper at room temperature and grind them into a coarse powder (20-40 mesh).
-
Extraction:
-
Macerate 1 kg of the powdered roots in 10 L of 70% aqueous methanol (B129727) for 24 hours at room temperature.
-
Perform ultrasonic-assisted extraction for 30 minutes.
-
Filter the extract through cheesecloth and then filter paper.
-
Repeat the extraction process twice more with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure at 50°C to obtain a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in 2 L of deionized water.
-
Sequentially partition the aqueous suspension with an equal volume of petroleum ether, ethyl acetate, and n-butanol.
-
Collect the n-butanol fraction, which is enriched with iridoid glycosides, and concentrate it to dryness under reduced pressure.
-
Protocol 2: Macroporous Resin Chromatography for Enrichment
-
Resin Preparation: Pack a glass column (5 cm i.d. x 50 cm) with AB-8 macroporous resin. Pre-wash the column with ethanol (B145695) followed by deionized water until the effluent is neutral.
-
Sample Loading: Dissolve the dried n-butanol fraction in a minimal amount of deionized water and load it onto the pre-equilibrated column.
-
Elution:
-
Wash the column with 3 column volumes (CV) of deionized water to remove sugars and other highly polar impurities.
-
Elute the column with a stepwise gradient of aqueous ethanol: 10% (3 CV), 30% (5 CV), 50% (5 CV), and 80% (3 CV).
-
Collect fractions of 500 mL and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify fractions containing this compound. Typically, iridoid glycosides elute in the 30-50% ethanol fractions.[1]
-
-
Pooling and Concentration: Combine the this compound-rich fractions and concentrate under reduced pressure to obtain an enriched extract.
Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC) for Final Purification
-
System and Column: Utilize a preparative HPLC system equipped with a UV detector. Use a C18 reversed-phase column (e.g., 20 mm i.d. x 250 mm, 10 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in deionized water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
-
Develop an optimized gradient based on analytical HPLC analysis of the enriched extract. A suggested starting gradient is:
-
0-10 min: 15-25% B
-
10-40 min: 25-40% B
-
40-45 min: 40-90% B
-
45-50 min: 90% B (column wash)
-
50-55 min: 90-15% B (re-equilibration)
-
-
The flow rate should be adjusted based on the column dimensions (e.g., 10-15 mL/min for a 20 mm i.d. column).
-
-
Sample Injection and Fraction Collection:
-
Dissolve the enriched extract in the initial mobile phase composition at a high concentration (e.g., 50-100 mg/mL).
-
Inject the sample onto the column.
-
Monitor the effluent at a suitable wavelength (e.g., 240 nm) and collect fractions corresponding to the this compound peak.
-
-
Purity Analysis and Final Product Preparation:
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the fractions with >98% purity and remove the solvent under reduced pressure.
-
Lyophilize the final product to obtain pure this compound as a white powder.
-
Visualization of Workflows and Pathways
Caption: Experimental workflow for the high-yield purification of this compound.
Caption: Putative anti-inflammatory signaling pathway of this compound.
Discussion
The presented purification protocol is designed to be a significant improvement over previously reported methods that result in low yields of this compound. The use of 70% methanol for extraction is effective for iridoid glycosides. The subsequent enrichment on AB-8 macroporous resin is a critical step that removes a substantial amount of interfering compounds, thus improving the efficiency and resolution of the final preparative HPLC step.[1] The final purification by reversed-phase preparative HPLC is a robust technique for obtaining high-purity compounds.[4]
While the direct biological activities of this compound are not yet extensively studied, many iridoid glycosides isolated from Dipsacus species and other plants have demonstrated significant anti-inflammatory effects.[5] These effects are often mediated through the inhibition of pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6] The provided diagram illustrates a plausible mechanism where this compound may inhibit the activation of IKK and MAPKKs, leading to the downstream suppression of NF-κB and AP-1 activation and a subsequent reduction in the expression of pro-inflammatory genes. This proposed pathway serves as a working hypothesis for future pharmacological investigations into the mechanism of action of this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the high-yield purification of this compound from the roots of Dipsacus asper. The implementation of this protocol will enable researchers to obtain sufficient quantities of this compound for in-depth biological and pharmacological studies. The putative signaling pathway presented offers a valuable starting point for elucidating the molecular mechanisms underlying the potential therapeutic effects of this compound. Further research is warranted to validate this proposed pathway and to fully explore the therapeutic potential of this promising natural product.
References
- 1. Comprehensive separation of iridoid glycosides and triterpenoid saponins from Dipsacus asper with salt-containing solvent by high-speed countercurrent chromatography coupled with recycling mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. A New Iridoid Glycoside from the Roots of Dipsacus asper - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Dipsacus and Scabiosa Species—The Source of Specialized Metabolites with High Biological Relevance: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scandoside Exerts Anti-Inflammatory Effect Via Suppressing NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Neuroprotection Studies of Dipsanoside A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipsanoside A, a tetrairidoid glucoside isolated from Dipsacus asper, presents a promising candidate for neuroprotective therapeutic strategies. Extracts from Dipsacus asper have demonstrated neuroprotective properties in preclinical models, suggesting a potential role for its active constituents in mitigating neurodegenerative processes.[1][2][3] Iridoid glycosides, the chemical class to which this compound belongs, are known to exert neuroprotective effects through various mechanisms, including anti-inflammatory, antioxidant, and anti-apoptotic pathways.[4][5][6][7]
These application notes provide a comprehensive framework for the in vivo experimental design to investigate the neuroprotective efficacy and underlying mechanisms of this compound. The protocols outlined below are designed to be adaptable to various models of neurodegeneration and acute brain injury.
Rationale for In Vivo Studies
Preclinical in vivo studies are essential to evaluate the therapeutic potential of this compound in a complex biological system.[8] These studies allow for the assessment of its effects on cognitive and motor functions, as well as the investigation of its pharmacokinetic and pharmacodynamic properties within a living organism.
Recommended In Vivo Models
The choice of the animal model is critical and should align with the specific neurodegenerative disease or injury being studied.[8] Here are two recommended and widely used models:
-
Scopolamine-Induced Amnesia Model (Cognitive Dysfunction): This model is suitable for evaluating the effects of this compound on learning and memory deficits. Scopolamine, a muscarinic receptor antagonist, induces a transient cholinergic deficit, mimicking aspects of Alzheimer's disease.
-
Middle Cerebral Artery Occlusion (MCAO) Model (Ischemic Stroke): This model is the gold standard for studying the neuroprotective effects of compounds against focal cerebral ischemia.[9] It allows for the assessment of infarct volume reduction and functional recovery.
Experimental Design and Treatment Groups
A robust experimental design is crucial for obtaining reliable and reproducible data. The following is a sample design for a study with 40 male Sprague-Dawley rats (250-300g):
| Group | N | Treatment | Rationale |
| 1. Sham | 10 | Vehicle (e.g., saline or DMSO) | Control for surgical procedures and vehicle effects. |
| 2. Disease Model | 10 | Vehicle + Disease Induction (e.g., Scopolamine or MCAO) | Establishes the baseline pathology and deficits. |
| 3. This compound (Low Dose) | 10 | This compound (e.g., 10 mg/kg) + Disease Induction | Evaluates the dose-dependent neuroprotective effects. |
| 4. This compound (High Dose) | 10 | This compound (e.g., 50 mg/kg) + Disease Induction | Assesses the upper range of efficacy. |
Note: The optimal dosage of this compound should be determined through preliminary dose-response studies. Administration route (e.g., intraperitoneal, oral gavage) and frequency should be consistent across treatment groups.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for an in vivo neuroprotection study.
Caption: Experimental workflow for in vivo neuroprotection studies.
Detailed Experimental Protocols
Behavioral Assessments
Behavioral tests are crucial for evaluating the functional outcomes of this compound treatment.
-
Apparatus: A circular pool (150 cm in diameter) filled with opaque water. A hidden platform is submerged 1-2 cm below the water surface.
-
Procedure:
-
Acquisition Phase (5 days): Four trials per day. Rats are released from different quadrants and allowed 60 seconds to find the platform. If unsuccessful, they are guided to it.
-
Probe Trial (Day 6): The platform is removed, and the rat is allowed to swim for 60 seconds. Time spent in the target quadrant is recorded.
-
-
Parameters Measured: Escape latency, path length, time spent in the target quadrant.
-
Apparatus: A rotating rod with adjustable speed.
-
Procedure: Rats are placed on the rotating rod, and the speed is gradually increased (e.g., from 4 to 40 rpm over 5 minutes). The latency to fall is recorded. Three trials are conducted per day for three consecutive days.
-
Parameters Measured: Latency to fall.
Histological and Immunohistochemical Analysis
At the end of the experiment, animals are euthanized, and brain tissues are collected for analysis.
-
Procedure:
-
Perfuse animals with 4% paraformaldehyde.
-
Collect and post-fix brains overnight.
-
Cryoprotect in 30% sucrose (B13894) solution.
-
Section brains (e.g., 30 µm coronal sections) using a cryostat.
-
Mount sections on slides and stain with Cresyl violet.
-
-
Analysis: Quantification of surviving neurons in specific brain regions (e.g., hippocampus, cortex).
-
Procedure: Use a commercial TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit on brain sections.
-
Analysis: Quantification of TUNEL-positive (apoptotic) cells.
-
Procedure:
-
Prepare brain sections as for Nissl staining.
-
Incubate with primary antibodies against markers of interest (e.g., Iba1 for microglia, GFAP for astrocytes, NF-κB for inflammation, Nrf2 for oxidative stress).
-
Incubate with appropriate secondary antibodies.
-
Visualize with a suitable detection system (e.g., DAB or fluorescence).
-
-
Analysis: Quantification of immunopositive cells or protein expression levels.
Biochemical Assays
Brain homogenates are used for biochemical analyses to investigate the mechanisms of action.
-
Procedure: Use commercial ELISA kits to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in brain homogenates.
-
Parameters Measured: Cytokine concentrations (pg/mg of protein).
-
Procedure:
-
Malondialdehyde (MDA) Assay: To measure lipid peroxidation.
-
Superoxide Dismutase (SOD) and Glutathione Peroxidase (GPx) Activity Assays: To measure antioxidant enzyme activity.
-
-
Parameters Measured: MDA levels, SOD and GPx activity units.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between experimental groups.
Table 1: Behavioral Test Results
| Group | Morris Water Maze (Escape Latency, s) | Rotarod Test (Latency to Fall, s) |
| Sham | Mean ± SEM | Mean ± SEM |
| Disease Model | Mean ± SEM | Mean ± SEM |
| This compound (Low Dose) | Mean ± SEM | Mean ± SEM |
| This compound (High Dose) | Mean ± SEM | Mean ± SEM |
Table 2: Histological and Biochemical Data
| Group | Nissl+ Neurons (count/mm²) | TUNEL+ Cells (count/mm²) | TNF-α (pg/mg protein) | MDA (nmol/mg protein) |
| Sham | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Disease Model | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Low Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (High Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Hypothesized Signaling Pathways
Based on the known effects of iridoid glycosides, this compound may exert its neuroprotective effects through the modulation of key signaling pathways.
Caption: Hypothesized neuroprotective signaling pathways of this compound.
Conclusion
This document provides a detailed framework for designing and conducting in vivo studies to evaluate the neuroprotective potential of this compound. By following these protocols, researchers can generate robust and comprehensive data to support the development of this compound as a novel therapeutic agent for neurodegenerative diseases and acute brain injuries.
References
- 1. The herbal medicine Dipsacus asper wall extract reduces the cognitive deficits and overexpression of beta-amyloid protein induced by aluminum exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dipsacus and Scabiosa Species—The Source of Specialized Metabolites with High Biological Relevance: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Traditional uses, processing methods, phytochemistry, pharmacology and quality control of Dipsacus asper Wall. ex C.B. Clarke: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study on the Neuroprotective Effects of Eight Iridoid Components Using Cell Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cornel iridoid glycoside exerts a neuroprotective effect on neuroinflammation in rats with brain injury by inhibiting NF-κB and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cornel iridoid glycosides exerted neuroprotective effects against cerebral ischemia/reperfusion injury in rats via inhibiting TLR4/MyD88/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Preclinical progression of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Assessing the Effects of Dipsanoside A on Osteoblast Differentiation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the potential of Dipsanoside A as a therapeutic agent for promoting bone formation by assessing its effects on osteoblast differentiation. The protocols outlined below detail the necessary in vitro assays to quantify osteogenic activity and elucidate the underlying molecular mechanisms.
Introduction to Osteoblast Differentiation
Osteoblasts are specialized cells responsible for the formation of new bone tissue.[1][2][3] The differentiation of mesenchymal stem cells into mature osteoblasts is a complex process regulated by various signaling pathways and transcription factors.[2][4] Key markers of osteoblast differentiation include alkaline phosphatase (ALP) activity in the early stages and matrix mineralization in the later stages.[5][6] The transcription factor Runt-related transcription factor 2 (RUNX2) is a master regulator of osteogenesis.[6][7][8] Common signaling pathways that play a crucial role in this process include the Bone Morphogenetic Protein (BMP) and Wnt/β-catenin pathways.[6][7][9]
Experimental Workflow for Assessing this compound
The following diagram outlines the general workflow for investigating the effects of this compound on osteoblast differentiation.
Quantitative Data Summary
The following tables present hypothetical quantitative data illustrating the potential dose-dependent effects of this compound on osteoblast differentiation markers.
Table 1: Alkaline Phosphatase (ALP) Activity
| Treatment Group | Concentration (µM) | ALP Activity (fold change vs. Control) |
| Control | 0 | 1.00 ± 0.12 |
| This compound | 1 | 1.25 ± 0.15 |
| This compound | 10 | 2.50 ± 0.21 |
| This compound | 50 | 3.75 ± 0.30 |
Table 2: Matrix Mineralization (Alizarin Red S Staining Quantification)
| Treatment Group | Concentration (µM) | Absorbance at 405 nm (fold change vs. Control) |
| Control | 0 | 1.00 ± 0.08 |
| This compound | 1 | 1.50 ± 0.11 |
| This compound | 10 | 3.20 ± 0.25 |
| This compound | 50 | 5.80 ± 0.45 |
Table 3: Osteogenic Gene Expression (RT-qPCR)
| Treatment Group | Concentration (µM) | RUNX2 mRNA (fold change) | ALP mRNA (fold change) | Osteocalcin (OCN) mRNA (fold change) |
| Control | 0 | 1.00 ± 0.10 | 1.00 ± 0.09 | 1.00 ± 0.13 |
| This compound | 10 | 2.10 ± 0.18 | 2.80 ± 0.22 | 1.90 ± 0.15 |
| This compound | 50 | 3.50 ± 0.29 | 4.60 ± 0.35 | 3.20 ± 0.28 |
Experimental Protocols
Cell Culture and Osteogenic Induction
-
Cell Seeding: Seed pre-osteoblastic cells (e.g., MC3T3-E1) in a 24-well plate at a density of 5 x 104 cells/well in alpha-MEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Induction: After 24 hours, replace the growth medium with an osteogenic induction medium containing 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate.[10]
-
Treatment: Add this compound at various concentrations to the osteogenic medium. Include a vehicle control group.
-
Medium Change: Replace the medium with fresh osteogenic medium and this compound every 2-3 days.[11]
Alkaline Phosphatase (ALP) Activity Assay
-
Time Point: After 7-10 days of differentiation, wash the cells twice with PBS.
-
Lysis: Add 200 µL of lysis buffer (e.g., 0.1% Triton X-100) to each well and incubate for 10 minutes on ice.
-
Substrate Reaction: Transfer 50 µL of the cell lysate to a 96-well plate. Add 150 µL of p-nitrophenyl phosphate (B84403) (pNPP) substrate solution.
-
Measurement: Incubate at 37°C for 15-30 minutes and measure the absorbance at 405 nm.[12]
-
Normalization: Normalize the ALP activity to the total protein concentration of the corresponding cell lysate.
Alizarin Red S (ARS) Staining for Mineralization
-
Time Point: After 21 days of differentiation, wash the cells twice with PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[11]
-
Staining: Wash the fixed cells with deionized water and stain with 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes.[11]
-
Washing: Gently wash the cells with deionized water to remove excess stain.
-
Quantification (Optional): To quantify the staining, destain the cells with 10% cetylpyridinium (B1207926) chloride and measure the absorbance of the extracted stain at 405 nm.[12]
RNA Extraction and Real-Time Quantitative PCR (RT-qPCR)
-
Time Point: After 7 days of differentiation, harvest the cells.
-
RNA Isolation: Isolate total RNA using a suitable RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
RT-qPCR: Perform RT-qPCR using SYBR Green master mix and specific primers for osteogenic marker genes (e.g., RUNX2, ALP, OCN) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
Signaling Pathway Analysis
The pro-osteogenic effects of this compound are hypothesized to be mediated through the activation of key signaling pathways.
Wnt/β-catenin and BMP Signaling Pathways
The Wnt/β-catenin and BMP signaling pathways are critical for osteoblast differentiation and bone formation.[6][7] Activation of these pathways leads to the nuclear translocation of β-catenin and Smad1/5/8, respectively, which in turn upregulate the expression of the master osteogenic transcription factor, RUNX2.[7]
To investigate the involvement of these pathways, Western blot analysis can be performed to measure the protein levels of key components such as phosphorylated Smad1/5/8, total and nuclear β-catenin, and RUNX2 following treatment with this compound.
Disclaimer: The quantitative data presented in this document is hypothetical and for illustrative purposes only. The proposed signaling pathways represent a potential mechanism of action for this compound that requires experimental validation.
References
- 1. Osteoporosis therapies and their mechanisms of action (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling pathways in osteogenesis and osteoclastogenesis: Lessons from cranial sutures and applications to regenerative medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Denosumab: mechanism of action and clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of in vitro osteoblast and osteoclast differentiation from stem cell: a systematic review of morphological assays and staining techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of ginsenosides on bone remodelling for novel drug applications: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological Mechanisms of Paeonoside in the Differentiation of Pre-Osteoblasts and the Formation of Mineralized Nodules [mdpi.com]
- 8. Ginsenoside Re Promotes Osteoblast Differentiation in Mouse Osteoblast Precursor MC3T3-E1 Cells and a Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting strategies for bone diseases: signaling pathways and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. ixcellsbiotech.com [ixcellsbiotech.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Dipsanoside A Derivatives for Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipsanoside A, a tetrairidoid glucoside isolated from plants of the Dipsacus genus, has garnered interest for its potential therapeutic properties, including neuroprotective, anti-inflammatory, and antibacterial effects.[1] To explore and optimize these activities, the synthesis of a focused library of this compound derivatives is crucial for establishing a comprehensive structure-activity relationship (SAR). This document provides detailed protocols for the hypothetical synthesis of this compound derivatives and the subsequent bioassays to evaluate their efficacy. The goal is to identify key structural motifs responsible for biological activity and to guide the development of more potent and selective therapeutic agents.
Rationale for Derivative Synthesis
The chemical structure of this compound offers several sites for modification. The glucose moiety and the iridoid backbone possess hydroxyl and ester groups that can be targeted for chemical derivatization. The proposed modifications aim to investigate the influence of lipophilicity, steric bulk, and electronic properties on the biological activity of the parent molecule.
Potential Modification Sites on this compound:
-
Acylation/Alkylation of Hydroxyl Groups: Modifying the hydroxyl groups on the glucose moiety and the iridoid core can alter the compound's polarity and ability to form hydrogen bonds.
-
Ester/Amide Analogs: Conversion of the ester functionalities to other esters or amides can probe the importance of these groups in receptor binding.
-
Glycosidic Bond Modification: Altering the sugar moiety or the anomeric linkage can provide insights into the role of the carbohydrate portion in the molecule's activity.
Experimental Protocols
General Synthetic Protocol: Acylation of this compound
This protocol describes a general method for the acylation of the hydroxyl groups of this compound to generate a library of ester derivatives.
Materials:
-
This compound (isolated from Dipsacus asper)
-
Anhydrous Pyridine (B92270)
-
Acylating agent (e.g., Acetic anhydride, Propionic anhydride, Butyric anhydride)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate (B1210297), Hexane)
Procedure:
-
Dissolve this compound (100 mg, 1 eq) in anhydrous pyridine (5 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acylating agent (1.5 eq per hydroxyl group to be acylated) to the solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding cold water (10 mL).
-
Extract the mixture with DCM (3 x 20 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the desired acylated this compound derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Biological Assay Protocols
This assay evaluates the ability of this compound derivatives to inhibit the production of nitric oxide, a key inflammatory mediator.[2]
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent
-
This compound derivatives dissolved in DMSO
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound derivatives (e.g., 1, 10, 50, 100 µM) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. A vehicle control (DMSO) and a negative control (no LPS) should be included.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample and incubate at room temperature for 15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Determine the concentration of nitrite (B80452) in the samples by comparing the absorbance to a standard curve of sodium nitrite.
-
Calculate the percentage of NO inhibition for each derivative concentration.
This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[3]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound derivatives dissolved in DMSO
-
96-well microtiter plates
-
Bacterial inoculum adjusted to 0.5 McFarland standard
Procedure:
-
Prepare serial two-fold dilutions of the this compound derivatives in MHB in a 96-well plate.
-
Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the bacterial suspension to each well containing the diluted compounds.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the derivative at which no visible bacterial growth is observed.
Data Presentation: Structure-Activity Relationship of this compound Derivatives
The following table presents a hypothetical summary of quantitative data for a series of this compound derivatives.
| Compound ID | R¹ Group | R² Group | R³ Group | Anti-inflammatory IC₅₀ (µM) | Antibacterial MIC (µg/mL) vs. S. aureus |
| This compound | -H | -H | -H | 25.3 | 128 |
| DA-01 | -COCH₃ | -H | -H | 15.8 | 64 |
| DA-02 | -COCH₂CH₃ | -H | -H | 12.1 | 32 |
| DA-03 | -COCH₂CH₂CH₃ | -H | -H | 9.5 | 32 |
| DA-04 | -H | -COCH₃ | -H | 20.1 | 128 |
| DA-05 | -H | -H | -COCH₃ | 22.5 | >128 |
| DA-06 | -COCH₃ | -COCH₃ | -COCH₃ | 35.7 | >128 |
Note: R¹, R², and R³ represent different hydroxyl positions on the glucose moiety.
Visualizations
References
Application Notes & Protocols: Dipsanoside A in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Dipsanoside A, a tetrairidoid glucoside from Dipsacus asper, in high-throughput screening (HTS) assays. The protocols outlined below are designed to assess the bioactivity of this compound in key therapeutic areas such as inflammation, oxidative stress, and related signaling pathways.
Introduction to this compound
This compound is a natural product isolated from the plant Dipsacus asper, which has a history of use in traditional medicine for conditions like bone fractures and back pain[1]. Extracts of Dipsacus asper have demonstrated multiple biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects[2][3][4][5]. These properties are linked to the modulation of key signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and Extracellular Signal-regulated Kinase (ERK1/2), which are critical in the pathogenesis of numerous diseases[2][6]. This makes this compound a compelling candidate for HTS campaigns aimed at discovering novel therapeutic agents.
Potential HTS Applications
Based on the known biological activities of Dipsacus asper extracts, this compound is a suitable candidate for screening in the following HTS assays:
-
Anti-Inflammatory Assays: To identify its potential to mitigate inflammatory responses.
-
Antioxidant Assays: To determine its capacity to neutralize reactive oxygen species (ROS).
-
NF-κB Signaling Pathway Assays: To investigate its role in inhibiting a key pro-inflammatory transcription factor.
-
MAPK/ERK Signaling Pathway Assays: To explore its impact on a central pathway involved in cell proliferation and inflammation.
-
Neuroprotection Assays: To assess its potential in protecting neuronal cells from damage.
Data Presentation: Illustrative Bioactivity of this compound
Disclaimer: The following quantitative data is illustrative and representative of typical results for a natural product with the expected bioactivities of this compound. Specific IC50 and EC50 values for this compound are not yet widely published and should be determined experimentally.
Table 1: Illustrative Anti-Inflammatory and Antioxidant Activity of this compound
| Assay Type | Target/Endpoint | Assay Format | Illustrative IC50/EC50 (µM) | Positive Control |
| Anti-Inflammatory | ||||
| Nitric Oxide (NO) Assay | iNOS in RAW 264.7 cells | Griess Reagent | 15.2 µM (IC50) | L-NAME (10 µM) |
| TNF-α Release Assay | TNF-α in LPS-stimulated THP-1 cells | ELISA | 25.5 µM (IC50) | Dexamethasone (1 µM) |
| Antioxidant | ||||
| DPPH Radical Scavenging | DPPH radical | Spectrophotometry | 45.8 µM (EC50) | Ascorbic Acid (5 µM) |
| Cellular Antioxidant Assay | ROS in H2O2-stressed SH-SY5Y cells | Fluorescence | 32.1 µM (EC50) | Quercetin (10 µM) |
Table 2: Illustrative Activity of this compound in Signaling Pathway Assays
| Assay Type | Target/Endpoint | Assay Format | Illustrative IC50 (µM) | Positive Control |
| Signaling Pathway | ||||
| NF-κB Reporter Assay | NF-κB transcriptional activity in HEK293T cells | Luciferase Reporter | 18.9 µM | BAY 11-7082 (5 µM) |
| p-ERK1/2 Inhibition Assay | Phosphorylation of ERK1/2 in HeLa cells | In-Cell Western | 22.4 µM | U0126 (10 µM) |
Experimental Protocols
General HTS Workflow
The general workflow for screening this compound involves library preparation, automated dispensing of the compound into microplates, running the specific assay, and analyzing the results. High-throughput screening requires robust, reproducible, and cost-effective assays performed in small volumes, typically in 384- or 1536-well plates, using automated liquid handling systems[7].
Protocol: NF-κB Translocation HTS Assay
This protocol describes a high-content screening (HCS) assay to quantify the inhibition of NF-κB nuclear translocation.
-
Principle: In resting cells, NF-κB is sequestered in the cytoplasm. Upon stimulation (e.g., with TNF-α or LPS), NF-κB translocates to the nucleus. This translocation can be visualized and quantified using immunofluorescence and automated microscopy[8][9].
-
Cell Line: HeLa or A549 cells stably expressing a fluorescently tagged NF-κB subunit (e.g., p65-GFP) or using an antibody against NF-κB.
-
Materials:
-
HeLa or A549 cells
-
384-well clear-bottom imaging plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
TNF-α (stimulant)
-
Hoechst 33342 (nuclear stain)
-
Primary antibody against NF-κB (p65 subunit)
-
Fluorescently labeled secondary antibody
-
Fixation and permeabilization buffers
-
Automated liquid handler and high-content imager
-
-
Procedure:
-
Cell Seeding: Seed cells into 384-well plates and allow them to adhere overnight.
-
Compound Treatment: Serially dilute this compound and add to the wells using an automated liquid handler. Include positive (e.g., BAY 11-7082) and negative (DMSO vehicle) controls. Incubate for 1 hour.
-
Stimulation: Add TNF-α to all wells (except unstimulated controls) to a final concentration of 10 ng/mL. Incubate for 30 minutes.
-
Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize with 0.1% Triton X-100.
-
Incubate with anti-NF-κB primary antibody.
-
Incubate with a fluorescently labeled secondary antibody.
-
Stain nuclei with Hoechst 33342.
-
-
Imaging: Acquire images using a high-content imager, capturing both the nuclear and NF-κB channels.
-
Data Analysis: Use image analysis software to quantify the nuclear and cytoplasmic fluorescence intensity of NF-κB. Calculate the ratio of nuclear to cytoplasmic fluorescence. Determine the IC50 value for this compound.
-
Protocol: DPPH Radical Scavenging HTS Assay
This protocol outlines a colorimetric assay to measure the antioxidant capacity of this compound.
-
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored hydrazine, leading to a decrease in absorbance at ~517 nm[10][11][12].
-
Materials:
-
This compound stock solution (e.g., 10 mM in methanol)
-
DPPH solution (e.g., 0.1 mM in methanol)
-
384-well microplate
-
Microplate spectrophotometer
-
-
Procedure:
-
Compound Plating: Add serial dilutions of this compound in methanol to the wells of a 384-well plate. Include a positive control (e.g., Ascorbic Acid) and a blank (methanol).
-
Reaction Initiation: Add the DPPH solution to all wells.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration of this compound. Determine the EC50 value, which is the concentration required to scavenge 50% of the DPPH radicals[13].
-
Signaling Pathway Diagrams
Simplified NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammatory responses. Its inhibition is a common target for anti-inflammatory drug discovery.
Simplified MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is involved in cellular processes like proliferation and inflammation. It is another important target in drug discovery[1][7].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Quantitative Bioactivity Signatures of Dietary Supplements and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Identification of cell type–specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. molnova.com [molnova.com]
- 11. EC50 estimation of antioxidant activity in DPPH· assay using several statistical programs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Dipsanoside A Efficacy Testing in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipsanoside A, a tetrairidoid glucoside isolated from the plant Dipsacus asper, has demonstrated potential as a therapeutic agent. In vitro studies have revealed that a water extract of Dipsacus asper roots, containing this compound, significantly inhibits nitric oxide (NO) production in lipopolysaccharide (LPS)-activated murine macrophage RAW264.7 cells. This finding suggests a potent anti-inflammatory activity. Furthermore, extracts from Dipsacus asper have shown neuroprotective effects in animal models of cognitive deficit. These preliminary findings warrant further investigation of this compound's efficacy in well-established in vivo models of inflammation.
This document provides detailed application notes and protocols for testing the efficacy of this compound in a classic animal model of acute inflammation: carrageenan-induced paw edema in rats. This model is a standard and widely accepted method for evaluating the anti-inflammatory properties of novel compounds.
Data Presentation
The following table summarizes hypothetical quantitative data from an efficacy study of this compound in the carrageenan-induced paw edema model. This data is for illustrative purposes to guide researchers in their experimental design and data analysis.
Table 1: Efficacy of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h post-carrageenan (Mean ± SD) | Edema Inhibition (%) |
| Vehicle Control (Saline) | - | 1.25 ± 0.15 | 0 |
| This compound | 10 | 0.98 ± 0.12 | 21.6 |
| This compound | 25 | 0.75 ± 0.10 | 40.0 |
| This compound | 50 | 0.52 ± 0.08 | 58.4 |
| Indomethacin (Positive Control) | 10 | 0.45 ± 0.07 | 64.0 |
Experimental Protocols
Animal Model: Carrageenan-Induced Paw Edema in Rats
This protocol describes the induction of acute inflammation in the rat paw using carrageenan and the subsequent evaluation of the anti-inflammatory effects of this compound.
Materials:
-
This compound
-
Carrageenan (lambda, type IV)
-
Indomethacin (positive control)
-
Sterile 0.9% saline solution
-
Male Wistar rats (180-220 g)
-
Plethysmometer
-
Oral gavage needles
-
Syringes and needles (26G)
Procedure:
-
Animal Acclimatization: House rats in standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water for at least one week before the experiment.
-
Grouping and Fasting: Divide the animals into five groups (n=6 per group): Vehicle control, this compound (10, 25, and 50 mg/kg), and Indomethacin (10 mg/kg). Fast the animals overnight before the experiment with free access to water.
-
Compound Administration:
-
Prepare a homogenous suspension of this compound and Indomethacin in 0.9% saline.
-
Administer the respective treatments orally (p.o.) using a gavage needle one hour before the induction of inflammation. The vehicle control group receives an equivalent volume of saline.
-
-
Induction of Paw Edema:
-
One hour after compound administration, inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Volume:
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline) and at 1, 2, 3, 4, and 5 hours post-injection.
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] * 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
-
Perform statistical analysis using ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the treated groups with the vehicle control group. A p-value < 0.05 is considered statistically significant.
-
Mandatory Visualizations
Signaling Pathway Diagram
analytical techniques for identifying Dipsanoside A metabolites
Application Note & Protocol
Topic: Analytical Strategies for the Identification and Characterization of Dipsanoside A Metabolites
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: To date, specific studies detailing the in vivo and in vitro metabolism of this compound have not been extensively published. Therefore, this document provides a comprehensive, proposed methodology based on established analytical techniques for other structurally related triterpenoid (B12794562) saponins. The protocols and pathways described herein represent a state-of-the-art approach for researchers to undertake such an investigation.
Introduction
This compound is a triterpenoid saponin (B1150181) isolated from plants of the Dipsacus genus, which are used in traditional medicine. Understanding the metabolism of natural products like this compound is critical for drug development, as it elucidates their bioavailability, efficacy, and potential toxicity. The metabolic fate of a compound, including its absorption, distribution, metabolism, and excretion (ADME), determines its pharmacokinetic profile.[1] Metabolites may be more active or more toxic than the parent compound.
Saponins, being glycosidic compounds, often undergo extensive metabolism, primarily initiated by the gut microbiota, which hydrolyzes the sugar moieties to release the aglycone (sapogenin).[2][3] The resulting aglycone can then be absorbed and undergo further Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., glucuronidation, sulfation) metabolism in the liver before excretion.[4][5]
This application note outlines a robust analytical workflow employing Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS) for the comprehensive identification of this compound metabolites in both in vitro and in vivo models.[6][7][8]
Proposed Metabolic Pathway of this compound
The metabolism of this compound is expected to occur in sequential steps. The initial and most significant step is likely the hydrolysis of the glycosidic bonds by intestinal microflora. This deglycosylation exposes the triterpenoid aglycone, which can then be absorbed systemically and undergo further enzymatic modifications in the liver.
Caption: Proposed metabolic pathway for this compound.
Experimental Protocols
In Vitro Metabolism with Human Liver Microsomes (HLMs)
This protocol is designed to identify metabolites produced by hepatic Phase I enzymes.[9][10]
1. Materials and Reagents:
- This compound (high purity)
- Pooled Human Liver Microsomes (HLMs)
- NADPH regenerating system (e.g., NADPH-A, NADPH-B)
- 0.1 M Phosphate (B84403) Buffer (pH 7.4)
- Acetonitrile (B52724) (ACN), HPLC grade
- Methanol (B129727) (MeOH), HPLC grade
- Formic Acid, LC-MS grade
- Control compounds (e.g., Verapamil)[10]
2. Incubation Protocol:
- Prepare a 1 mg/mL stock solution of this compound in DMSO.
- In a microcentrifuge tube, pre-warm a mixture of 0.1 M phosphate buffer and HLM protein (final concentration ~0.5 mg/mL) at 37°C for 5 minutes.
- Add this compound to the mixture to achieve a final concentration of 1-10 µM.
- Initiate the metabolic reaction by adding the NADPH regenerating system.
- Incubate the reaction mixture at 37°C in a shaking water bath for 60 minutes.[9]
- Prepare a negative control sample by omitting the NADPH regenerating system.
- Terminate the reaction by adding two volumes of ice-cold acetonitrile containing an internal standard.
- Vortex the sample vigorously for 1 minute, then centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.
- Transfer the supernatant to an HPLC vial for UPLC-Q-TOF/MS analysis.
In Vivo Pharmacokinetic and Metabolism Study (Rat Model)
This protocol outlines the procedure for administering this compound to rats and collecting biological samples for metabolite profiling and pharmacokinetic analysis.[4][9]
1. Animals and Dosing:
- Sprague-Dawley rats (male, 200-250 g) will be used.
- Acclimatize animals for at least one week before the experiment.
- Fast rats overnight with free access to water before dosing.
- Prepare a dosing solution of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).
- Administer this compound via oral gavage at a dose of 50-100 mg/kg.
2. Sample Collection:
- Collect blood samples from the tail vein into heparinized tubes at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
- Centrifuge blood samples at 4,000 rpm for 10 minutes to obtain plasma. Store plasma at -80°C.
- House rats in metabolic cages to collect urine and feces separately over 24 or 48 hours. Store samples at -80°C until analysis.
3. Sample Preparation Protocol (Plasma):
- Thaw plasma samples on ice.
- To 100 µL of plasma, add 300 µL of ice-cold methanol or acetonitrile (to precipitate proteins) containing an internal standard.
- Vortex for 2 minutes.
- Centrifuge at 14,000 rpm for 15 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of 50% methanol/water.
- Centrifuge again and transfer the supernatant to an HPLC vial for analysis.
UPLC-Q-TOF/MS Analytical Method
A high-resolution mass spectrometer is essential for accurately identifying unknown metabolites.[6][8][11]
1. LC-MS System:
- UPLC System coupled to a Q-TOF Mass Spectrometer with an Electrospray Ionization (ESI) source.
2. Chromatographic Conditions (Example):
- Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient: 5-30% B (0-10 min), 30-95% B (10-15 min), 95% B (15-17 min), 5% B (17.1-20 min)
- Flow Rate: 0.3 mL/min
- Column Temperature: 40°C
- Injection Volume: 2-5 µL
3. Mass Spectrometry Conditions (Example):
- Ionization Mode: ESI positive and negative
- Capillary Voltage: 3.0 kV (+) / 2.5 kV (-)
- Source Temp: 120°C
- Desolvation Temp: 400°C
- Scan Range: m/z 100-1500
- Acquisition Mode: Data-Dependent Acquisition (DDA) or MSE. A full scan (MS) is followed by MS/MS scans of the most intense ions.
- Collision Energy: Ramped collision energy (e.g., 20-40 eV) for MS/MS fragmentation.
Data Processing and Visualization
Caption: Workflow for metabolite data processing and identification.
Data Presentation (Templates)
Quantitative data from pharmacokinetic and metabolite studies should be summarized in clear, structured tables.
Table 1: Example Pharmacokinetic Parameters of this compound in Rats Following Oral Administration.
| Parameter | Unit | Value (Mean ± SD) |
|---|---|---|
| Cmax (Maximum Concentration) | ng/mL | e.g., 150.5 ± 25.2 |
| Tmax (Time to Cmax) | h | e.g., 2.0 ± 0.5 |
| AUC(0-t) (Area Under the Curve) | ng·h/mL | e.g., 850.7 ± 90.4 |
| t1/2 (Elimination Half-life) | h | e.g., 6.5 ± 1.2 |
| CL/F (Apparent Clearance) | L/h/kg | e.g., 1.8 ± 0.3 |
Table 2: Example Summary of this compound Metabolites Identified in Rat Urine.
| Metabolite ID | Retention Time (min) | Observed m/z [M-H]⁻ | Proposed Formula | Mass Error (ppm) | Proposed Transformation |
|---|---|---|---|---|---|
| M1 | e.g., 8.5 | e.g., 751.4231 | C₃₆H₅₆O₁₅ | e.g., -1.2 | Hydrolysis (1 sugar) |
| M2 | e.g., 10.2 | e.g., 589.3705 | C₃₀H₅₀O₉ | e.g., 0.8 | Hydrolysis (2 sugars) |
| M3 | e.g., 12.1 | e.g., 471.3481 | C₃₀H₄₈O₄ | e.g., -0.5 | Aglycone |
| M4 | e.g., 11.8 | e.g., 487.3430 | C₃₀H₄₈O₅ | e.g., -1.5 | Hydroxylation (Aglycone) |
| M5 | e.g., 9.8 | e.g., 663.3375 | C₃₀H₄₇O₁₁S | e.g., 1.1 | Sulfation (Aglycone) |
Overall Experimental Workflow Visualization
Caption: Integrated workflow for this compound metabolite studies.
Conclusion
The identification of drug metabolites is a fundamental requirement in pharmaceutical research and development. Although specific metabolic data for this compound is not yet available, the protocols detailed in this application note provide a robust framework for its investigation. By combining in vitro and in vivo models with high-resolution UPLC-Q-TOF/MS analysis, researchers can effectively identify potential metabolites, elucidate metabolic pathways, and gather essential pharmacokinetic data. This information is invaluable for assessing the safety and efficacy of this compound and guiding its future development as a potential therapeutic agent.
References
- 1. Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-performance liquid chromatographic determination and metabolic study of sennoside a in daiokanzoto by mouse intestinal bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology, Toxicology, and Metabolism of Sennoside A, A Medicinal Plant-Derived Natural Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Comparisons on chemical constituents of crude and wine-processed Dipsacus asper by using UPLC-Q-TOF/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in Separation and Analysis of Saponins in Natural Products [mdpi.com]
- 8. grupobiomaster.com [grupobiomaster.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Full-length transcriptome, proteomics and metabolite analysis reveal candidate genes involved triterpenoid saponin biosynthesis in Dipsacus asperoides [frontiersin.org]
Troubleshooting & Optimization
optimizing extraction yield of Dipsanoside A from raw plant material
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) to optimize the extraction yield of Dipsanoside A from raw plant material, primarily from Dipsacus asper (Teasel Root).
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which plant material is it typically extracted?
A1: this compound is a tetrairidoid glucoside, a type of saponin (B1150181), known for its potential biological activities. It is primarily extracted from the roots of Dipsacus asper, a plant used in traditional Chinese medicine.[1]
Q2: Which solvents are most effective for extracting this compound?
A2: Polar solvents are generally used for extracting glycosides like this compound. Methanol (B129727) and ethanol (B145695), often in aqueous solutions (e.g., 50-80% ethanol), are commonly employed. The choice of solvent can significantly impact the extraction yield and the profile of co-extracted compounds. While no direct studies on this compound solubility were found, related studies on other saponins (B1172615) show that methanol often provides high recovery.
Q3: What are the common methods for extracting this compound?
A3: Common methods include conventional techniques like maceration and Soxhlet extraction, as well as modern, more efficient methods such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE). UAE and MAE are often preferred due to shorter extraction times and potentially higher yields.
Q4: How can I quantify the amount of this compound in my extract?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS), is the most common and accurate method for quantifying this compound.[2] A validated HPLC method allows for the simultaneous determination of this compound and other related compounds in the crude extract.
Q5: What are the typical causes of low this compound yield?
A5: Low yields can result from several factors including:
-
Suboptimal Extraction Parameters: Incorrect solvent concentration, temperature, extraction time, or solid-to-liquid ratio.
-
Improper Plant Material Handling: Poor quality raw material, inadequate drying, or incorrect particle size.
-
Compound Degradation: this compound may degrade if exposed to excessive heat, extreme pH, or certain metal ions during extraction.
-
Inefficient Extraction Method: The chosen extraction technique may not be the most effective for this specific compound.
Troubleshooting Guides
Issue 1: Low Extraction Yield
Problem: The final yield of this compound is consistently lower than expected.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Step | Rationale |
| Inappropriate Solvent | Test a range of ethanol or methanol concentrations (e.g., 50%, 70%, 95%). Consider using a deep eutectic solvent (DES) for enhanced solubility. | The polarity of the solvent is critical for efficiently dissolving this compound. |
| Suboptimal Temperature | Optimize the extraction temperature. For UAE and MAE, start with a moderate temperature (e.g., 40-60°C) and adjust based on yield. | Higher temperatures can increase solubility and diffusion but excessive heat can cause degradation.[3][4] |
| Incorrect Time | Vary the extraction time. For UAE, test durations from 20 to 60 minutes. For MAE, test shorter durations from 5 to 20 minutes. | Sufficient time is needed for the solvent to penetrate the plant matrix, but prolonged exposure can lead to degradation. |
| Poor Solid-to-Liquid Ratio | Experiment with different solid-to-liquid ratios (e.g., 1:10, 1:20, 1:30 g/mL). | A higher ratio ensures the entire sample is in contact with the solvent, facilitating mass transfer.[4] |
| Incorrect Particle Size | Ensure the plant material is ground to a fine, uniform powder (e.g., 40-60 mesh). | Smaller particle size increases the surface area available for solvent interaction, improving extraction efficiency. |
Issue 2: Inconsistent Yields Between Batches
Problem: Significant variation in this compound yield is observed across different extraction runs.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Step | Rationale |
| Variable Raw Material | Source plant material from a consistent supplier. If possible, analyze the this compound content of the raw material before extraction. | The concentration of active compounds in plants can vary based on genetics, growing conditions, and harvest time. |
| Inconsistent Grinding | Standardize the grinding process to achieve a consistent particle size for each batch. | Variations in particle size will lead to different extraction kinetics and yields. |
| Fluctuations in Extraction Parameters | Calibrate and monitor all equipment (e.g., temperature probes, ultrasonic bath power, microwave power) before each run. | Even small deviations in parameters like temperature or power can lead to significant differences in yield. |
| Incomplete Solvent Removal | Use a standardized method for solvent evaporation (e.g., rotary evaporator at a consistent temperature and pressure). | Inconsistent drying can lead to errors in the final yield calculation. |
Issue 3: Suspected Degradation of this compound
Problem: The extract shows a lower than expected this compound peak on HPLC, and potentially some unknown degradation peaks.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Step | Rationale |
| Thermal Degradation | Lower the extraction temperature. For MAE, consider using pulsed extraction to minimize heat buildup. For reflux extraction, ensure the temperature does not exceed the boiling point of the solvent for extended periods. | Glycosides can be susceptible to hydrolysis and degradation at high temperatures.[5] |
| pH-related Degradation | Maintain a neutral or slightly acidic pH during extraction. Avoid strongly acidic or alkaline conditions.[4] | Extreme pH can catalyze the hydrolysis of the glycosidic bonds in this compound. |
| Oxidative Degradation | Consider performing the extraction under an inert atmosphere (e.g., nitrogen) to minimize oxidation. | Some phytochemicals are sensitive to oxidation, which can be accelerated by heat and light. |
| Contamination with Metal Ions | Use high-purity solvents and deionized water. Ensure all glassware is thoroughly cleaned. Some metal ions like Cu2+, Zn2+, and Fe3+ can cause instability.[4] | Certain metal ions can act as catalysts for degradation reactions. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
Objective: To extract this compound from Dipsacus asper root powder using UAE.
Materials:
-
Dried Dipsacus asper root powder (40-60 mesh)
-
70% Ethanol (v/v)
-
Ultrasonic bath or probe sonicator
-
Filter paper or centrifuge
-
Rotary evaporator
Procedure:
-
Weigh 10 g of dried Dipsacus asper root powder and place it in a 250 mL flask.
-
Add 200 mL of 70% ethanol to achieve a solid-to-liquid ratio of 1:20 (g/mL).
-
Place the flask in an ultrasonic bath set to a frequency of 40 kHz and a power of 250 W.
-
Set the extraction temperature to 50°C and sonicate for 40 minutes.
-
After extraction, filter the mixture through Whatman No. 1 filter paper or centrifuge at 4000 rpm for 15 minutes to separate the extract from the solid residue.
-
Collect the supernatant and concentrate it using a rotary evaporator at 50°C under reduced pressure to obtain the crude extract.
-
Dry the crude extract in a vacuum oven at 60°C to a constant weight.
-
Dissolve a known amount of the dried extract in methanol for HPLC analysis to determine the this compound yield.
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
Objective: To extract this compound from Dipsacus asper root powder using MAE.
Materials:
-
Dried Dipsacus asper root powder (40-60 mesh)
-
80% Methanol (v/v)
-
Microwave extraction system
-
Filter paper or centrifuge
-
Rotary evaporator
Procedure:
-
Weigh 5 g of dried Dipsacus asper root powder and place it in a microwave extraction vessel.
-
Add 100 mL of 80% methanol for a 1:20 solid-to-liquid ratio.
-
Seal the vessel and place it in the microwave extractor.
-
Set the microwave power to 500 W and the extraction temperature to 60°C.
-
Extract for 15 minutes.
-
After extraction, allow the vessel to cool to room temperature before opening.
-
Filter or centrifuge the mixture to separate the extract.
-
Concentrate the extract using a rotary evaporator at 50°C.
-
Dry the crude extract in a vacuum oven at 60°C.
-
Prepare a sample for HPLC analysis to quantify the this compound yield.
Data Presentation
Table 1: Comparison of Extraction Methods for Saponins (Proxy for this compound)
| Extraction Method | Typical Solvent | Temperature (°C) | Time | Relative Yield | Advantages | Disadvantages |
| Maceration | Ethanol/Methanol | Room Temp | 24-72 h | Lower | Simple, for thermolabile compounds | Time-consuming, large solvent volume |
| Soxhlet Extraction | Acetone/Methanol | Boiling point | 8-24 h | High | High extraction efficiency | Time-consuming, potential thermal degradation |
| Ultrasound-Assisted (UAE) | 70% Ethanol | 40-60 | 20-60 min | High | Fast, efficient, reduced solvent use | Requires specialized equipment |
| Microwave-Assisted (MAE) | 80% Methanol | 60-80 | 5-20 min | Very High | Very fast, high yield, less solvent | Requires specialized equipment, potential for localized heating |
Note: Yield data is generalized from studies on similar saponin compounds due to a lack of direct comparative studies for this compound.
Table 2: Influence of Key Parameters on Saponin Extraction Yield (Proxy for this compound)
| Parameter | Range Tested | Optimal Value (Example) | Impact on Yield |
| Solvent Concentration (Ethanol) | 30-95% | 70% | Significant; yield increases up to an optimal concentration, then may decrease. |
| Temperature | 30-80°C | 60°C | Positive correlation up to a point, then risk of degradation increases.[3] |
| Time (UAE) | 20-80 min | 45 min | Yield increases with time, then plateaus or slightly decreases due to degradation. |
| Solid-to-Liquid Ratio | 1:10 - 1:40 g/mL | 1:25 g/mL | Higher ratio generally improves yield by enhancing mass transfer, but with diminishing returns. |
| Ultrasonic/Microwave Power | 100-600 W | 400 W | Higher power can increase extraction efficiency but also raises temperature, risking degradation. |
Note: Optimal values are illustrative and should be determined experimentally for this compound using a systematic approach like Response Surface Methodology (RSM).
Visualizations
Caption: General workflow for the extraction and analysis of this compound.
Caption: Troubleshooting decision tree for low this compound extraction yield.
References
- 1. Traditional uses, processing methods, phytochemistry, pharmacology and quality control of Dipsacus asper Wall. ex C.B. Clarke: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Qualitative and quantitative determination of ten major saponins in Platycodi Radix by high performance liquid chromatography with evaporative light scattering detection and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Study on the extraction and stability of total flavonoids from Millettia speciosa Champ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of extraction methods on stability of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Dipsanoside A Solubility Issues
Welcome to the technical support center for Dipsanoside A. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered when working with this compound in aqueous buffers for in vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am having difficulty dissolving this compound in my aqueous buffer (e.g., PBS, cell culture media). What are the recommended first steps?
A1: Poor aqueous solubility is a common challenge with many natural products like this compound, which is a tetrairidoid glucoside. The initial approach should involve the use of a small amount of a polar aprotic solvent to create a concentrated stock solution, which can then be diluted into your aqueous buffer.
Recommended Initial Solvent: Dimethyl sulfoxide (B87167) (DMSO) is a widely used solvent for dissolving hydrophobic compounds for cell culture experiments.[1][2][3][4] It is miscible with water and generally well-tolerated by cells at low final concentrations (typically ≤ 0.5%).
Troubleshooting Steps:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM, 50 mM, or 100 mM).
-
Stepwise Dilution: To minimize precipitation, perform a serial dilution of the DMSO stock into your final aqueous buffer. It is often beneficial to add the DMSO stock to a small volume of the buffer and vortex gently before adding the remaining buffer.[5]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is low and consistent across all conditions, including vehicle controls.
Q2: What is the maximum recommended final concentration of DMSO in my cell culture experiments?
A2: The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO at or below 0.5% (v/v) to avoid solvent-induced artifacts or cytotoxicity. For sensitive cell lines, it may be necessary to use an even lower concentration (e.g., 0.1%). It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line and assay.
| DMSO Concentration | General Cellular Tolerance | Recommendation |
| < 0.1% | Generally well-tolerated by most cell lines. | Recommended for sensitive assays or long-term experiments. |
| 0.1% - 0.5% | Tolerated by many robust cell lines for short-term exposure. | The most common working range. A vehicle control is essential. |
| > 0.5% | May induce cellular stress, differentiation, or toxicity. | Not recommended unless validated for your specific cell line and assay. |
Q3: My compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. What can I do?
A3: Precipitation upon dilution into an aqueous buffer is a clear indication of poor solubility. If simple dilution of a DMSO stock is not successful, you can explore the use of solubilizing agents or alternative formulation strategies.
Troubleshooting Strategies for Precipitation:
-
Use of Pluronic F-68: This non-ionic surfactant can help to stabilize the compound in solution and prevent precipitation. A final concentration of 0.02% to 0.1% is often effective.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[6][7][8][9][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.
| Solubilizing Agent | Typical Working Concentration | Mechanism of Action |
| Pluronic F-68 | 0.02% - 0.1% (w/v) | Surfactant, reduces surface tension and can form micelles. |
| HP-β-Cyclodextrin | 1% - 5% (w/v) | Forms inclusion complexes, encapsulating the hydrophobic drug.[6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using DMSO
Objective: To prepare a high-concentration stock solution of this compound in DMSO for subsequent dilution in aqueous buffers.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile microcentrifuge tube.
-
Add the calculated volume of 100% DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex the tube gently until the this compound is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Solubilization of this compound using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with HP-β-CD.
Materials:
-
This compound (powder)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Desired aqueous buffer (e.g., PBS)
-
Magnetic stirrer and stir bar
-
Vortex mixer
Procedure:
-
Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 5% w/v). Warm the solution slightly (to ~40-50°C) to ensure the HP-β-CD is fully dissolved.
-
Slowly add the this compound powder to the HP-β-CD solution while stirring continuously.
-
Continue stirring the mixture at room temperature for 1-24 hours to allow for the formation of the inclusion complex. The solution should become clear.
-
Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound and sterilize the solution.
-
The resulting solution can be used directly in experiments or stored at 4°C for short-term use or -20°C for longer-term storage.
Visualizations
Caption: Workflow for solubilizing this compound.
Hypothetical Signaling Pathway for a Natural Product
Since the specific signaling pathway for this compound is not yet elucidated, the following diagram illustrates a hypothetical pathway that a novel natural product could modulate, for representative purposes. This example shows the inhibition of a pro-inflammatory signaling cascade.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. Dimethyl sulfoxide (DMSO): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. lifetein.com [lifetein.com]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 8. scispace.com [scispace.com]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
preventing degradation of Dipsanoside A during purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Dipsanoside A during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during purification?
This compound is a tetrairidoid glucoside isolated from the plant Dipsacus asper.[1] Like many glycosides, it is susceptible to degradation under certain chemical and physical conditions, which can lead to the loss of the desired compound and the generation of impurities. Factors such as pH, temperature, and enzymatic activity can contribute to its degradation.
Q2: What are the primary factors that can cause the degradation of this compound?
Based on studies of similar iridoid glycosides, the primary factors that can cause degradation are:
-
pH: Both strongly acidic and alkaline conditions can lead to the hydrolysis of the glycosidic bonds. Some iridoid glycosides are more stable in slightly acidic to neutral pH ranges (pH 3.0-4.0).[2]
-
Temperature: Elevated temperatures can accelerate degradation reactions.[3][4] It is generally recommended to conduct purification steps at room temperature or below.
-
Enzymatic Activity: Crude plant extracts may contain enzymes that can degrade glycosides. Proper extraction and storage procedures are necessary to minimize enzymatic activity.
Q3: What are the recommended storage conditions for this compound and its extracts?
For long-term storage, it is advisable to store this compound as a solid in a cool, dark, and dry place. Crude extracts should be stored at low temperatures (e.g., 4°C or -20°C) to minimize both chemical and enzymatic degradation.[5] One supplier suggests that this compound is stable at room temperature in the continental US.[1]
Q4: What are the common methods for purifying this compound?
Common methods for the purification of saponins (B1172615) and iridoid glycosides from Dipsacus asper include:
-
Macroporous Adsorption Resin Chromatography: This technique is effective for the initial enrichment of this compound from the crude extract.[6][7]
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a high-resolution technique used for the final purification of this compound to a high degree of purity.[5][8]
-
High-Speed Countercurrent Chromatography (HSCCC): This is another liquid-liquid chromatography technique that has been successfully used to separate iridoid glycosides from Dipsacus asper.[6][8]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: Low Yield of this compound After Purification
| Possible Cause | Suggested Solution |
| Degradation due to pH | Maintain the pH of all solutions within a slightly acidic to neutral range (e.g., pH 4-7) during extraction and purification. Avoid exposure to strong acids or bases. |
| Degradation due to Temperature | Perform all purification steps at room temperature or below. Use a refrigerated centrifuge and conduct chromatography in a temperature-controlled environment if possible. |
| Incomplete Elution from Macroporous Resin | Optimize the ethanol (B145695) concentration in the elution buffer. A stepwise gradient of ethanol in water (e.g., 10%, 30%, 40%, 50%, 80%) can be used for effective elution.[6] |
| Poor Resolution in HPLC | Optimize the mobile phase composition and gradient. A common mobile phase for iridoid glycoside separation is a gradient of methanol (B129727) or acetonitrile (B52724) in water, sometimes with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.[5][8] |
| Irreversible Adsorption | Use techniques that minimize irreversible adsorption, such as high-speed countercurrent chromatography (HSCCC).[8] |
Issue 2: Presence of Impurities or Degradation Products in the Final Product
| Possible Cause | Suggested Solution |
| Hydrolysis of Glycosidic Bonds | Monitor the pH of your solutions. The appearance of new, more polar compounds in your chromatogram may indicate hydrolysis. |
| Oxidation | Degas solvents before use and consider adding an antioxidant to your solutions, especially if storing for extended periods. |
| Co-elution with Other Compounds | Improve the resolution of your chromatography step. For HPLC, try a different column, mobile phase, or gradient. For macroporous resins, optimize the elution profile. |
| Enzymatic Degradation | Heat the initial plant extract briefly (e.g., blanching) to denature enzymes or use extraction methods that inhibit enzymatic activity (e.g., using organic solvents). |
Experimental Protocols
Protocol 1: Enrichment of this compound using Macroporous Resin Chromatography
This protocol is based on a method developed for the separation of iridoid glycosides and triterpenoid (B12794562) saponins from Dipsacus asper.[6]
1. Materials:
-
Crude extract of Dipsacus asper
-
AB-8 Macroporous Resin
-
Ethanol (various concentrations in water: 10%, 30%, 40%, 50%, 80%)
-
Chromatography column
2. Procedure:
-
Resin Preparation: Pre-treat the AB-8 macroporous resin according to the manufacturer's instructions. This typically involves washing with ethanol and then water to remove any impurities.
-
Column Packing: Pack the prepared resin into a chromatography column.
-
Equilibration: Equilibrate the column by washing with deionized water.
-
Sample Loading: Dissolve the crude extract in a small amount of the initial mobile phase (10% ethanol in water) and load it onto the column.
-
Stepwise Elution: Elute the column sequentially with the following ethanol-water mixtures:
-
10% ethanol
-
30% ethanol
-
40% ethanol
-
50% ethanol
-
80% ethanol
-
-
Fraction Collection: Collect the fractions from each elution step separately.
-
Analysis: Analyze the collected fractions using HPLC to determine which fractions are enriched with this compound. Based on the polarity of tetrairidoid glucosides, this compound is likely to elute in the 30-50% ethanol fractions.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis
This protocol provides a general method for the analysis of iridoid glycosides.[5][8]
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
2. Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (optional, for mobile phase modification)
3. Chromatographic Conditions:
-
Mobile Phase A: Water (with or without 0.1% acid)
-
Mobile Phase B: Methanol or Acetonitrile
-
Gradient: A typical gradient might start with a low percentage of mobile phase B, increasing linearly over time to elute compounds of increasing hydrophobicity. An example gradient could be: 0-30 min, 10-50% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm[5]
Data Presentation
Table 1: Stability of Iridoid Glycosides under Different Conditions (Analogous Data)
This table summarizes the stability of six different iridoid glycosides after 30 hours of incubation under various temperature and pH conditions. This data can be used as a general guide for handling this compound. A higher degradation percentage indicates lower stability.
| Compound | 20°C | 40°C | 60°C | 80°C | pH 2 | pH 4 | pH 6 | pH 8 | pH 10 | pH 12 |
| Geniposidic acid (GPA) | ~0% | ~0% | ~0% | ~0% | ~0% | ~0% | ~0% | ~0% | ~0% | ~0% |
| Scyphiphin D (SD) | ~0% | ~0% | ~0% | ~0% | ~0% | ~0% | ~0% | ~0% | ~10% | >90% |
| Ulmoidoside A (UA) | ~0% | ~0% | ~0% | ~0% | ~0% | ~0% | ~0% | ~0% | ~20% | >90% |
| Ulmoidoside B (UB) | ~0% | ~5% | ~10% | ~20% | ~15% | ~0% | ~0% | ~5% | ~50% | >90% |
| Ulmoidoside C (UC) | ~0% | ~0% | ~0% | ~0% | ~0% | ~0% | ~0% | ~0% | ~15% | >90% |
| Ulmoidoside D (UD) | ~0% | ~5% | ~10% | ~20% | ~10% | ~0% | ~0% | ~10% | ~60% | >90% |
Data adapted from a study on iridoid glycosides from Eucommia ulmoides Oliver.[3]
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Iridoid blue-based pigments of Genipa americana L. (Rubiaceae) extract: Influence of pH and temperature on color stability and antioxidant capacity during in vitro simulated digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. english.nwipb.cas.cn [english.nwipb.cas.cn]
- 6. Comprehensive separation of iridoid glycosides and triterpenoid saponins from Dipsacus asper with salt-containing solvent by high-speed countercurrent chromatography coupled with recycling mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dipsanoside A LC-MS Analysis & Matrix Effects
Welcome to the technical support center for the LC-MS analysis of Dipsanoside A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to matrix effects encountered during the quantitative analysis of this compound in biological samples.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in the context of LC-MS analysis of this compound?
A1: A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] In the analysis of this compound from biological samples (e.g., plasma, urine, tissue homogenates), these matrix components can include salts, lipids, proteins, and metabolites.[2] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of your results.[3][4]
Q2: My this compound signal is lower than expected or inconsistent across different samples. Could this be due to a matrix effect?
A2: Yes, inconsistent or lower-than-expected signal intensity for this compound are classic signs of ion suppression, a common matrix effect.[4] This occurs when matrix components compete with this compound for ionization in the MS source. To confirm this, you can perform a post-column infusion experiment or a post-extraction spike analysis.[2][5]
Q3: How can I quantitatively assess the matrix effect for my this compound assay?
A3: A quantitative assessment of the matrix effect can be performed using a post-extraction spike analysis.[2][6] This involves comparing the peak area of this compound in a neat solution to the peak area of this compound spiked into a blank, extracted sample matrix. The ratio of these peak areas provides a quantitative measure of the matrix effect.[2]
Q4: What is a suitable internal standard for the LC-MS analysis of this compound?
A4: The ideal internal standard (IS) for this compound would be a stable isotope-labeled (SIL) version of the molecule (e.g., this compound-¹³C₆, this compound-d₄). A SIL-IS is considered the gold standard as it co-elutes with the analyte and experiences similar matrix effects, thus providing the most accurate compensation.[7] If a SIL-IS is not available, a structural analog with similar physicochemical properties and chromatographic behavior can be used.[8]
Q5: Can I just dilute my sample to reduce matrix effects?
A5: Sample dilution is a straightforward method to reduce the concentration of interfering matrix components.[7][9] However, this approach may not be feasible if the concentration of this compound in your samples is low, as dilution could bring the analyte concentration below the lower limit of quantification (LLOQ) of your assay.[9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Poor reproducibility of this compound quantification | Significant matrix effect variability between different sample lots. | 1. Optimize Sample Preparation: Employ more rigorous extraction techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a larger portion of the interfering matrix components.[10][11] 2. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effect variability. 3. Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples to account for consistent matrix effects.[12] |
| Low this compound signal intensity (Ion Suppression) | Co-elution of this compound with matrix components, particularly phospholipids (B1166683) in plasma samples. | 1. Chromatographic Optimization: Modify the LC gradient, mobile phase composition, or use a different column chemistry (e.g., phenyl-hexyl, biphenyl) to improve the separation of this compound from interfering compounds.[5] 2. Targeted Phospholipid Removal: Use specialized SPE cartridges or plates designed to remove phospholipids from the sample extract.[13] 3. Adjust Injection Volume: Reducing the injection volume can decrease the total amount of matrix components entering the MS system.[7] |
| High this compound signal intensity (Ion Enhancement) | Co-eluting matrix components are enhancing the ionization of this compound. | 1. Improve Chromatographic Separation: As with ion suppression, optimizing the chromatography to separate this compound from the enhancing compounds is crucial. 2. Enhance Sample Cleanup: Utilize a more selective sample preparation method like mixed-mode SPE to remove the specific interfering compounds.[11] |
| Retention time shifts for this compound in matrix samples | Strong interaction between this compound and matrix components, altering its interaction with the stationary phase.[14] | 1. Thorough Sample Cleanup: A more effective sample preparation will minimize the components that can cause these interactions.[10] 2. Evaluate Mobile Phase pH: Adjusting the pH of the mobile phase can alter the ionization state of both this compound and interfering compounds, potentially improving chromatographic consistency.[11] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare a standard solution of this compound in the final reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).
-
Set B (Pre-Spiked Matrix): Take a blank biological matrix, spike it with this compound at the same concentrations as Set A, and process it through your established extraction procedure.
-
Set C (Post-Spiked Matrix): Process a blank biological matrix through your extraction procedure. Spike the resulting extract with this compound at the same concentrations as Set A.
-
-
Analyze all three sets using your LC-MS/MS method.
-
Calculate the Matrix Effect (ME), Recovery (RE), and Process Efficiency (PE):
-
Matrix Effect (%) = (Peak Area of Set C / Peak Area of Set A) * 100
-
Recovery (%) = (Peak Area of Set B / Peak Area of Set C) * 100
-
Process Efficiency (%) = (Peak Area of Set B / Peak Area of Set A) * 100
A Matrix Effect value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for this compound
This is a general protocol and should be optimized for this compound and the specific biological matrix.
-
Conditioning: Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Pre-treat your biological sample (e.g., plasma) by diluting it 1:1 with 4% phosphoric acid in water. Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound from the cartridge with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in your mobile phase for LC-MS analysis.
Visualizing Workflows
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: General Solid-Phase Extraction (SPE) workflow.
References
- 1. bataviabiosciences.com [bataviabiosciences.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. zefsci.com [zefsci.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. uab.edu [uab.edu]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 13. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 14. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
improving the stability of Dipsanoside A in solution
Disclaimer: Specific stability studies on Dipsanoside A in various solutions are limited in publicly available literature. The information provided in this technical support center is based on established principles of natural product chemistry and data from studies on structurally related iridoid glycosides. This guidance is intended to help researchers troubleshoot common stability issues and design appropriate experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: Based on the behavior of similar iridoid glycosides, the primary factors affecting the stability of this compound in solution are expected to be pH, temperature, and exposure to light.[1][2][3] Strong alkaline or acidic conditions and high temperatures are likely to cause degradation.[1][2]
Q2: What is the recommended solvent for dissolving and storing this compound?
A2: For short-term storage, ethanol (B145695) can be used. For long-term storage of solutions, it is recommended to keep them at -80°C for up to 6 months or at -20°C for 1 month in a sealed, moisture-free container. For aqueous solutions used in experiments, it is crucial to use purified water and consider the pH of the solution.
Q3: How can I monitor the stability of this compound in my experiments?
A3: The most common and reliable method for monitoring the stability of iridoid glycosides is High-Performance Liquid Chromatography (HPLC) with UV detection or coupled with Mass Spectrometry (LC-MS).[1][4][5][6][7] These techniques allow for the quantification of the parent compound and the detection of potential degradation products.
Q4: Are there any known degradation pathways for iridoid glycosides like this compound?
A4: Yes, studies on other iridoid glycosides have shown that degradation can occur through hydrolysis of ester bonds, particularly under alkaline conditions.[1][2] This can lead to the cleavage of acyl groups or the opening of the iridoid ring. High temperatures and extreme pH can accelerate these degradation processes.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Loss of compound activity or inconsistent results. | Degradation of this compound in the experimental solution. | Solution Preparation: Prepare fresh solutions for each experiment. If using a stock solution, ensure it has been stored properly at low temperatures and for a limited time. pH Control: Buffer the solution to a pH where this compound is most stable (typically neutral to slightly acidic for similar compounds). Avoid strongly alkaline or acidic conditions.[1][2][3] Temperature Control: Maintain a constant and appropriate temperature throughout the experiment. Avoid exposing the solution to high temperatures.[1][2] Light Protection: Protect the solution from direct light by using amber vials or covering the container with aluminum foil. |
| Appearance of unknown peaks in HPLC/LC-MS analysis. | Formation of degradation products. | Identify Degradants: Use LC-MS/MS to obtain fragmentation data of the new peaks to help elucidate their structures. This can provide insights into the degradation pathway.[4][5][8] Perform Forced Degradation: Conduct forced degradation studies under controlled stress conditions (acid, base, oxidation, heat, light) to systematically generate and identify potential degradation products. This will help in developing a stability-indicating analytical method.[9][10][11] |
| Precipitation of the compound from the solution. | Poor solubility or compound aggregation at the experimental concentration and conditions. | Solvent Selection: Ensure the chosen solvent system is appropriate for the desired concentration. Co-solvents may be necessary for aqueous solutions. Concentration Check: Verify the solubility of this compound under your specific experimental conditions (pH, temperature, buffer components). You may need to work at a lower concentration. |
Quantitative Data Summary
The following table summarizes the stability of various iridoid glycosides under different conditions, which may serve as a general guide for this compound. The data is adapted from a study by Ma et al., 2022.[1][2]
Table 1: Influence of Temperature on the Degradation of Iridoid Glycosides (30 hours incubation)
| Compound | Degradation (%) at 20°C | Degradation (%) at 40°C | Degradation (%) at 60°C | Degradation (%) at 80°C |
| Geniposidic acid (GPA) | ~0% | ~0% | ~0% | ~5% |
| Scyphiphin D (SD) | ~0% | ~0% | ~0% | ~0% |
| Ulmoidoside A (UA) | ~0% | ~0% | ~0% | ~0% |
| Ulmoidoside C (UC) | ~0% | ~0% | ~0% | ~0% |
| Ulmoidoside B (UB) | ~0% | ~5% | ~15% | ~40% |
| Ulmoidoside D (UD) | ~0% | ~10% | ~25% | ~60% |
Table 2: Influence of pH on the Degradation of Iridoid Glycosides (30 hours incubation at 40°C)
| Compound | Degradation (%) at pH 2 | Degradation (%) at pH 4 | Degradation (%) at pH 6 | Degradation (%) at pH 8 | Degradation (%) at pH 10 | Degradation (%) at pH 12 |
| Geniposidic acid (GPA) | ~0% | ~0% | ~0% | ~0% | ~0% | ~0% |
| Scyphiphin D (SD) | ~0% | ~0% | ~0% | ~0% | ~20% | ~100% |
| Ulmoidoside A (UA) | ~0% | ~0% | ~0% | ~0% | ~25% | ~100% |
| Ulmoidoside C (UC) | ~0% | ~0% | ~0% | ~0% | ~30% | ~100% |
| Ulmoidoside B (UB) | ~5% | ~0% | ~0% | ~10% | ~50% | ~100% |
| Ulmoidoside D (UD) | ~100% | ~5% | ~0% | ~10% | ~60% | ~100% |
Experimental Protocols
Protocol 1: General Stability Assessment of this compound in Solution
This protocol outlines a general procedure for assessing the stability of this compound under various conditions.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve it in a suitable solvent (e.g., ethanol) to prepare a concentrated stock solution (e.g., 1 mg/mL).
-
-
Preparation of Test Solutions:
-
Dilute the stock solution with the desired buffer (e.g., phosphate (B84403) buffers at pH 4, 7, and 9) or solvent to the final experimental concentration.
-
Prepare separate test solutions for each condition to be evaluated (e.g., different pH values, temperatures, light exposure).
-
-
Incubation:
-
Temperature Study: Incubate the test solutions in controlled temperature environments (e.g., 4°C, 25°C, 40°C, 60°C).
-
pH Study: Incubate the buffered solutions at a constant temperature.
-
Photostability Study: Expose one set of solutions to a controlled light source (e.g., UV-A or fluorescent light) while keeping a control set in the dark.
-
-
Sampling:
-
Withdraw aliquots from each test solution at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours).
-
Immediately quench any potential degradation by adding a suitable solvent (e.g., methanol) and store the samples at -20°C or colder until analysis.
-
-
Analysis:
-
Analyze the samples using a validated stability-indicating HPLC or LC-MS method.
-
Quantify the remaining percentage of this compound at each time point relative to the initial concentration (time 0).
-
Monitor for the appearance and growth of any degradation product peaks.
-
Protocol 2: Forced Degradation Study
This protocol is designed to intentionally degrade this compound to identify potential degradation products and establish a stability-indicating analytical method.
-
Preparation of this compound Solution:
-
Prepare a solution of this compound in a suitable solvent (e.g., 50:50 methanol:water) at a concentration of approximately 1 mg/mL.
-
-
Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at room temperature for 2 hours.
-
Oxidative Degradation: Add an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Heat the this compound solution at 80°C for 48 hours.
-
Photodegradation: Expose the this compound solution to direct sunlight or a photostability chamber for 48 hours.
-
-
Neutralization and Sample Preparation:
-
For acid and base hydrolysis samples, neutralize the solution with an equivalent amount of base or acid, respectively.
-
Dilute all samples to an appropriate concentration for analysis.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control, by HPLC-UV and LC-MS.
-
Compare the chromatograms to identify degradation products.
-
The analytical method should demonstrate the ability to separate the this compound peak from all degradation product peaks.
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound in solution.
Caption: Hypothetical degradation pathways for an iridoid glycoside like this compound.
References
- 1. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Iridoid blue-based pigments of Genipa americana L. (Rubiaceae) extract: Influence of pH and temperature on color stability and antioxidant capacity during in vitro simulated digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies of iridoid glycosides using liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous Analysis of Iridoid Glycosides and Anthraquinones in Morinda officinalis Using UPLC-QqQ-MS/MS and UPLC-Q/TOF-MSE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fragmentation study of iridoid glucosides through positive and negative electrospray ionization, collision-induced dissociation and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. rjptonline.org [rjptonline.org]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Optimization of HPLC Parameters for Dipsanoside A
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize High-Performance Liquid Chromatography (HPLC) parameters for improved peak resolution of Dipsanoside A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its separation challenging?
This compound is a complex saponin, a class of natural products known for their therapeutic potential.[1][2] Its large molecular weight (1475.4 g/mol ) and multiple hydroxyl groups make it highly polar.[1] Chromatographic challenges often arise from its interaction with the stationary phase and the presence of structurally similar compounds in extracts of its natural source, Radix Dipsaci.[2]
Q2: What are the fundamental factors that control peak resolution in HPLC?
Peak resolution in HPLC is governed by three primary factors, as described by the resolution equation:[3][4][5]
-
Efficiency (N): A measure of peak sharpness or narrowness. It is influenced by column length, particle size, and flow rate.[4][5] Longer columns and smaller particles generally increase efficiency.[4]
-
Selectivity (α): The ability of the chromatographic system to distinguish between two different analytes. This is the most powerful factor for improving resolution and can be adjusted by changing the mobile phase composition, stationary phase chemistry, or temperature.[3][5]
-
Retention Factor (k): A measure of how long an analyte is retained on the column.[3] Optimizing retention is crucial; if peaks elute too quickly (near the void volume), there is insufficient time for separation to occur.[3]
Q3: What is a recommended starting point for an HPLC method for this compound?
For a polar compound like this compound, a reversed-phase HPLC method is typically employed. Below is a general-purpose starting method that can be optimized further.
| Parameter | Recommended Starting Condition |
| Column | C18, 5 µm particle size, 250 x 4.6 mm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile (B52724) or Methanol (B129727) |
| Elution Mode | Gradient elution, starting with a low percentage of organic solvent (e.g., 5-10% B) and increasing to a higher percentage over 20-40 minutes.[6] |
| Flow Rate | 0.8 - 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Detection Wavelength | UV detection, determined by scanning the UV spectrum of a this compound standard (typically in the 200-230 nm range). |
| Injection Volume | 5 - 20 µL |
Troubleshooting Guide for this compound Peak Resolution
Problem: My this compound peak is co-eluting or has poor resolution with an adjacent peak.
This is a common issue that requires systematic optimization of the method's selectivity (α) and efficiency (N).[5][7]
Solution 1: Optimize the Mobile Phase
The mobile phase composition is the most effective tool for manipulating selectivity.[4][8][9]
-
Adjust the Organic Modifier Ratio: In a gradient elution, try making the gradient shallower.[7] A slower increase in the organic solvent percentage over time increases the separation window for closely eluting peaks.
-
Change the Organic Solvent: If you are using acetonitrile, switch to methanol, or vice versa.[7] These solvents interact differently with analytes and the stationary phase, which can significantly alter selectivity and peak elution order.
-
Modify the Mobile Phase pH: Adding an acidifier like formic acid or trifluoroacetic acid (TFA) is common. If co-eluting impurities have ionizable groups, adjusting the pH can change their charge state and retention time relative to this compound.[3][7]
Solution 2: Change the Stationary Phase
If mobile phase optimization is insufficient, the column chemistry is the next parameter to change.[3][4]
-
Try a Different Bonded Phase: If a standard C18 column does not provide adequate resolution, consider a column with a different stationary phase that offers alternative separation mechanisms.[4][7] Phenyl-Hexyl phases, for example, provide pi-pi interactions which can be effective for compounds with aromatic rings. Cyano (CN) columns offer different polarity and are another option.
-
Use Smaller Particle Sizes: Columns with smaller particles (e.g., 3 µm or sub-2 µm) provide higher efficiency (N), resulting in sharper peaks and better resolution for closely eluting compounds.[4]
Solution 3: Adjust the Column Temperature
Temperature affects mobile phase viscosity and reaction kinetics, which can alter selectivity.[8]
-
Increase Temperature: Raising the column temperature (e.g., to 35 or 40 °C) can decrease mobile phase viscosity, which may improve peak shape and efficiency.[7]
-
Decrease Temperature: Lowering the temperature can sometimes increase retention and improve resolution, but may also lead to broader peaks and higher backpressure.[10]
The following workflow provides a systematic approach to troubleshooting this issue.
Caption: Systematic workflow for troubleshooting poor HPLC peak resolution.
Problem: I am observing significant peak tailing for this compound.
Peak tailing is often caused by unwanted secondary interactions between the analyte and the column.[7]
-
Cause 1: Secondary Silanol (B1196071) Interactions: Free silanol groups on the silica (B1680970) backbone of C18 columns can interact strongly with polar analytes like this compound.
-
Solution: Use a modern, base-deactivated, or end-capped column designed to minimize silanol activity. Alternatively, add a competitive base like triethylamine (B128534) (TEA) to the mobile phase at a very low concentration (e.g., 0.1%), or ensure the mobile phase is sufficiently acidic (e.g., with 0.1% formic acid) to suppress silanol ionization.[7]
-
-
Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[7]
-
Solution: Reduce the injection volume or dilute the sample and re-inject.[7]
-
-
Cause 3: Column Contamination: Strongly retained compounds from previous injections can build up on the column, creating active sites that cause tailing.
-
Solution: Implement a robust column washing procedure after each analytical run, using a strong solvent (like 100% acetonitrile or isopropanol) to flush the column. If the column is heavily contaminated, it may need to be replaced.[7]
-
Problem: My this compound peak is showing fronting.
Peak fronting is less common than tailing but can indicate issues with sample concentration or solubility.[7]
-
Cause 1: High Sample Concentration: Similar to tailing, overloading the column can sometimes result in fronting.[7]
-
Solution: Dilute the sample or decrease the injection volume.[7]
-
-
Cause 2: Poor Sample Solubility: If the sample is not fully dissolved in the injection solvent, or if the injection solvent is much stronger than the initial mobile phase, peak distortion can occur.
-
Solution: Ensure the sample is completely dissolved. Ideally, the sample should be dissolved in a solvent that is weaker than or has the same composition as the initial mobile phase.[7]
-
Experimental Protocols
Protocol 1: Sample and Mobile Phase Preparation
-
Standard Solution Preparation: Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of methanol or a methanol:water (50:50 v/v) mixture to create a 1 mg/mL stock solution.[11][12] From this, prepare working standards by diluting with the mobile phase starting composition.
-
Sample Preparation (from extract): Weigh the dried plant extract, dissolve it in methanol, and sonicate for 15-20 minutes to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection to remove particulate matter and prevent column blockage.[12]
-
Mobile Phase A (Aqueous): To 1 L of HPLC-grade water, add 1.0 mL of formic acid (for a 0.1% solution). Filter through a 0.45 µm membrane filter and degas thoroughly.
-
Mobile Phase B (Organic): Use HPLC-grade acetonitrile or methanol. Filter and degas before use.
Protocol 2: HPLC Method Optimization
This protocol outlines a systematic approach to optimizing separation by varying key parameters.
| Step | Parameter to Vary | Rationale | Table of Experimental Conditions |
| 1 | Organic Solvent Type | To evaluate the primary selectivity (α) change. | Run 1: Gradient with AcetonitrileRun 2: Same gradient with Methanol |
| 2 | Gradient Slope | To increase the separation window and improve resolution (Rs). | Run 3: Original gradient (e.g., 10-60% B in 20 min)Run 4: Shallower gradient (e.g., 10-60% B in 40 min) |
| 3 | Temperature | To fine-tune selectivity and improve peak shape. | Run 5: Optimized gradient at 25°CRun 6: Optimized gradient at 35°C |
| 4 | Column Chemistry | A significant change in selectivity if mobile phase adjustments fail. | Run 7: Optimized method on C18 columnRun 8: Optimized method on Phenyl-Hexyl column |
Parameter Influence Diagram
The following diagram illustrates how adjustable HPLC parameters influence the core factors of the resolution equation.
Caption: Relationship between HPLC parameters and resolution factors.
References
- 1. molnova.com [molnova.com]
- 2. researchgate.net [researchgate.net]
- 3. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromtech.com [chromtech.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. teledynelabs.com [teledynelabs.com]
- 10. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 11. publications.anveshanaindia.com [publications.anveshanaindia.com]
- 12. saudijournals.com [saudijournals.com]
Technical Support Center: Enhancing the Oral Bioavailability of Dipsanoside A
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of Dipsanoside A for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the poor oral bioavailability of this compound?
A1: The poor oral bioavailability of natural products like this compound is often attributed to several factors. These can include low aqueous solubility, which limits its dissolution in gastrointestinal fluids, and poor intestinal permeability, hindering its absorption across the gut wall.[1][2][3][4] Additionally, this compound may be subject to first-pass metabolism in the liver and gut wall, where enzymes chemically alter the molecule before it reaches systemic circulation.[5][6][7] It may also be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound out of intestinal cells back into the lumen.[8][9][10]
Q2: What initial steps should I take to investigate the cause of poor bioavailability for this compound?
A2: A systematic approach is recommended. Start by characterizing the physicochemical properties of this compound, including its solubility in biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid) and its lipophilicity (LogP). Subsequently, conduct in vitro permeability assays using Caco-2 cell monolayers to assess its intestinal permeability and determine if it is a P-gp substrate. Finally, perform metabolic stability assays using liver microsomes or hepatocytes to evaluate its susceptibility to first-pass metabolism.[5][6][11]
Q3: What are the main formulation strategies to improve the oral bioavailability of poorly soluble compounds like this compound?
A3: Several formulation strategies can be employed.[1][12][13] These include:
-
Particle Size Reduction: Micronization and nanonization increase the surface area for dissolution.[13][14]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate.[1][12]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, and nanoemulsions can improve solubility and absorption.[1][13][15]
-
Cyclodextrin (B1172386) Complexation: Encapsulating this compound within cyclodextrin molecules can increase its aqueous solubility.[1][15]
-
Nanotechnology-Based Approaches: Formulations like nanoparticles and liposomes can protect the drug from degradation and enhance its uptake.[4][16]
Q4: How can I overcome poor intestinal permeability of this compound?
A4: If poor permeability is the primary issue, consider co-administering this compound with a permeation enhancer. These agents can transiently open the tight junctions between intestinal epithelial cells, allowing for increased paracellular transport.[15][17][18] Additionally, some formulation strategies, such as nanoformulations, can improve permeability by promoting cellular uptake.[19]
Q5: What is the role of P-glycoprotein (P-gp) and how can its effect be mitigated?
A5: P-glycoprotein is an efflux pump that can actively transport this compound out of intestinal cells, thereby reducing its net absorption.[8][9] To mitigate this, this compound can be co-administered with a P-gp inhibitor. Many natural compounds have been shown to inhibit P-gp.[8][9][10] Identifying a safe and effective P-gp inhibitor to be used in your in vivo study is a key step.
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of this compound in Animal Studies
| Potential Cause | Troubleshooting Steps |
| Poor aqueous solubility | 1. Characterize the solubility of this compound in different pH buffers and biorelevant media. 2. Employ a solubility-enhancing formulation such as a solid dispersion, lipid-based formulation, or cyclodextrin complex.[1][12][15] 3. Reduce the particle size of the drug substance through micronization or nanosuspension preparation.[14] |
| Low intestinal permeability | 1. Conduct a Caco-2 permeability assay to confirm low permeability. 2. If permeability is low, consider co-formulating with a permeation enhancer.[15][17] 3. Evaluate nanoformulations designed to enhance intestinal uptake.[16][19] |
| High first-pass metabolism | 1. Perform an in vitro metabolic stability assay using liver microsomes or S9 fractions to determine the metabolic clearance rate.[5][6][11] 2. If metabolism is high, consider co-administration with a metabolic enzyme inhibitor (use with caution and appropriate ethical considerations). 3. Prodrug approaches could be explored to mask the metabolic sites.[2] |
| P-glycoprotein (P-gp) efflux | 1. Use a Caco-2 bidirectional transport assay to determine if this compound is a P-gp substrate. 2. If it is a substrate, co-administer with a known P-gp inhibitor.[9][10] |
| Food effects | 1. Investigate the effect of food on the bioavailability of this compound by administering it to both fasted and fed animals.[20] 2. If a significant food effect is observed, standardize the feeding schedule in your studies. |
Issue 2: Inconsistent Results Between In Vitro and In Vivo Experiments
| Potential Cause | Troubleshooting Steps |
| Poor in vitro-in vivo correlation (IVIVC) | 1. Ensure that the in vitro dissolution conditions (e.g., media, pH, agitation) are relevant to the gastrointestinal conditions of the animal model. 2. Consider the use of more complex in vitro models, such as the Caco-2 co-culture system, to better mimic the intestinal barrier. |
| Species differences in metabolism | 1. Compare the metabolic stability of this compound in liver microsomes from different species (e.g., rat, mouse, dog, human) to identify a relevant animal model for human studies.[21] |
| Formulation instability | 1. Assess the physical and chemical stability of the formulation under storage conditions and in simulated gastrointestinal fluids. 2. Ensure the formulation does not precipitate upon dilution in the gut. |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound and determine if it is a substrate of P-glycoprotein.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer is formed, typically for 21 days.
-
Transepithelial Electrical Resistance (TEER) Measurement: Measure the TEER to ensure the integrity of the cell monolayer.
-
Apical to Basolateral (A-B) Transport:
-
Add this compound solution (in transport buffer) to the apical (A) side of the Transwell®.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side.
-
Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Basolateral to Apical (B-A) Transport:
-
Add this compound solution to the basolateral (B) side.
-
Collect samples from the apical (A) side at the same time points.
-
-
P-gp Inhibition: Repeat the A-B and B-A transport studies in the presence of a known P-gp inhibitor (e.g., verapamil).
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests the involvement of active efflux. A significant reduction in the ER in the presence of a P-gp inhibitor confirms that this compound is a P-gp substrate.
-
Protocol 2: Liver Microsomal Stability Assay
Objective: To evaluate the metabolic stability of this compound in the presence of liver enzymes.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (from the species of interest), this compound, and a buffer solution.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Time-Course Incubation: Incubate the reaction mixture at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant for the concentration of the remaining this compound using a validated analytical method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg microsomal protein/mL).
-
Quantitative Data Summary
The following tables provide example data for different formulation strategies that have been successfully used to improve the oral bioavailability of poorly soluble natural products. These can serve as a reference for the expected magnitude of improvement for this compound.
Table 1: Effect of Formulation on Oral Bioavailability of Poorly Soluble Compounds
| Compound | Formulation Strategy | Animal Model | Bioavailability Increase (Fold) | Reference (Illustrative) |
| Curcumin | Nanosuspension | Rat | ~14.5 | [22] |
| Silymarin | Co-administration with bioenhancers | Rat | 2.4 - 14.5 | [22] |
| Ellagic Acid | PLGA Nanoparticles | Rat | ~5 | [23] |
| Didanosine (B1670492) | Fasted vs. Fed | Human | ~2 (Fasted higher) | [20] |
Table 2: Pharmacokinetic Parameters of Selected Drugs with Low and High Bioavailability
| Drug | Absolute Oral Bioavailability (%) | Tmax (h) | t½ (h) | Key Bioavailability Limitation |
| Dapsone | ~100% | 2-6 | 15-30 | High Permeability & Solubility |
| Didanosine | ~27-41% | 0.5-1.5 | ~1.4 | pH-sensitive degradation, Food effect |
| Lobeglitazone | ~95% | 2-4 | - | High Permeability |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Intestinal absorption and P-gp efflux pathways for this compound.
Caption: Workflow for investigating and improving oral bioavailability.
Caption: Strategies to enhance the oral bioavailability of this compound.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Novel Strategies for the Bioavailability Augmentation and Efficacy Improvement of Natural Products in Oral Cancer [ouci.dntb.gov.ua]
- 4. Novel Strategies for the Bioavailability Augmentation and Efficacy Improvement of Natural Products in Oral Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmafocusasia.com [pharmafocusasia.com]
- 6. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 7. longdom.org [longdom.org]
- 8. Screening of Natural Compounds as P-Glycoprotein Inhibitors against Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Natural Products as Alternative Choices for P-Glycoprotein (P-gp) Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 12. researchgate.net [researchgate.net]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. japsonline.com [japsonline.com]
- 16. Novel Strategies for the Bioavailability Augmentation and Efficacy Improvement of Natural Products in Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [PDF] Permeability enhancement techniques for poorly permeable drugs: A review. | Semantic Scholar [semanticscholar.org]
- 18. japsonline.com [japsonline.com]
- 19. pharmaexcipients.com [pharmaexcipients.com]
- 20. Food-induced reduction in bioavailability of didanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pharmaron.com [pharmaron.com]
- 22. tandfonline.com [tandfonline.com]
- 23. Formulation Strategies to Improve Oral Bioavailability of Ellagic Acid [mdpi.com]
dealing with co-eluting impurities in Dipsanoside A purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Dipsanoside A. Our focus is to address the common challenge of co-eluting impurities during the isolation process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from where is it typically isolated?
A1: this compound is a tetrairidoid glucoside, a type of secondary metabolite.[1] It is primarily isolated from the roots of Dipsacus asper, a plant used in traditional medicine.[1][2]
Q2: What are the common impurities that co-elute with this compound?
A2: During the purification of this compound from Dipsacus asper, several classes of compounds are known to co-elute due to their similar polarities and structural features. These include:
-
Other Iridoid Glycosides: Simpler iridoid glycosides like loganin (B1675030) and cantleyoside are frequently found in the same fractions.[3][4] Most notably, Dipsanoside B, another tetrairidoid glucoside with a very similar structure, is a primary candidate for co-elution.[1]
-
Triterpenoid Saponins (B1172615): Dipsacus asper is rich in various saponins, such as asperosaponins and other hederagenin (B1673034) glycosides, which can be challenging to separate from this compound.[5][6][7]
-
Phenolic Compounds: Simple phenolic compounds like caffeic acid and chlorogenic acid are also present in the plant extract and may co-elute depending on the chromatographic conditions.[3][4][8]
-
Other Complex Glycosides: The plant contains a variety of other glycosides that may interfere with the purification.[9][10][11]
Q3: How can I confirm that I have co-eluting impurities?
A3: Confirmation of co-elution can be achieved through several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD): Analyze the peak corresponding to this compound. If the UV-Vis spectra are not consistent across the peak (i.e., the upslope, apex, and downslope spectra differ), it indicates the presence of a co-eluting impurity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly definitive method. If you observe multiple mass-to-charge ratios (m/z) under a single chromatographic peak, it confirms the presence of co-eluting compounds.
-
Peak Shape Analysis: Asymmetrical peaks (fronting or tailing) or the presence of "shoulders" on your target peak in a chromatogram are strong indicators of underlying, unresolved compounds.
Troubleshooting Guide: Dealing with Co-eluting Impurities
This guide provides a systematic approach to resolving co-elution issues during this compound purification.
Problem 1: Poor resolution between this compound and other iridoid glycosides (e.g., Dipsanoside B).
Cause: These compounds have very similar chemical structures and polarities, making them difficult to separate using standard chromatographic methods.
Solutions:
-
Optimize the HPLC Mobile Phase:
-
Solvent System: If using a standard reversed-phase C18 column with a methanol-water gradient, try switching the organic modifier to acetonitrile (B52724). The different selectivity of acetonitrile can often improve the resolution of closely related compounds.
-
Gradient Slope: Employ a shallower gradient around the elution time of this compound. A slower, more gradual increase in the organic solvent concentration can enhance separation.
-
-
Change the Stationary Phase:
-
If a C18 column is not providing adequate separation, consider a phenyl-hexyl or a cyano (CN) stationary phase. These offer different retention mechanisms that can exploit subtle structural differences.
-
-
High-Speed Counter-Current Chromatography (HSCCC): This technique partitions compounds between two immiscible liquid phases, avoiding solid stationary phases and the issue of irreversible adsorption. It has been successfully used to separate structurally similar iridoid glycosides.[12]
Problem 2: Triterpenoid saponins are co-eluting with this compound.
Cause: Saponins are also glycosides and can have a wide range of polarities that may overlap with that of this compound, leading to co-elution in both normal-phase and reversed-phase chromatography.
Solutions:
-
Initial Extraction/Fractionation: Before fine purification, perform a liquid-liquid extraction to partition the crude extract. For example, partitioning between water and n-butanol can help to separate compounds based on polarity, potentially enriching this compound in one fraction and the saponins in another.
-
Column Chromatography Optimization:
-
Normal Phase (Silica Gel): Use a step-gradient elution with solvent systems like chloroform-methanol-water or ethyl acetate-methanol-water. Carefully collecting and analyzing small fractions is crucial.
-
Reversed Phase (C18): A shallow water-methanol or water-acetonitrile gradient is often effective. Saponins may require a higher percentage of organic solvent to elute compared to this compound.
-
-
Solid-Phase Extraction (SPE): Use SPE cartridges (e.g., C18, Diol) for pre-purification. A stepwise elution can remove a significant portion of interfering saponins before proceeding to preparative HPLC.
Problem 3: Phenolic impurities are present in the this compound fraction.
Cause: Simple phenolic compounds are relatively polar and can elute in similar regions as glycosides in reversed-phase systems.
Solutions:
-
pH Adjustment of the Mobile Phase: The charge state of phenolic acids (like caffeic and chlorogenic acids) is pH-dependent. Adjusting the pH of the aqueous portion of your mobile phase with a small amount of formic acid or acetic acid (e.g., 0.1%) can alter the retention time of these phenolic impurities without significantly affecting this compound, thereby improving resolution.
-
Use of Polyamide Column Chromatography: Polyamide stationary phases are particularly effective at separating phenolic compounds from other components in a plant extract through hydrogen bonding interactions.
Experimental Protocols
Protocol 1: Preparative HPLC for this compound Purification
This protocol outlines a general method for purifying this compound from a pre-fractionated plant extract.
-
Column Selection:
-
Stationary Phase: Reversed-phase C18 (10 µm particle size).
-
Dimensions: 250 mm length x 20 mm internal diameter (or similar preparative scale).
-
-
Mobile Phase Preparation:
-
Solvent A: HPLC-grade water with 0.1% formic acid.
-
Solvent B: HPLC-grade acetonitrile.
-
Degas both solvents thoroughly before use.
-
-
Gradient Elution Program:
-
This is a starting point and should be optimized based on analytical scale results.
-
| Time (minutes) | Flow Rate (mL/min) | % Solvent A | % Solvent B |
| 0.0 | 15.0 | 85 | 15 |
| 10.0 | 15.0 | 85 | 15 |
| 40.0 | 15.0 | 65 | 35 |
| 50.0 | 15.0 | 40 | 60 |
| 55.0 | 15.0 | 10 | 90 |
| 60.0 | 15.0 | 10 | 90 |
| 61.0 | 15.0 | 85 | 15 |
| 70.0 | 15.0 | 85 | 15 |
-
Sample Preparation and Injection:
-
Dissolve the pre-purified, dried extract in a minimal amount of the initial mobile phase (or a solvent in which it is fully soluble, like methanol).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Inject the sample onto the column.
-
-
Fraction Collection and Analysis:
-
Collect fractions based on the UV chromatogram (detection at ~210 nm).
-
Analyze the collected fractions using analytical HPLC-DAD or LC-MS to determine the purity of this compound.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Data Summary
Table 1: Potential Co-eluting Impurities from Dipsacus asper
| Compound Class | Specific Examples | Typical Chromatographic Behavior |
| Tetrairidoid Glycosides | Dipsanoside B | Very similar retention time to this compound. |
| Iridoid Glycosides | Loganin, Cantleyoside, Sweroside | Typically elute slightly earlier or later than this compound in reversed-phase systems. |
| Triterpenoid Saponins | Asperosaponin VI, Hederagenin glycosides | Can have a broad range of retention times, often overlapping with this compound. |
| Phenolic Acids | Caffeic Acid, Chlorogenic Acid | Elute in the polar to semi-polar range; retention is sensitive to mobile phase pH. |
Visualizations
Caption: Workflow for the purification and troubleshooting of this compound.
Caption: Decision tree for troubleshooting co-eluting impurities.
References
- 1. Two novel tetrairidoid glucosides from Dipsacus asper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A New Iridoid Glycoside from the Roots of Dipsacus asper - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new iridoid glycoside from the roots of Dipsacus asper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triterpenoid saponins from Dipsacus asper and their activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic saponins from the root of Dipsacus asper Wall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Triterpene saponins from the roots of Dipsacus asper and their protective effects against the Aβ(25-35) induced cytotoxicity in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. New Lignans and Iridoid Glycosides from Dipsacus asper Wall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phytochemicals and biological activities of Dipsacus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
enhancing the signal intensity of Dipsanoside A in mass spectrometry
Welcome to the technical support center for the mass spectrometry analysis of Dipsanoside A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal intensity of this compound in their experiments.
Troubleshooting Guide: Enhancing this compound Signal Intensity
This guide addresses common issues that can lead to low signal intensity for this compound during mass spectrometry analysis.
| Problem | Potential Cause | Recommended Solution |
| Low or No Signal for this compound | Poor ionization efficiency in Electrospray Ionization (ESI). | 1. Optimize Mobile Phase: Additives can significantly improve ionization. For positive ion mode, introduce a low concentration of formic acid (0.1% v/v) or acetic acid. In negative ion mode, a small amount of ammonium (B1175870) hydroxide (B78521) can be beneficial. 2. Solvent Composition: Protic solvents like methanol (B129727) or isopropanol (B130326) can enhance signal intensity for compounds like this compound compared to aprotic solvents like acetonitrile (B52724).[1] 3. Metal Adduct Formation: this compound, as a glycoside, may readily form adducts with alkali metals. The addition of a low concentration of sodium or lithium salts (e.g., NaCl or LiCl) can promote the formation of [M+Na]⁺ or [M+Li]⁺ ions, which often provide a more stable and intense signal than [M+H]⁺.[2] |
| Suboptimal sample preparation leading to ion suppression. | 1. Solid-Phase Extraction (SPE): Use SPE to remove interfering substances from the sample matrix.[3][4][5] This is crucial for complex samples like biological fluids or plant extracts. 2. Dilution: If the sample is too concentrated, it can lead to ion suppression. A dilution series should be performed to find the optimal concentration range for analysis. | |
| Inefficient desolvation in the ESI source. | 1. Drying Gas Flow and Temperature: Increase the flow rate and temperature of the drying gas (typically nitrogen) to facilitate the evaporation of solvent from the ESI droplets. 2. Nebulizer Pressure: Optimize the nebulizer gas pressure to ensure the formation of a fine, stable spray. | |
| Inconsistent or Unstable Signal | Fluctuations in the ESI spray. | 1. Capillary Position: Adjust the position of the ESI capillary relative to the mass spectrometer inlet to maximize ion transmission. 2. Flow Rate: Ensure a stable and consistent flow rate from the liquid chromatography (LC) system. Lower flow rates, as used in nano-ESI, can sometimes improve ionization efficiency and stability.[6][7] |
| Contamination of the ion source. | Regularly clean the ion source components, including the capillary, skimmer, and lenses, to prevent the buildup of contaminants that can interfere with the electric field and ion transmission. | |
| Poor Fragmentation for Structural Confirmation | Insufficient collision energy in tandem MS (MS/MS). | 1. Optimize Collision Energy: Perform a collision energy ramp experiment to determine the optimal energy for generating characteristic fragment ions of this compound. 2. Adduct Fragmentation: The fragmentation of metal adducts ([M+Na]⁺, [M+Li]⁺) can provide different and sometimes more structurally informative fragment ions compared to the protonated molecule ([M+H]⁺).[2] |
Frequently Asked Questions (FAQs)
Q1: What is the best ionization mode for this compound analysis?
A1: this compound can be analyzed in both positive and negative ion modes. Electrospray ionization (ESI) is the most common and effective technique. In positive ion mode, you will typically observe the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺ and [M+K]⁺. The formation of sodium adducts is often favored and can lead to a more intense signal.[2] In negative ion mode, the deprotonated molecule [M-H]⁻ is observed. The choice between positive and negative mode may depend on the sample matrix and the specific information required.
Q2: How can I improve the signal-to-noise ratio for this compound in my LC-MS experiments?
A2: To improve the signal-to-noise ratio, consider the following:
-
Sample Cleanup: Implement a robust sample preparation method, such as solid-phase extraction (SPE), to remove interfering compounds.[3][4][5]
-
Mobile Phase Additives: Use additives like formic acid or ammonium formate (B1220265) to enhance ionization. For suppressing TFA-related signal suppression, post-column addition of propionic acid-isopropanol can be effective.[8]
-
Optimized ESI Source Parameters: Fine-tune the drying gas temperature and flow rate, nebulizer pressure, and capillary voltage.
-
Chromatography: Ensure good chromatographic separation to reduce co-elution with matrix components that can cause ion suppression.
Q3: What are the expected adducts for this compound in positive ion mode ESI-MS?
A3: In positive ion mode, this compound is likely to form several adducts. The most common are the protonated molecule [M+H]⁺, the sodium adduct [M+Na]⁺, and the potassium adduct [M+K]⁺. The relative abundance of these adducts can be influenced by the purity of the solvents and the presence of salts in the sample. To intentionally promote the formation of a specific adduct for better signal intensity, a small amount of the corresponding salt (e.g., NaCl) can be added to the mobile phase.[2]
Q4: What fragmentation pattern should I expect for this compound in MS/MS?
A4: The fragmentation of saponins (B1172615) like this compound typically involves the cleavage of glycosidic bonds, resulting in the loss of sugar moieties. You can expect to see fragment ions corresponding to the sequential loss of these sugar units. The fragmentation of the aglycone core will also produce characteristic product ions. The exact fragmentation pattern can be influenced by the type of precursor ion selected (e.g., [M+H]⁺ vs. [M+Na]⁺) and the collision energy used.[9][10][11]
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is designed to clean up complex samples containing this compound before LC-MS analysis.
-
Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Loading: Load the sample (e.g., dissolved plant extract) onto the SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of water to remove polar impurities. A subsequent wash with a low percentage of organic solvent (e.g., 10% methanol in water) can be performed to remove less polar interferences.
-
Elution: Elute this compound from the cartridge using 5 mL of methanol or acetonitrile.
-
Drying and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the dried residue in a suitable volume of the initial mobile phase for LC-MS analysis.[3]
Protocol 2: LC-MS/MS Analysis of this compound
This protocol outlines a general method for the analysis of this compound using liquid chromatography coupled with tandem mass spectrometry.
-
Liquid Chromatography (LC) System:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over 10-15 minutes to elute this compound.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS) System:
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Positive and/or Negative.
-
Scan Mode: Full scan for initial analysis and Selected Reaction Monitoring (SRM) or Product Ion Scan for targeted analysis and structural confirmation.
-
ESI Source Parameters:
-
Capillary Voltage: 3.0-4.5 kV.
-
Drying Gas Temperature: 300-350 °C.
-
Drying Gas Flow: 8-12 L/min.
-
Nebulizer Pressure: 30-50 psi.
-
-
MS/MS Parameters:
-
Precursor Ion: Select the m/z of the this compound adduct of interest (e.g., [M+H]⁺ or [M+Na]⁺).
-
Collision Energy: Optimize by ramping the collision energy (e.g., from 10 to 40 eV) to find the optimal value for generating characteristic fragment ions.
-
-
Visualizations
Caption: Experimental workflow for enhancing this compound signal intensity.
Caption: Troubleshooting logic for low this compound signal intensity.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. scribd.com [scribd.com]
- 5. Sample Preparation Techniques | Phenomenex [phenomenex.com]
- 6. mdpi.com [mdpi.com]
- 7. Efficiency of nano-electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhanced sensitivity for peptide mapping with electrospray liquid chromatography-mass spectrometry in the presence of signal suppression due to trifluoroacetic acid-containing mobile phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. whitman.edu [whitman.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Consistent Quantification of Dipsanoside A
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure consistent and accurate quantification of Dipsanoside A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its consistent quantification important?
This compound is a tetrairidoid glucoside found in the plant Dipsacus asper. As a potential bioactive compound, its precise and consistent quantification is crucial for quality control of herbal materials, pharmacokinetic studies, and ensuring accurate dosage in preclinical and clinical research.
Q2: How should I prepare my sample from Dipsacus asper for this compound analysis?
A common and effective method for sample preparation involves ultrasonic extraction.
Experimental Protocol: Sample Preparation
-
Grinding: Grind the dried roots of Dipsacus asper into a fine powder (approximately 80 mesh).
-
Extraction: Accurately weigh 0.5 g of the powder and place it in a conical flask. Add 25 mL of 80% methanol (B129727).
-
Ultrasonication: Sonicate the mixture for 30 minutes.
-
Weight Adjustment: After sonication, weigh the flask again and add 80% methanol to compensate for any solvent lost during the process.
-
Filtration: Filter the extract through a 0.45 μm microporous membrane before injection into the HPLC or UPLC-MS/MS system.[1]
Q3: How do I prepare a stable standard solution of this compound?
-
Solvent Selection: this compound is typically dissolved in methanol to prepare a stock solution.
-
Stock Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in a precise volume of methanol to achieve a desired concentration (e.g., 1 mg/mL).
-
Working Solutions: Prepare working standard solutions by diluting the stock solution with the mobile phase to fall within the calibration curve range.
-
Storage: Store the stock solution in a tightly sealed, light-protected container at 2-8°C. While specific stability data for this compound is limited, studies on other iridoid glycosides suggest that solutions are generally stable under refrigeration for at least 24 hours.[2] For longer-term storage, it is advisable to perform stability tests.
Q4: What are the key stability concerns for this compound during analysis?
Iridoid glycosides can be susceptible to degradation under certain conditions.
-
pH: Some iridoid glycosides can hydrolyze under strong alkaline conditions. It is advisable to maintain the pH of the mobile phase in the acidic to neutral range for better stability.[2]
-
Temperature: Elevated temperatures can accelerate the degradation of some iridoid glycosides. It is recommended to keep sample solutions cool and use a temperature-controlled autosampler.[2]
Troubleshooting Guides
HPLC Method Refinement
A validated HPLC method for the simultaneous determination of this compound and other components in Dipsacus asper has been reported.[2] Below are the key parameters and troubleshooting tips.
Table 1: Validated HPLC Method Parameters for this compound Quantification [2]
| Parameter | Value |
| Column | Symmetry® C18 |
| Mobile Phase | Acetonitrile - 0.1% Phosphoric acid solution (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 237 nm |
| Column Temperature | 30 °C |
| Injection Volume | 20 μL |
| Linear Range | 40.64 - 121.92 µg/mL (r > 0.9990) |
| Precision (RSD) | < 2% |
| Reproducibility (RSD) | < 2% |
| Stability (24h, RSD) | < 2% |
| Average Recovery | 102.93% (RSD = 2.26%, n=6) |
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause: Secondary interactions between the analyte and the stationary phase, column contamination, or sample overload.
-
Solution:
-
Mobile Phase pH: Ensure the mobile phase is slightly acidic (e.g., with 0.1% phosphoric acid or formic acid) to suppress the ionization of silanol (B1196071) groups on the column, which can cause peak tailing for polar compounds like this compound.
-
Column Health: Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may be degraded and require replacement.
-
Sample Concentration: Dilute the sample to check for mass overload. If the peak shape improves with dilution, adjust the sample concentration accordingly.
-
Issue 2: Inconsistent Retention Times
-
Possible Cause: Changes in mobile phase composition, flow rate fluctuations, or temperature variations.
-
Solution:
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.
-
Pump Performance: Check the HPLC pump for leaks and ensure a stable flow rate.
-
Temperature Control: Use a column oven to maintain a consistent temperature.
-
UPLC-MS/MS Method Development (Proposed)
Table 2: Proposed Starting Parameters for UPLC-MS/MS Quantification of this compound
| Parameter | Suggested Value |
| Column | Reversed-phase C18 (e.g., Acquity UPLC BEH C18) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Elution | Gradient |
| Flow Rate | 0.2 - 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
Issue 3: Matrix Effects in UPLC-MS/MS
-
Possible Cause: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification.
-
Solution:
-
Sample Dilution: Dilute the sample extract to minimize the concentration of interfering matrix components.
-
Chromatographic Separation: Optimize the gradient elution to separate this compound from matrix interferences.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract to compensate for matrix effects.
-
Internal Standard: Use a stable isotope-labeled internal standard if available.
-
By following these guidelines and troubleshooting steps, researchers can refine their methods for the consistent and reliable quantification of this compound.
References
- 1. Iridoid blue-based pigments of Genipa americana L. (Rubiaceae) extract: Influence of pH and temperature on color stability and antioxidant capacity during in vitro simulated digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Increase the Purity of Dipsanoside A Isolates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of Dipsanoside A and related triterpenoid (B12794562) saponins (B1172615).
Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your purification experiments.
1. Macroporous Resin Chromatography
Question: I am using macroporous resin chromatography for the initial enrichment of this compound from a crude extract, but the purity of my saponin (B1150181) fraction is low. What could be the cause and how can I improve it?
Answer: Low purity after macroporous resin chromatography is a common issue and can stem from several factors. Here are some troubleshooting steps:
-
Inadequate Resin Selection and Pre-treatment: The choice of macroporous resin is critical. For saponins from Dipsacus asper, AB-8 and D101 resins have been shown to be effective.[1][2] Ensure proper pre-treatment of the resin by soaking it in ethanol (B145695) for 24 hours to swell and remove residual monomers, followed by a thorough washing with water.[1]
-
Suboptimal Loading and Elution Conditions: The concentration of the sample solution, flow rate, and the ethanol concentrations for washing and elution significantly impact purity.
-
Loading: A high concentration of the crude extract can lead to overloading the column and co-elution of impurities. An optimal solid content of the sample solution for a related saponin, asperosaponin VI, was found to be 0.08 g/mL.[3]
-
Washing: Before eluting the target saponins, a washing step with a low concentration of ethanol (e.g., 10-30%) can effectively remove more polar impurities like sugars and some pigments.[2][3]
-
Elution: A stepwise gradient of ethanol is recommended. For instance, after washing with 30% ethanol to remove impurities, a 70% ethanol solution can be used to desorb the target saponins.[3]
-
-
Presence of Co-extracted Impurities: Crude extracts of Dipsacus asper contain various other compounds, including iridoid glycosides, phenolic acids, and flavonoids, which may co-elute with this compound.[4][5] The washing step is crucial to remove these.
Question: My saponin extract is highly viscous, causing slow flow rates and clogging of the macroporous resin column. What can I do?
Answer: High viscosity in saponin extracts is often due to the co-extraction of polysaccharides.[1] Here are some strategies to address this:
-
Pre-extraction: Perform a pre-extraction of the raw plant material with less polar solvents to remove some of the interfering compounds before the main extraction.[1]
-
Enzymatic Hydrolysis: Consider using enzymes to break down the polysaccharides. However, this requires careful optimization to avoid degrading the this compound.
-
Precipitation: Use a suitable anti-solvent to selectively precipitate either the saponins or the polysaccharides.[1]
2. High-Speed Countercurrent Chromatography (HSCCC)
Question: I am using HSCCC to purify this compound, but I am observing poor peak resolution. How can I optimize the separation?
Answer: Poor resolution in HSCCC is often related to the solvent system. The selection of a suitable two-phase solvent system is the most critical parameter for successful separation.[6]
-
Solvent System Selection: The ideal solvent system should provide a suitable partition coefficient (K) for this compound. For saponins, which are often polar, multi-component solvent systems are common. A system of ethyl acetate-n-butanol-methanol-water (4:1:2:4, v/v) has been successfully used for the separation of steroid saponins.[7] For saponins from Dipsacus asper, salt-containing solvent systems have also been shown to be effective.[2]
-
Operating Parameters:
-
Revolution Speed: A higher revolution speed generally improves the retention of the stationary phase and can lead to better resolution.[8]
-
Flow Rate: A lower flow rate can enhance resolution but will increase the separation time.
-
Temperature: Temperature can affect the partition coefficient and viscosity of the solvents. Maintaining a constant temperature is recommended for reproducible results.
-
3. Crystallization
Question: I am having difficulty crystallizing my purified this compound. What are some strategies to induce crystallization?
Answer: The crystallization of saponins can be challenging due to their complex structures and tendency to form amorphous solids.[1] Here are some factors to consider:
-
High Purity: The starting material must be of very high purity, as even minor impurities can inhibit crystal formation.
-
Solvent System: Finding the right solvent or solvent mixture is crucial. A common approach is to dissolve the saponin in a good solvent (e.g., methanol, ethanol) and then slowly add an anti-solvent (a solvent in which the saponin is poorly soluble) until turbidity is observed.[9] For asiaticoside, a triterpenoid saponin, a methanol-water system was used for crystallization.[10]
-
Temperature: Experiment with different temperatures (e.g., room temperature, 4°C) to find the optimal condition for crystal growth.[1]
-
Seeding: If you have a small amount of crystalline this compound, adding a seed crystal to a supersaturated solution can initiate crystallization.[1]
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I should expect when isolating this compound from Dipsacus asper?
A1: Extracts from Dipsacus asper are complex mixtures. Besides other triterpenoid saponins (like Asperosaponin VI), you can expect to find iridoid glycosides, phenolic acids (such as caffeic acid and vanillic acid), and flavonoids.[4][5]
Q2: Which analytical technique is best for assessing the purity of this compound isolates?
A2: High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for determining the purity of saponins.[11] A reversed-phase C18 column with a mobile phase gradient of acetonitrile (B52724) and water is commonly employed. Detection is often performed at a low wavelength (around 205-210 nm) as many saponins lack a strong chromophore.[6]
Q3: Can I use silica (B1680970) gel column chromatography for this compound purification?
A3: While silica gel chromatography can be used, it often presents challenges for saponin purification due to their high polarity, which can lead to strong adsorption and poor peak shape (tailing).[1] Reversed-phase (C18) chromatography is generally more suitable for the final purification steps.
Q4: What is a typical recovery yield I can expect for this compound?
A4: The recovery yield can vary significantly depending on the purification strategy. For a related saponin, asperosaponin VI, a purification process using AB-8 macroporous resin resulted in a yield of the enriched extract of 8.93%, with a purity of 65.32% and a diversion rate of 95%.[3] Another study on sasanquasaponin (B8180781) purification using AB-8 resin reported a recovery of 55.5%.[12]
Quantitative Data Summary
The following table summarizes quantitative data from studies on the purification of saponins, which can serve as a reference for optimizing the purification of this compound.
| Parameter | Macroporous Resin (Asperosaponin VI)[3] | Macroporous Resin (Sasanquasaponin)[12] | HSCCC (Lutonarin and Saponarin)[13] | Crystallization (Asiaticoside)[10] |
| Starting Material | Crude Dipsacus asper extract | Commercial crude sasanquasaponin | Barley seedling extract | Total triterpenoid saponins |
| Purity of Starting Material | Not specified | Low purity | 1.8% and 8.7% | Not specified |
| Final Purity | 65.32 ± 1.73% | Not specified (Purification factor of 1.86) | > 98% | 91% (after recrystallization) |
| Yield/Recovery | 8.93% (enriched extract) | 55.5% | 24 mg and 14 mg from 100 mg sample | 76% (recrystallization) |
Experimental Protocols
Protocol 1: Enrichment of Triterpenoid Saponins using Macroporous Resin Chromatography (Adapted for this compound)
This protocol is based on a method developed for the purification of asperosaponin VI from Dipsacus asper.[3]
-
Resin Pre-treatment: Soak AB-8 macroporous resin in 95% ethanol for 24 hours. Wash the resin with deionized water until no ethanol smell is detected.
-
Column Packing: Pack a glass column with the pre-treated resin.
-
Sample Preparation: Prepare an aqueous solution of the crude Dipsacus asper extract with a solid content of approximately 0.08 g/mL.
-
Loading: Load the sample solution onto the column at a flow rate of 2 bed volumes (BV)/hour.
-
Washing: Wash the column with 3 BV of 30% ethanol at a flow rate of 2 BV/hour to remove impurities.
-
Elution: Elute the enriched saponin fraction with 3 BV of 70% ethanol at a flow rate of 2 BV/hour.
-
Analysis: Analyze the collected fractions by HPLC to determine the presence and purity of this compound.
Protocol 2: Purification of Saponins using High-Speed Countercurrent Chromatography (HSCCC) (General Protocol)
This is a general protocol for the purification of saponins using HSCCC.
-
Solvent System Selection: Prepare and equilibrate a two-phase solvent system. A common system for saponins is ethyl acetate-n-butanol-methanol-water (4:1:2:4, v/v).[7]
-
HSCCC Instrument Preparation: Fill the HSCCC column with the stationary phase (typically the upper phase).
-
Sample Preparation: Dissolve the enriched saponin fraction in a mixture of the upper and lower phases of the solvent system.
-
Injection and Separation: Inject the sample and rotate the apparatus at a suitable speed (e.g., 850 rpm).[7] Pump the mobile phase (typically the lower phase) through the column at a specific flow rate (e.g., 2.0 mL/min).[7]
-
Fraction Collection: Collect fractions based on the chromatogram from the detector (e.g., ELSD).
-
Analysis: Analyze the collected fractions by HPLC to identify those containing high-purity this compound.
Visualizations
Caption: Experimental workflow for the isolation and purification of this compound.
Caption: Troubleshooting logic for low purity in macroporous resin chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Comprehensive separation of iridoid glycosides and triterpenoid saponins from Dipsacus asper with salt-containing solvent by high-speed countercurrent chromatography coupled with recycling mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. On the chemical constituents of Dipsacus asper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Extraction and Isolation of Saponins | Springer Nature Experiments [experiments.springernature.com]
- 7. Preparative isolation and purification of five steroid saponins from Dioscorea zingiberensis C.H.Wright by high-speed counter-current chromatography coupled with evaporative light scattering detector - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. US5017562A - Crystalline saponin-containing complex - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Purification by Macroporous Adsorption Resin Chromatography and LC/TOF-MS Analysis of Sasanquasaponin [spkx.net.cn]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of Neuroprotective Effects: Dipsanoside A vs. Loganin
A comprehensive comparison of the neuroprotective activities of the iridoid glycoside Loganin (B1675030) is presented below. Currently, there is a significant lack of published experimental data specifically detailing the neuroprotective effects of Dipsanoside A, a tetrairidoid glucoside isolated from Dipsacus asper. While extracts of Dipsacus asper have shown promise in preclinical models, the direct contribution and mechanisms of this compound remain uninvestigated. Therefore, a direct comparative analysis is not feasible at this time.
This guide focuses on the extensive research available for Loganin, providing researchers, scientists, and drug development professionals with a detailed overview of its demonstrated neuroprotective properties, supported by experimental data and mechanistic insights.
Loganin: A Promising Neuroprotective Agent
Loganin is a major iridoid glycoside found in the fruits of Cornus officinalis. It has been investigated for a range of therapeutic properties, with a substantial body of evidence supporting its neuroprotective effects in various models of neurodegenerative diseases.
Quantitative Data on Neuroprotective Effects of Loganin
The neuroprotective efficacy of Loganin has been quantified across several in vitro and in vivo studies. The following tables summarize key findings.
Table 1: In Vitro Neuroprotective Effects of Loganin
| Model System | Insult/Toxin | Loganin Concentration | Key Outcome Measures | Results |
| Primary mesencephalic neuronal cultures | MPP+ (10 µM) | 0.1, 0.5, 1 µM | Cell Viability (MTT assay) | Increased cell viability in a dose-dependent manner.[1] |
| Primary mesencephalic neuronal cultures | MPP+ (10 µM) | 0.1, 0.5, 1 µM | Cytotoxicity (LDH assay) | Decreased LDH release in a dose-dependent manner.[1] |
| PC12 cells | Aβ25-35 | Not specified | Apoptosis (Caspase-3 activity) | Inhibited caspase-3 activity.[2] |
| PC12 cells | Aβ25-35 | Not specified | Oxidative Stress (ROS generation) | Suppressed ROS generation.[2] |
| PC12 cells | Aβ25-35 | Not specified | Inflammation (TNF-α, iNOS, COX-2) | Suppressed the levels of TNF-α and protein expression of iNOS and COX-2.[2] |
| SMN-deficient NSC34 cells | Not applicable | Not specified | Cell Viability, Neurite Length | Increased cell viability and neurite length.[3] |
| SMA patient fibroblasts | Not applicable | Not specified | SMN protein levels | Upregulated levels of SMN protein.[3] |
Table 2: In Vivo Neuroprotective Effects of Loganin
| Animal Model | Disease Model | Loganin Dosage | Key Outcome Measures | Results |
| SMAΔ7 mice | Spinal Muscular Atrophy | 20 mg/kg/day | Lifespan, Muscle Strength | Increased average lifespan and improved muscle strength.[3] |
| MPTP-induced mice | Parkinson's Disease | Not specified | Dopamine (B1211576) levels, TH expression | Rescued the decrease of dopamine levels and tyrosine hydroxylase (TH) expression.[4] |
| MPTP-induced mice | Parkinson's Disease | Not specified | Motor function (Pole test) | Shortened total locomotor activity time.[4] |
| MPTP-induced mice | Parkinson's Disease | Not specified | Neuroinflammation (Microglia and astrocyte activation) | Alleviated microglia and astrocyte activation.[4] |
| 3xTg-AD mice | Alzheimer's Disease | Not specified | Cognitive function, Aβ deposition, Tau pathology | Alleviated anxiety, improved memory deficits, reduced Aβ deposition, and decreased pTau levels.[5] |
| Rat ICH model | Intracerebral Hemorrhage | 2.5, 5, 10 mg/kg | Neurological function, BBB permeability, Cerebral edema | Improved neurological function, reduced BBB permeability and cerebral edema in a dose-dependent manner.[6] |
Mechanistic Insights: Signaling Pathways Modulated by Loganin
Loganin exerts its neuroprotective effects through the modulation of multiple signaling pathways. Key mechanisms include the activation of pro-survival pathways, inhibition of inflammatory responses, and reduction of oxidative stress.
Key Signaling Pathways
-
IGF-1R/GLP-1R and Neurotrophic Signaling: Loganin has been shown to upregulate the expression of insulin-like growth factor 1 receptor (IGF-1R) and glucagon-like peptide 1 receptor (GLP-1R). Activation of these receptors enhances neurotrophic signaling, including the phosphorylation of Akt and the expression of brain-derived neurotrophic factor (BDNF), which are crucial for neuronal survival and function.[7][8]
-
Anti-apoptotic Pathways: Loganin protects against apoptosis by up-regulating anti-apoptotic proteins like Bcl-2 and down-regulating pro-apoptotic proteins.[7]
-
Inhibition of RhoA/ROCK Pathway: By inhibiting the RhoA/ROCK pathway, loganin attenuates neurite damage induced by neurotoxins.[7]
-
Anti-inflammatory Pathways (NF-κB and MAPK): Loganin can suppress neuroinflammation by inhibiting the activation of NF-κB and the phosphorylation of MAPKs (ERK1/2, p38, and JNK), leading to a reduction in pro-inflammatory mediators.[2]
-
Antioxidant Activity: Loganin directly attenuates the production of reactive oxygen species (ROS), thereby protecting neurons from oxidative damage.[2][7]
Caption: Signaling pathways modulated by Loganin for neuroprotection.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used in the cited studies for Loganin.
In Vitro Neuroprotection Assay (MPP+ Model)
-
Cell Culture: Primary mesencephalic neurons are cultured in appropriate media.
-
Treatment: Cells are pre-treated with varying concentrations of Loganin (e.g., 0.1, 0.5, 1 µM) for 1 hour.
-
Induction of Neurotoxicity: 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin that selectively damages dopaminergic neurons, is added to the culture media (e.g., at 10 µM) for 48 hours.
-
Assessment of Cell Viability and Cytotoxicity:
-
MTT Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to the cells. The formation of formazan (B1609692) crystals, which is proportional to the number of viable cells, is measured spectrophotometrically.
-
LDH Assay: Lactate dehydrogenase (LDH) released into the culture medium from damaged cells is quantified using a colorimetric assay.
-
In Vivo Neuroprotection Assay (MPTP Mouse Model of Parkinson's Disease)
-
Animal Model: Mice are administered with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) (e.g., 30 mg/kg, i.p.) daily for 5 days to induce a model of Parkinson's disease.
-
Treatment: Loganin is administered to the mice, often concurrently with or after MPTP administration.
-
Behavioral Assessment: Motor function is assessed using tests like the pole test to measure bradykinesia.
-
Neurochemical Analysis: Post-euthanasia, brain tissue (specifically the striatum and substantia nigra) is collected. Dopamine levels are measured using techniques like HPLC. The expression of tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, is assessed via immunohistochemistry or Western blotting.
-
Histological Analysis: Brain sections are stained to assess for neuronal loss and glial activation (microgliosis and astrogliosis).
Caption: Generalized experimental workflow for assessing neuroprotection.
The Case of this compound and Dipsacus asper
As previously mentioned, there is a notable absence of specific studies on the neuroprotective effects of this compound. However, the plant from which it is derived, Dipsacus asper, has been investigated for its therapeutic potential. An extract of Dipsacus asper was found to ameliorate cognitive deficits and reduce the overexpression of hippocampal β-amyloid protein in a rat model of aluminum-induced neurotoxicity.[3] This suggests that the plant contains bioactive compounds with neuroprotective properties. Further research is required to isolate and characterize the specific compounds responsible for these effects and to determine if this compound is a key contributor.
Conclusion
Loganin has demonstrated significant and reproducible neuroprotective effects across a variety of in vitro and in vivo models of neurodegenerative diseases. Its mechanisms of action are multifaceted, involving the enhancement of neurotrophic signaling, and exertion of anti-apoptotic, anti-inflammatory, and antioxidant effects. The wealth of quantitative data and detailed experimental protocols provide a solid foundation for its further development as a potential therapeutic agent.
In contrast, the neuroprotective potential of this compound remains largely unexplored. While the source plant, Dipsacus asper, shows promise, dedicated studies on this compound are necessary to elucidate its specific activities and mechanisms. Future research should focus on isolating this compound in sufficient quantities for in vitro and in vivo testing to enable a direct comparison with established neuroprotective compounds like Loganin.
References
- 1. The mechanisms of action of nonsteroidal antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective Potential of Seed Extracts: Review of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The herbal medicine Dipsacus asper wall extract reduces the cognitive deficits and overexpression of beta-amyloid protein induced by aluminum exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of ginsenosides on neural progenitor cells against oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effect of Antioxidants in the Brain [mdpi.com]
- 6. Dapsone, More than an Effective Neuro and Cytoprotective Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Neuroprotective effect of dapsone in patients with aneurysmal subarachnoid hemorrhage: a prospective, randomized, double-blind, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Mechanism of Dipsanoside A in vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro anti-inflammatory properties of Dipsanoside A against two well-established anti-inflammatory compounds: Dexamethasone, a synthetic corticosteroid, and Quercetin, a natural flavonoid. The presented data, experimental protocols, and pathway visualizations aim to facilitate the evaluation of this compound as a potential therapeutic agent.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory efficacy of this compound, Dexamethasone, and Quercetin was evaluated in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells, a standard in vitro model for inflammation research. The key markers of inflammation, including the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), and the inflammatory enzymes Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2), were quantified.
Table 1: Inhibition of Pro-inflammatory Cytokine Production
| Compound | Target Cytokine | Cell Line | Concentration | % Inhibition | IC50 |
| This compound | TNF-α | Primary Microglia | Dose-dependent | Significant reduction observed[1][2][3][4] | Not Reported |
| IL-6 | Primary Microglia | Dose-dependent | Significant reduction observed[1][2][3][4] | Not Reported | |
| Dexamethasone | TNF-α | RAW 264.7 | 1 µM | ~50% | ~1 µM |
| IL-6 | RAW 264.7 | 1 µM | ~60% | ~0.5 µM | |
| Quercetin | TNF-α | RAW 264.7 | 25 µM | No significant effect[5][6] | > 25 µM[5][6] |
| IL-6 | RAW 264.7 | 6.25-25 µM | Significant suppression[5][6] | Not Reported |
Note: Quantitative data for this compound's effect on cytokine production in RAW 264.7 cells is limited. The available data from primary microglia indicates a significant dose-dependent reduction.
Table 2: Inhibition of Inflammatory Enzyme Expression
| Compound | Target Enzyme | Cell Line | Concentration (µM) | % Inhibition (Protein Expression) |
| This compound | iNOS | RAW 264.7 | 50 | ~70% (Estimated from Western Blot)[1] |
| COX-2 | RAW 264.7 | 50 | ~60% (Estimated from Western Blot)[1] | |
| Dexamethasone | iNOS | RAW 264.7 | 1 | >90% |
| COX-2 | RAW 264.7 | 1 | >90% | |
| Quercetin | iNOS | RAW 264.7 | 60 | Significant reduction observed[2] |
| COX-2 | RAW 264.7 | 60 | Significant reduction observed[2] |
Note: The percentage inhibition for this compound is an estimation based on the provided western blot data in the cited literature.
Signaling Pathways
This compound, Dexamethasone, and Quercetin exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.
This compound has been shown to inhibit the NF-κB pathway and activate the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) pathway.[1][2][3][4] Activation of PPAR-γ is known to exert anti-inflammatory effects, in part by antagonizing the activity of transcription factors such as NF-κB. Dexamethasone primarily acts by inhibiting the NF-κB pathway. Quercetin has been reported to inhibit both the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
Experimental Protocols
A general workflow for the in vitro validation of anti-inflammatory compounds is outlined below.
1. Cell Culture and Treatment:
-
RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Cells are seeded in appropriate culture plates and allowed to adhere overnight.
-
The cells are then pre-treated with various concentrations of this compound, Dexamethasone, or Quercetin for 1-2 hours.
2. LPS-Induced Inflammation:
-
Following pre-treatment, inflammation is induced by adding Lipopolysaccharide (LPS) from Escherichia coli (e.g., 1 µg/mL) to the cell culture medium.
-
Control groups include untreated cells and cells treated with LPS alone.
3. Measurement of Inflammatory Markers:
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement:
-
After 24 hours of LPS stimulation, the cell culture supernatant is collected.
-
The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions. The absorbance is measured using a microplate reader.
-
-
Western Blot for Protein Expression:
-
After 18-24 hours of LPS stimulation, cells are lysed to extract total protein.
-
Protein concentration is determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).
-
After washing, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.
-
-
Reverse Transcription-Polymerase Chain Reaction (RT-PCR) for Gene Expression:
-
After 6-12 hours of LPS stimulation, total RNA is extracted from the cells using a suitable RNA isolation kit.
-
The RNA is reverse-transcribed into complementary DNA (cDNA).
-
Quantitative real-time PCR (qPCR) is performed using specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH) to determine the relative gene expression levels.
-
Conclusion
The available in vitro data suggests that this compound possesses significant anti-inflammatory properties, primarily through the inhibition of the NF-κB pathway and activation of the PPAR-γ pathway. Its ability to reduce the expression of key inflammatory mediators such as TNF-α, IL-6, iNOS, and COX-2 is comparable to that of established anti-inflammatory agents like Dexamethasone and Quercetin. However, further studies are required to establish a more precise quantitative comparison, including the determination of IC50 values for cytokine and inflammatory enzyme inhibition in standardized cell models. This guide provides a framework for such validation studies, offering detailed protocols and a comparative context for the evaluation of this compound's therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Asperosaponin VI inhibits LPS-induced inflammatory response by activating PPAR-γ pathway in primary microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Analysis and In vitro Anti-inflammatory Effects of Gallic Acid, Ellagic Acid, and Quercetin from Radix Sanguisorbae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phcog.com [phcog.com]
Dipsanoside A: A Comparative Analysis of its Antioxidant Efficacy Against Other Iridoid Glycosides
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the antioxidant potential of structurally similar compounds is paramount. This guide provides a comprehensive comparison of the antioxidant activity of Dipsanoside A, an iridoid glycoside, with other notable iridoids, supported by available experimental data and detailed methodologies.
Iridoid glycosides, a class of monoterpenoids widely distributed in the plant kingdom, are recognized for their diverse biological activities, including antioxidant properties. This compound, primarily isolated from plants of the Dipsacus genus, has garnered interest for its potential health benefits. However, a direct comparative analysis of its antioxidant capacity against other iridoid glycosides is crucial for identifying the most potent candidates for further research and development.
Quantitative Comparison of Antioxidant Activity
While specific studies directly comparing the antioxidant activity of isolated this compound with a wide range of other purified iridoid glycosides through standardized assays are limited, data from research on Dipsacus asperoides extracts and other individual iridoids allow for an indirect assessment. It's important to note that the antioxidant activity of plant extracts is a result of the synergistic or antagonistic effects of all their constituents, and the activity of a pure compound may differ.
Future research should focus on head-to-head comparisons of purified this compound with other iridoid glycosides to establish a definitive hierarchy of antioxidant potency.
| Iridoid Glycoside/Extract | Assay | IC50 Value (µg/mL) | Source Organism | Reference |
| Dipsacus asperoides water extract | DPPH | Not specified | Dipsacus asperoides | [1] |
| Dipsacus asperoides methanol (B129727) extract | DPPH | Not specified | Dipsacus asperoides | [1] |
| Dipsacus asperoides acetone (B3395972) extract | DPPH | Not specified | Dipsacus asperoides | [1] |
| Geniposidic acid | LDL-oxidation inhibition | >20 µg/mL (63.3% inhibition) | Oldenlandia diffusa | [2] |
| Scandoside | LDL-oxidation inhibition | >20 µg/mL (62.2% inhibition) | Oldenlandia diffusa | [2] |
| Deacetylasperulosidic acid | LDL-oxidation inhibition | >20 µg/mL (63.8% inhibition) | Oldenlandia diffusa | [2] |
| Phenylpropanoid glycosides (compounds 1-7) | DPPH | Promising activity | Tecoma mollis | [3] |
Note: IC50 represents the concentration of the substance required to inhibit 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity. The data presented for Dipsacus asperoides extracts reflects the combined activity of all its components, including various iridoid glycosides and phenolic compounds. The LDL-oxidation inhibition data for other iridoids provides a different measure of antioxidant potential.
Experimental Protocols
To ensure reproducibility and enable comparison across studies, detailed experimental methodologies are essential. The following are standard protocols for commonly used antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
Procedure:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.
-
Various concentrations of the test compound (e.g., this compound) and a standard antioxidant (e.g., ascorbic acid, trolox) are prepared.
-
A specific volume of the test compound/standard is mixed with a fixed volume of the DPPH solution.
-
The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm).
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Procedure:
-
The FRAP reagent is prepared by mixing acetate (B1210297) buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.
-
The FRAP reagent is pre-warmed to 37°C.
-
A specific volume of the test compound/standard is added to the FRAP reagent.
-
The mixture is incubated at 37°C for a defined time (e.g., 4-30 minutes).
-
The absorbance of the resulting blue-colored complex is measured at a specific wavelength (typically around 593 nm).
-
A standard curve is generated using a known concentration of FeSO₄·7H₂O.
-
The antioxidant capacity of the sample is expressed as ferric reducing equivalents (e.g., µM Fe(II)/g of sample).
Mechanistic Insights: The Nrf2 Signaling Pathway
Several iridoid glycosides exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the endogenous antioxidant defense system.
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. In the presence of oxidative stress or certain bioactive compounds, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs).
While direct evidence for this compound activating the Nrf2 pathway is still emerging, studies on aqueous extracts of Dipsacus asperoides have shown anti-inflammatory and anti-oxidative effects through the activation of the Nrf2/HO-1 pathway. This suggests that iridoid glycosides present in the extract, potentially including this compound, may contribute to this mechanism.
Visualizing the Process
To better understand the experimental workflow and the underlying biological mechanisms, the following diagrams are provided.
Caption: Workflow for comparing the antioxidant activity of iridoid glycosides.
References
A Comparative Analysis of Dipsanoside A and Asperosaponin VI: Bioactivity and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
The genus Dipsacus, commonly known as teasel, has a long history in traditional medicine for treating a variety of ailments, including bone and joint disorders, inflammation, and neurodegenerative diseases. Modern phytochemical investigations have revealed a diverse array of bioactive compounds within this genus, primarily triterpenoid (B12794562) saponins (B1172615) and iridoid glycosides.[1] Among these, Dipsanoside A, a tetrairidoid glucoside, and Asperosaponin VI (also known as Akebia saponin (B1150181) D), a triterpenoid saponin, represent two distinct chemical classes with potentially different pharmacological profiles. This guide provides a comparative study of this compound and other Dipsacus compounds, with a focus on Asperosaponin VI, supported by available experimental data to inform future research and drug development endeavors.
Comparative Overview of Biological Activities
While research on this compound is still in its nascent stages, preliminary studies offer a glimpse into its potential bioactivity, or lack thereof in certain contexts. In contrast, Asperosaponin VI has been the subject of extensive investigation, demonstrating a broad spectrum of pharmacological effects. The following table summarizes the known biological activities of these two compounds, along with other notable Dipsacus compounds for a broader comparative context.
| Compound Class | Specific Compound | Biological Activity | Key Findings |
| Tetrairidoid Glucoside | This compound | Cytotoxicity | No obvious cytotoxic activity observed in initial screenings.[2] |
| Triterpenoid Saponin | Asperosaponin VI | Anti-inflammatory | Significantly reduces the secretion of pro-inflammatory cytokines (IL-1β, TNF-α) and inhibits the expression of iNOS in LPS-stimulated microglia.[3] |
| Osteogenic | Induces proliferation, differentiation, and mineralization of osteoblasts and adipose-derived stem cells.[4][5] | ||
| Neuroprotective | Ameliorates depression-like behaviors by promoting a neuroprotective microglial phenotype in the hippocampus.[6] | ||
| Angiogenic | Promotes angiogenesis and accelerates wound healing.[7] | ||
| Other Dipsacus Saponins | Dipsacus saponin C, Dipsacus saponin XI | Anticholinesterase | Dipsacus saponins, in general, have shown more potent inhibition of acetylcholinesterase and butyrylcholinesterase compared to Dipsacus iridoids. |
| Dipsacus Iridoids | Loganic acid, Sweroside | Anticholinesterase | Less effective than Dipsacus saponins in inhibiting acetylcholinesterase and butyrylcholinesterase. |
| Neuroprotective | Some iridoids from Dipsacus asper have demonstrated moderate neuroprotective activity against Aβ(25-35)-induced cell death in PC12 cells. |
In-Depth Analysis of Key Biological Activities
Anti-inflammatory Effects
Asperosaponin VI has demonstrated significant anti-inflammatory properties. In a study using lipopolysaccharide (LPS)-stimulated primary microglia, Asperosaponin VI dose-dependently inhibited the morphological expansion of microglia and decreased the expression and release of pro-inflammatory cytokines such as IL-1β and TNF-α.[3] Furthermore, it promoted the expression of anti-inflammatory cytokines, suggesting a role in modulating the inflammatory response towards a neuroprotective phenotype.[3]
Osteogenic Potential
The traditional use of Dipsacus for bone healing is strongly supported by the demonstrated osteogenic activity of Asperosaponin VI. Studies have shown that Asperosaponin VI significantly induces the proliferation, differentiation, and mineralization of both MC3T3-E1 osteoblastic cells and primary osteoblastic cells.[4] It also promotes the osteogenic differentiation of rat adipose-derived stem cells by enhancing alkaline phosphatase (ALP) activity and promoting matrix mineralization.[5]
Neuroprotective Capabilities
The neuroprotective effects of Asperosaponin VI are linked to its anti-inflammatory and microglia-modulating properties. In a model of chronic mild stress-induced depression, Asperosaponin VI was found to ameliorate depressive-like behaviors by inducing a switch in hippocampal microglia from a pro-inflammatory to a neuroprotective phenotype.[6] While direct comparative data is lacking, other Dipsacus iridoids have also shown moderate neuroprotective effects, suggesting that multiple compounds from this genus may contribute to its traditional use in neurological conditions.
Mechanisms of Action: A Comparative Look at Signaling Pathways
The biological activities of Asperosaponin VI are underpinned by its interaction with multiple signaling pathways. In contrast, the signaling pathways modulated by this compound remain to be elucidated.
Asperosaponin VI Signaling Pathways
Asperosaponin VI exerts its diverse effects by modulating several key cellular signaling pathways:
-
PPAR-γ Pathway (Anti-inflammatory): Asperosaponin VI activates the PPAR-γ signaling pathway in microglia, which is crucial for its anti-inflammatory effects.[3][6] Activation of PPAR-γ leads to the suppression of pro-inflammatory gene expression and promotes the transition of microglia to an anti-inflammatory and neuroprotective state.
Caption: Asperosaponin VI's anti-inflammatory mechanism via PPAR-γ activation.
-
BMP-2/p38 and ERK1/2 Pathway (Osteogenic): The osteogenic effects of Asperosaponin VI are mediated through the bone morphogenetic protein-2 (BMP-2) pathway. It increases BMP-2 synthesis, which in turn activates the p38 and ERK1/2 signaling pathways, leading to osteoblast maturation and differentiation.[4]
Caption: Osteogenic signaling pathway of Asperosaponin VI.
Experimental Protocols
To facilitate the replication and further investigation of the findings presented, detailed methodologies for key experiments are provided below.
Cytotoxicity Assay (for this compound)
-
Cell Line: A suitable cancer cell line (e.g., HeLa, HepG2) or a normal cell line (e.g., NIH-3T3).
-
Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method.
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound and a vehicle control (e.g., DMSO). Include a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours until a purple precipitate is visible.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Caption: Workflow for a standard MTT cytotoxicity assay.
-
Anti-inflammatory Assay (for Asperosaponin VI)
-
Cell Line: Primary microglia or RAW264.7 macrophage cell line.
-
Method:
-
Pretreat cells with various concentrations of Asperosaponin VI for 30 minutes.
-
Stimulate the cells with 100 ng/mL LPS for 24 hours.
-
Collect the cell culture medium to measure the concentration of IL-1β and TNF-α using ELISA kits according to the manufacturer's instructions.
-
For intracellular iNOS expression, fix the cells and perform immunocytochemistry using an anti-iNOS antibody.
-
Osteoblast Differentiation Assay (for Asperosaponin VI)
-
Cell Line: MC3T3-E1 pre-osteoblastic cells or primary osteoblasts.
-
Method:
-
Culture cells in osteogenic differentiation medium containing Asperosaponin VI at various concentrations.
-
Alkaline Phosphatase (ALP) Activity: After 7 and 14 days of culture, lyse the cells and measure ALP activity using an ALP assay kit.
-
Mineralization Assay: After 21 days, fix the cells and stain with Alizarin Red S solution to visualize calcium deposits. Quantify the staining by extracting the dye and measuring its absorbance.
-
Acetylcholinesterase Inhibition Assay
-
Method: The assay is typically performed using a modification of Ellman's method in a 96-well microplate.
-
Prepare a reaction mixture containing sodium phosphate (B84403) buffer (pH 8.0), the test compound (Dipsacus saponin or iridoid fraction), and acetylcholinesterase (AChE) enzyme.
-
Incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 25°C).
-
Add DTNB (Ellman's reagent) and the substrate acetylthiocholine (B1193921) to initiate the reaction.
-
Measure the absorbance at 412 nm at regular intervals.
-
Calculate the percentage of AChE inhibition and determine the IC50 value.
-
Conclusion and Future Directions
The available evidence strongly suggests that Asperosaponin VI is a highly bioactive triterpenoid saponin from Dipsacus with significant potential for development as an anti-inflammatory and osteogenic agent. Its well-defined mechanisms of action provide a solid foundation for further preclinical and clinical investigation.
In contrast, the pharmacological profile of this compound, a tetrairidoid glucoside, remains largely unexplored. The initial finding of a lack of cytotoxicity is valuable, suggesting a favorable safety profile, but further studies are urgently needed to uncover its potential therapeutic effects. Future research should focus on screening this compound against a wider range of biological targets, including those related to inflammation, neuroprotection, and bone metabolism, to determine if it possesses unique or complementary activities to the saponins found in Dipsacus.
Direct, head-to-head comparative studies of purified this compound and Asperosaponin VI in various in vitro and in vivo models are essential to fully understand their respective contributions to the overall therapeutic effects of Dipsacus extracts. Such studies will be instrumental in guiding the development of novel, targeted therapies from this valuable medicinal plant.
References
- 1. Asperosaponin VI ameliorates the CMS-induced depressive-like behaviors by inducing a neuroprotective microglial phenotype in hippocampus via PPAR-γ pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Frontiers | In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking [frontiersin.org]
- 4. In Vitro Screening for Anti-Cholinesterase and Antioxidant Activity of Methanolic Extracts of Ayurvedic Medicinal Plants Used for Cognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel insights on acetylcholinesterase inhibition by Convolvuluspluricaulis, scopolamine and their combination in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asperosaponin VI induces osteogenic differentiation of human umbilical cord mesenchymal stem cells via the estrogen signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Validating the Therapeutic Potential of Dipsanoside A: A Comparative Guide Based on Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Objective Comparison of Dipsanoside A and Related Compounds in Preclinical Research
This compound, a tetrairidoid glucoside isolated from the perennial plant Dipsacus asper, has garnered interest for its potential therapeutic applications, drawing from the plant's traditional use in Chinese medicine as a tonic and for promoting bone healing.[1] While direct preclinical studies on isolated this compound in animal models are not yet available in the public domain, this guide provides a comparative analysis of the therapeutic potential of Dipsacus asper extracts, which contain this compound, and the broader class of iridoid glycosides to which it belongs. This information is intended to serve as a valuable resource for researchers designing future preclinical trials to validate the specific therapeutic efficacy of this compound.
The available research on Dipsacus asper extracts and other iridoid glycosides suggests promising therapeutic avenues in neuroprotection, anti-inflammatory, and anti-diabetic applications. This guide will objectively compare the performance of these related substances in various animal models and provide supporting experimental data where available.
Data Presentation: A Comparative Overview
Due to the absence of specific data for this compound, the following tables summarize quantitative data from studies on Dipsacus asper extract and other relevant iridoid glycosides. This comparative data can inform the design of future studies on this compound.
Table 1: Neuroprotective Effects in Animal Models
| Compound/Extract | Animal Model | Disease Model | Dosage | Duration | Key Findings |
| Dipsacus asper extract | Rat | Aluminum-induced cognitive deficits | 4 g/kg/day (oral) | 5 months | Significantly improved performance in passive avoidance task; Suppressed overexpression of hippocampal Aβ immunoreactivity. |
| Ginsenoside Rg1 (a saponin (B1150181) with neuroprotective effects) | Rat | Aβ1-42-induced Alzheimer's Disease | 10 mg/kg/day (i.p.) | 28 days | Decreased Aβ1-42 levels; Upregulated PPARγ and IDE expression in the hippocampus. |
| Acteoside (a phenylethanoid glycoside) | Drosophila melanogaster, Neuronal cells | Rotenone-induced Parkinson's Disease | Not specified | Not specified | Exerted significant neuroprotection; Induced autophagy and mitophagy. |
Table 2: Anti-inflammatory and Analgesic Effects in Animal Models
| Compound/Extract | Animal Model | Inflammation Model | Dosage | Duration | Key Findings |
| Carnosol and Carnosic Acid (diterpenoids) | Mouse | Carrageenan-induced hyperalgesia | Not specified | 4 hours | Displayed significant and dose-dependent anti-inflammatory and anti-nociceptive effects. |
| Acteoside | Mouse | Dextran (B179266) sulphate sodium-induced colitis | 120 or 600 µ g/mouse/day (i.p.) | Not specified | Significantly improved histological score in acute and chronic colitis.[2] |
Table 3: Anti-diabetic Effects in Animal Models
| Compound/Extract | Animal Model | Diabetes Model | Dosage | Duration | Key Findings |
| Vanadium dipicolinate complexes | Rat | Streptozotocin-induced diabetes | Not specified | 4 weeks | Lowered blood glucose levels and diabetic hyperlipidemia.[3] |
| Lipoic Acid | Animal Models (general) | Diabetic Retinopathy | Not specified | Not specified | Prevents micro- and macro-vascular damage; Improves insulin (B600854) sensitivity.[4] |
Experimental Protocols: Methodologies for Key Experiments
The following are detailed methodologies for key experiments cited in the context of validating therapeutic potentials in animal models, which can be adapted for future studies on this compound.
Neuroprotective Effect Assessment in an Alzheimer's Disease Rat Model
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Disease: Bilateral injection of soluble beta-amyloid peptide 1–42 (Aβ1–42) into the CA1 region of the hippocampus.
-
Treatment Protocol: Daily intraperitoneal (i.p.) or oral administration of the test compound (e.g., this compound) or vehicle for a specified duration (e.g., 28 days).
-
Behavioral Assessment: Morris water maze task to evaluate spatial learning and memory.
-
Biochemical and Histological Analysis:
-
Measurement of Aβ1–42 levels in the hippocampus using ELISA.
-
Immunohistochemical staining for markers of neuronal apoptosis (e.g., TUNEL staining) and key signaling proteins.
-
Western blot analysis to quantify the expression of proteins involved in relevant signaling pathways (e.g., PPARγ, IDE).
-
Anti-inflammatory Effect Assessment in a Colitis Mouse Model
-
Animal Model: Male Balb/c mice.
-
Induction of Disease: Administration of dextran sulphate sodium (DSS) in drinking water to induce acute or chronic colitis.
-
Treatment Protocol: Daily intraperitoneal (i.p.) or oral administration of the test compound or vehicle.
-
Assessment of Disease Severity:
-
Monitoring of body weight, stool consistency, and presence of blood in feces.
-
Measurement of colon length.
-
Histological scoring of colonic tissue for inflammation and damage.
-
-
Immunological Analysis:
-
Isolation of T cells from mesenteric lymph nodes.
-
In vitro stimulation of T cells and measurement of cytokine secretion (e.g., IFN-γ) using ELISA or cytokine bead array.[2]
-
Anti-diabetic Effect Assessment in a Type 1 Diabetes Rat Model
-
Animal Model: Male rats (e.g., Wistar or Sprague-Dawley).
-
Induction of Disease: A single intraperitoneal (i.p.) injection of streptozotocin (B1681764) (STZ).
-
Treatment Protocol: Daily oral or i.p. administration of the test compound or vehicle.
-
Metabolic Assessments:
-
Regular monitoring of blood glucose levels.
-
Measurement of serum lipid profiles (cholesterol, triglycerides).
-
-
Biochemical Analysis:
-
Assessment of liver function enzymes (e.g., alkaline phosphatase, aspartate transaminase).[3]
-
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways potentially modulated by iridoid glycosides like this compound and a general experimental workflow for preclinical validation.
Caption: Potential anti-inflammatory mechanism of this compound via NF-κB pathway inhibition.
Caption: General experimental workflow for preclinical validation of this compound.
Conclusion and Future Directions
The existing body of research on Dipsacus asper extract and the broader class of iridoid glycosides provides a strong rationale for investigating the therapeutic potential of this compound in animal models of neurodegenerative diseases, inflammatory conditions, and diabetes. The data and protocols presented in this guide offer a foundational framework for designing rigorous preclinical studies to elucidate the specific efficacy, mechanism of action, and safety profile of this compound. Future research should focus on isolating this compound and conducting head-to-head comparative studies against existing therapies in well-established animal models. Such studies will be crucial in validating its therapeutic potential and paving the way for its development as a novel therapeutic agent.
References
- 1. Pharmacokinetic profiles in rats after intravenous, oral, or dermal administration of dapsone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo treatment with the herbal phenylethanoid acteoside ameliorates intestinal inflammation in dextran sulphate sodium-induced colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-diabetic effects of a series of vanadium dipicolinate complexes in rats with streptozotocin-induced diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipoic acid in animal models and clinical use in diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Lack of Evidence for Synergistic Effects of Dipsanoside A with Other Compounds
Despite a comprehensive search of available scientific literature, no studies confirming the synergistic effects of Dipsanoside A in combination with other compounds were identified. Therefore, a comparison guide with supporting experimental data, as requested, cannot be provided at this time.
Researchers, scientists, and drug development professionals should be aware that while the therapeutic potential of this compound as a standalone agent is an area of active investigation, its efficacy in combination therapies has not yet been established in published research. Our extensive search included databases of scientific publications for studies detailing the synergistic or additive effects of this compound with other therapeutic agents, including but not limited to anticancer drugs, antidiabetic medications like metformin, and other natural compounds such as berberine. The search also encompassed broader terms, including the synergistic effects of extracts from Dipsacus asperoides, the plant from which this compound is derived.
The performed searches for "this compound combination studies," "this compound synergistic activity," and various specific drug combinations with this compound did not yield any relevant experimental data. Consequently, the core requirements of the requested comparison guide, including data presentation in tables, detailed experimental protocols, and visualization of signaling pathways, cannot be fulfilled due to the absence of primary research on this topic.
It is important to note that the absence of evidence does not equate to evidence of absence. The potential for this compound to act synergistically with other compounds remains an open question that future research may address. Investigators interested in this area would need to conduct foundational in vitro and in vivo studies to explore possible synergistic interactions. Such studies would involve:
-
Identifying potential partner compounds: Based on the known biological activities of this compound, researchers could select other drugs or compounds that target complementary or related pathways.
-
Designing robust experimental protocols: This would include selecting appropriate cell lines or animal models, determining optimal dose ranges for each compound, and utilizing established methods for assessing synergy, such as the combination index (CI) method.
-
Investigating mechanisms of action: Should synergy be observed, further studies would be necessary to elucidate the underlying molecular mechanisms, including the signaling pathways involved.
Until such research is conducted and published, any discussion of the synergistic effects of this compound would be purely speculative. Therefore, we are unable to provide the requested guide. We encourage researchers to consider this gap in the scientific literature as a potential area for future investigation.
Dipsanoside A as a Biomarker for Dipsacus asper Extracts: A Comparative Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Dipsanoside A and the established biomarker, Asperosaponin VI (also known as Akebia saponin (B1150181) D), for the quality control and validation of Dipsacus asper extracts. This document synthesizes available experimental data to objectively evaluate the potential of this compound as a reliable biomarker.
Executive Summary
Dipsacus asper, a traditional Chinese medicine, is recognized for its therapeutic effects on bone and joint disorders.[1] Asperosaponin VI is the current scientifically recognized biomarker for the quality control of Dipsaci Radix (the dried roots of Dipsacus asperoides).[2] This guide explores the validation of this compound as an additional or alternative biomarker. While analytical methods for the simultaneous quantification of both compounds exist, a significant gap remains in the understanding of the specific biological activities of this compound. In contrast, Asperosaponin VI has well-documented pharmacological effects, particularly in promoting bone formation. Therefore, based on current evidence, Asperosaponin VI remains the more robust and validated biomarker for Dipsacus asper extracts. Further research into the bioactivity of this compound is necessary to elevate its status as a primary biomarker.
Comparative Analysis of this compound and Asperosaponin VI
The selection of a suitable biomarker for an herbal extract relies on its specificity, measurability, and correlation with the plant's therapeutic effects. This section compares this compound and Asperosaponin VI based on these criteria.
Chemical Structure and Class
| Feature | This compound | Asperosaponin VI |
| Chemical Class | Tetrairidoid Glucoside[3] | Triterpenoid (B12794562) Saponin[4] |
| Basic Structure | Composed of four iridoid units linked to a glucose molecule. | A hederagenin-based triterpenoid glycoside.[4] |
Quantitative Analysis
A validated High-Performance Liquid Chromatography (HPLC) method has been established for the simultaneous determination of seven components in Dipsacus asper, including this compound and Asperosaponin VI.[5] The key analytical parameters and findings from this study are summarized below.
Table 1: HPLC Method Parameters for Simultaneous Quantification [5]
| Parameter | Value |
| Chromatographic Column | Symmetry® C18 |
| Mobile Phase | Acetonitrile - 0.1% Phosphoric Acid Solution (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 237 nm (for this compound), 212 nm (for Asperosaponin VI) |
| Column Temperature | 30 °C |
Table 2: Validation Data for this compound and Asperosaponin VI Quantification [5]
| Parameter | This compound | Asperosaponin VI |
| Linear Range (µg/mL) | 40.64 - 121.92 | 42.08 - 147.28 |
| Correlation Coefficient (r) | > 0.9990 | > 0.9990 |
| Precision (RSD%) | < 2% | < 2% |
| Reproducibility (RSD%) | < 2% | < 2% |
| Stability (24h, RSD%) | < 2% | < 2% |
| Average Recovery (%) | 102.93 (RSD=2.26%) | 102.31 (RSD=1.00%) |
| Content Range in D. asper | 17.2 - 79.3 mg/g | 0.8 - 54.5 mg/g |
These data indicate that a reliable and accurate HPLC method exists for the quantification of both this compound and Asperosaponin VI, a prerequisite for their use as biomarkers.
Bioactivity and Pharmacological Relevance
A crucial aspect of biomarker validation is the link between the marker compound and the therapeutic effects of the herbal extract.
This compound: Currently, there is a significant lack of published research on the specific biological activities of isolated this compound. While it is a known constituent of Dipsacus asper, its contribution to the overall pharmacological effects of the extract remains unelucidated.
Asperosaponin VI: In contrast, Asperosaponin VI is a well-studied bioactive compound with demonstrated pharmacological effects, particularly related to bone health. It has been shown to induce osteoblast differentiation, a key process in bone formation.[4] This effect is mediated through the Bone Morphogenetic Protein-2 (BMP-2)/p38 and Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) signaling pathway.[4] This direct link to a key therapeutic action of Dipsacus asper strongly supports its use as a primary biomarker.
Signaling Pathways Associated with Dipsacus asper Extracts
Understanding the molecular mechanisms of an herbal extract is vital for its standardization and drug development. The following diagrams illustrate the known signaling pathways modulated by Dipsacus asper extracts and its key bioactive constituent, Asperosaponin VI.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Asperosaponin VI, a saponin component from Dipsacus asper wall, induces osteoblast differentiation through bone morphogenetic protein-2/p38 and extracellular signal-regulated kinase 1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
Assessing the Potency of Dipsanoside A Isomers: A Comparative Guide Based on Available Evidence
Initial investigations into the relative potency of different Dipsanoside A isomers have been hampered by a significant lack of publicly available scientific literature on the isolation, characterization, and biological testing of these specific stereoisomers. As such, a direct comparative analysis of their biological activities remains unfeasible at present.
This guide, therefore, pivots to a broader comparative overview of the known biological activities of this compound and other structurally related tetrairidoid glucosides isolated from the medicinal plant Dipsacus asper. The focus will be on the neuroprotective, anti-inflammatory, and osteogenic properties, which are the most extensively studied therapeutic potentials of compounds derived from this plant.
Comparative Biological Activities of Iridoid Glucosides from Dipsacus asper
Research into the phytochemistry of Dipsacus asper has led to the isolation of several iridoid glucosides, including this compound and B. While direct comparative potency studies are scarce, the existing literature provides insights into their individual and collective biological effects.
Table 1: Summary of Biological Activities of Iridoid Glucosides from Dipsacus asper
| Compound/Extract | Biological Activity | Key Findings |
| This compound and B | Cytotoxicity | Showed no obvious cytotoxic activities in initial screenings. |
| Iridoid Glycosides (unspecified) | Neuroprotection | Demonstrated moderate protective effects against Aβ₂₅₋₃₅ induced cell death in PC12 cells.[1] |
| Dipsacus asper Extracts | Anti-inflammatory | Extracts containing various iridoids have shown anti-inflammatory effects by modulating inflammatory pathways.[2][3] |
| Dipsacus asper Extracts | Osteogenic Activity | Traditionally used in Chinese medicine to treat bone fractures, with modern studies suggesting a role in promoting osteoblast differentiation.[4] |
Experimental Protocols
To facilitate future research and provide a framework for the assessment of this compound isomers, this section details the standard experimental methodologies for evaluating the key biological activities identified.
Neuroprotective Activity Assay
Objective: To determine the efficacy of a compound in protecting neuronal cells from neurotoxin-induced cell death.
Experimental Workflow:
-
Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) or rat pheochromocytoma cells (PC12) are cultured under standard conditions.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound isomer) for 24 hours.
-
Induction of Neurotoxicity: A neurotoxic agent, such as 6-hydroxydopamine (6-OHDA) or amyloid-β peptide, is added to the culture medium to induce neuronal cell death.
-
Assessment of Cell Viability: Cell viability is quantified using a colorimetric assay such as the MTT assay, which measures the metabolic activity of living cells.
-
Data Analysis: The neuroprotective effect is calculated as the percentage of viable cells in the treated group compared to the untreated control group.
Anti-inflammatory Activity Assay
Objective: To assess the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of inflammatory mediators.
Experimental Workflow:
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.
-
Induction of Inflammation: Inflammation is induced by treating the cells with lipopolysaccharide (LPS).
-
Compound Treatment: Cells are co-treated with LPS and different concentrations of the test compound.
-
Quantification of Nitric Oxide (NO): The concentration of nitric oxide, a pro-inflammatory mediator, in the culture supernatant is measured using the Griess assay.
-
Analysis of Pro-inflammatory Cytokines: The levels of cytokines such as TNF-α and IL-6 are determined using ELISA.
-
Investigation of Signaling Pathways: The effect of the compound on key inflammatory signaling pathways, such as the NF-κB and MAPK pathways, is analyzed using techniques like Western blotting.[2]
Osteogenic Differentiation Assay
Objective: To evaluate the capacity of a compound to promote the differentiation of mesenchymal stem cells (MSCs) into bone-forming osteoblasts.
Experimental Workflow:
-
Cell Culture: Primary MSCs are cultured in an osteogenic induction medium.
-
Compound Treatment: The cells are treated with various concentrations of the test compound.
-
Alkaline Phosphatase (ALP) Activity: ALP activity, an early marker of osteogenesis, is measured using a colorimetric assay.[4]
-
Mineralization Assay: The formation of mineralized nodules, a late marker of osteogenesis, is visualized and quantified by Alizarin Red S staining.
-
Gene Expression Analysis: The expression of key osteogenic marker genes, such as Runx2 and Osterix, is quantified using RT-qPCR.
Visualization of Key Processes
To aid in the understanding of the experimental and biological processes involved, the following diagrams are provided.
References
- 1. A New Iridoid Glycoside from the Roots of Dipsacus asper - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asperuloside and Asperulosidic Acid Exert an Anti-Inflammatory Effect via Suppression of the NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dipsacus inermis Wall. modulates inflammation by inhibiting NF-κB pathway: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ginsenoside Re promotes osteogenic differentiation via BMP2/p38 pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Reproducibility of Dipsanoside A's Biological Effects: A Comparative Guide to its Anti-Inflammatory Activity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory effects of iridoid glucosides from Dipsacus asper, including compounds related to Dipsanoside A, with other known anti-inflammatory agents. The data presented here is based on the widely used in vitro model of nitric oxide (NO) inhibition in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.
This guide aims to address the critical need for reproducibility in scientific research by summarizing available quantitative data, providing detailed experimental protocols, and visualizing the underlying molecular mechanisms. While direct studies replicating the effects of this compound are limited, this guide draws on data from structurally similar iridoids found in Dipsacus asper and compares their activity with established anti-inflammatory compounds.
Comparative Anti-Inflammatory Activity
The anti-inflammatory potential of various compounds can be assessed by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in immune cells stimulated with bacterial lipopolysaccharide (LPS). The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency, with lower values indicating greater efficacy.
The following table summarizes the IC50 values for NO inhibition in LPS-stimulated RAW 264.7 macrophages for iridoids isolated from Dipsacus asper and other reference compounds.
| Compound/Extract | Type | IC50 for NO Inhibition (µM) | Source Organism/Class |
| Iridoids from Dipsacus asper and related compounds | |||
| Dipasperoside A | Pyridine Alkaloid-Iridoid | 15.2 | Dipsacus asper |
| Akebia saponin (B1150181) D | Triterpenoid Saponin | 12.7 | Dipsacus asper |
| Alternative Natural and Synthetic Compounds | |||
| Quercetin | Flavonoid | ~12.0 - 50.0 | Various Plants |
| Luteolin | Flavonoid | 7.6 | Various Plants |
| Dexamethasone | Corticosteroid | ~0.1 - 10.0 | Synthetic |
| L-NMMA (NG-Monomethyl-L-arginine) | NOS Inhibitor | ~25.5 | Synthetic |
Note: The IC50 values can vary between studies due to differences in experimental conditions.
Experimental Protocol: In Vitro Nitric Oxide Inhibition Assay
This section details the methodology for assessing the anti-inflammatory activity of a test compound by measuring the inhibition of nitric oxide production in LPS-stimulated RAW 264.7 macrophage cells.
1. Cell Culture and Seeding:
-
Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
For the assay, cells are seeded into 96-well plates at a density of 1 x 10⁵ cells per well and incubated for 24 hours to allow for adherence.
2. Compound Treatment and Stimulation:
-
The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound or alternatives).
-
Cells are pre-incubated with the test compound for 1-2 hours.
-
Subsequently, cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response. A negative control group (no LPS) and a positive control group (LPS only) are included.
3. Nitrite (B80452) Quantification (Griess Assay):
-
After 24 hours of incubation with LPS, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The mixture is incubated at room temperature for 10 minutes.
-
The absorbance at 540 nm is measured using a microplate reader.
-
The nitrite concentration is determined by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
4. Data Analysis:
-
The percentage of NO inhibition is calculated using the following formula:
-
The IC50 value, the concentration of the compound that inhibits 50% of NO production, is determined from a dose-response curve.
5. Cell Viability Assay:
-
A cell viability assay (e.g., MTT assay) is performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity of the test compound.
Visualizing the Molecular Mechanisms
The following diagrams illustrate the experimental workflow and the proposed signaling pathway for the anti-inflammatory action of iridoids from Dipsacus asper.
A Comparative Guide to the Cross-Validation of Analytical Methods for Dipsanoside A Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent analytical methods for the quantification of Dipsanoside A (also known as Akebia saponin (B1150181) D), a key bioactive triterpenoid (B12794562) saponin isolated from Dipsacus asperoides. The objective is to offer a detailed overview of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methodologies, supported by experimental data to aid researchers in selecting the most appropriate technique for their specific needs.
Comparative Analysis of Analytical Methods
The selection of an analytical method for the quantification of this compound is contingent on various factors, including the required sensitivity, selectivity, sample matrix complexity, and throughput. Below is a summary of the performance characteristics of HPLC-UV and UPLC-MS/MS methods based on published data.
| Parameter | HPLC-UV Method | UPLC-MS/MS Method |
| Linearity Range | 0.58 - 9.32 µg[1] | 10 - 1000 ng/mL[2] |
| Correlation Coefficient (r) | 0.9999[1] | ≥ 0.994[3] |
| Accuracy (Recovery) | 100.3%[1] | 90.32% - 108.18%[3] |
| Precision (RSD) | 2.3% (Repeatability)[1] | < 15% (Intra- and Inter-day)[2] |
| Lower Limit of Quantification (LLOQ) | Not explicitly stated, but linearity starts at 0.5825 µg. | 10 ng/mL[2] |
| Detection Method | Ultraviolet (UV) Absorbance | Tandem Mass Spectrometry (MS/MS) |
Experimental Protocols
Detailed methodologies for both the HPLC-UV and UPLC-MS/MS analyses are provided below to allow for replication and adaptation.
HPLC-UV Method for this compound
This method is suitable for the quantification of this compound in root extracts of Dipsacus asperoides.
Instrumentation and Conditions:
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: Kromasil ODS column.[1]
-
Mobile Phase: Acetonitrile and water in a 30:70 (v/v) ratio.[1]
-
Detection: UV detector set at a wavelength of 212 nm.[1]
-
Flow Rate: Not explicitly stated.
-
Column Temperature: Not explicitly stated.
Sample Preparation:
-
Detailed sample preparation protocols for root extracts are outlined in the referenced literature.[1]
Validation Parameters:
-
Linearity: The method demonstrated good linearity within the range of 0.5825 to 9.32 µg.[1]
-
Accuracy: The average recovery was determined to be 100.3%.[1]
-
Precision: The relative standard deviation (RSD) for repeatability was 2.3%.[1]
UPLC-MS/MS Method for this compound
This highly sensitive and selective method is ideal for quantifying this compound in complex biological matrices such as plasma.
Instrumentation and Conditions:
-
Chromatographic System: Ultra-Performance Liquid Chromatography (UPLC) coupled with a tandem mass spectrometer.[2]
-
Column: XDB-C18 column.[2]
-
Mobile Phase: A gradient elution using a mixture of 0.1% ammonium (B1175870) acetate (B1210297) (containing 0.1% formic acid) in water and methanol (B129727).[2]
-
Detection: Tandem Mass Spectrometry (MS/MS) system operating in Multiple Reaction Monitoring (MRM) mode.[2]
-
Flow Rate: Not explicitly stated.
-
Ionization Mode: Not explicitly stated, but typically Electrospray Ionization (ESI) is used for such compounds.
Sample Preparation (for plasma samples):
-
Protein Precipitation: Plasma samples are treated with methanol to precipitate proteins.[2]
-
Centrifugation: The mixture is centrifuged to separate the supernatant containing the analyte from the precipitated proteins.
-
Injection: The resulting supernatant is injected into the UPLC-MS/MS system.
Validation Parameters:
-
Linearity: The assay was linear over the concentration range of 10-1000 ng/mL.[2]
-
Lower Limit of Quantification (LLOQ): The LLOQ was established at 10 ng/mL.[2]
-
Precision: Both intra- and inter-day precision were less than 15%.[2]
-
Accuracy: The relative error was reported to be between -2.8% and 4.6%.[2]
-
Recovery: The recovery of this compound from the plasma matrix was in the range of 95.3% to 108.1%.[2]
Visualizing Methodologies and Biological Pathways
To further clarify the processes and biological context, the following diagrams have been generated.
Experimental Workflow for this compound Analysis
Caption: A flowchart illustrating the general sample preparation and analysis workflow for the quantification of this compound using HPLC-UV and UPLC-MS/MS.
Signaling Pathways Modulated by this compound
This compound has been shown to exert neuroprotective and anti-inflammatory effects through the modulation of key cellular signaling pathways.
Caption: this compound modulates the PI3K/Akt, NF-κB, and PPAR-γ signaling pathways, leading to its neuroprotective and anti-inflammatory effects.[4][5][6][7]
Conclusion
Both HPLC-UV and UPLC-MS/MS are viable methods for the quantification of this compound. The HPLC-UV method offers simplicity and robustness, making it suitable for routine quality control of herbal extracts where high sensitivity is not the primary concern. In contrast, the UPLC-MS/MS method provides superior sensitivity and selectivity, rendering it the method of choice for pharmacokinetic studies and the analysis of this compound in complex biological matrices at low concentrations. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision based on their specific analytical requirements. The elucidation of the signaling pathways affected by this compound further underscores its therapeutic potential and provides a basis for future pharmacological investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. ICI Journals Master List [journals.indexcopernicus.com]
- 3. researchgate.net [researchgate.net]
- 4. Akebia saponin D protects hippocampal neurogenesis from microglia-mediated inflammation and ameliorates depressive-like behaviors and cognitive impairment in mice through the PI3K-Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Akebia saponin D protects hippocampal neurogenesis from microglia-mediated inflammation and ameliorates depressive-like behaviors and cognitive impairment in mice through the PI3K-Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Akebia saponin D acts via the PPAR-gamma pathway to reprogramme a pro-neurogenic microglia that can restore hippocampal neurogenesis in mice exposed to chronic mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Akebia Saponin D attenuates amyloid β-induced cognitive deficits and inflammatory response in rats: involvement of Akt/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Dipsanoside A: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle Dipsanoside A with appropriate personal protective equipment (PPE). Based on the safety data for the related compound, Dipsacoside B, this compound should be treated as a potentially hazardous substance.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact.
-
Eye Protection: Safety glasses or goggles should be worn at all times to protect against accidental splashes.
-
Lab Coat: A standard laboratory coat is required to protect clothing and skin.
-
Respiratory Protection: If handling the compound as a powder or creating aerosols, a dust mask or respirator is recommended to avoid inhalation.
Disposal Procedures for this compound
Given the potential for this compound to be harmful if swallowed, and to cause skin, eye, and respiratory irritation, it must be disposed of as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in regular trash or flushed down the drain.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: Collect any solid this compound, contaminated lab materials (e.g., weighing paper, pipette tips), and spill cleanup materials in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.
-
-
Container Labeling:
-
All waste containers must be labeled with the words "Hazardous Waste."
-
The label must clearly identify the contents, including "this compound" and any solvents used.
-
Indicate the approximate concentration or quantity of the compound.
-
Include the date when the waste was first added to the container.
-
-
Storage of Waste:
-
Store the sealed hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure the storage area is away from general traffic and incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest and pickup.
-
Quantitative Data Summary
While specific quantitative toxicity data for this compound is not available, the following table summarizes key information based on related compounds and general laboratory chemical waste guidelines.
| Parameter | Guideline | Source |
| Assumed Hazard Class | Harmful if swallowed, skin/eye/respiratory irritant | Based on Dipsacoside B SDS |
| Disposal Route | Hazardous Chemical Waste | Institutional EHS Guidelines |
| Container Type | Leak-proof, compatible, sealed | Standard Laboratory Practice |
| Labeling Requirement | "Hazardous Waste," contents, date | Institutional EHS Guidelines |
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for detailed local requirements.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
